Nafamostat
Descripción
This compound is a synthetic serine protease inhibitor that is commonly formulated with hydrochloric acid due to its basic properties. It has been used in trials studying the prevention of Liver Transplantation and Postreperfusion Syndrome. The use of this compound in Asian countries is approved as an anticoagulant therapy for patients undergoing continuous renal replacement therapy due to acute kidney injury.
This compound is a broad-spectrum, synthetic serine protease inhibitor, with anticoagulant, anti-inflammatory, mucus clearing, and potential antiviral activities. Upon administration, this compound inhibits the activities of a variety of proteases, including thrombin, plasmin, kallikrein, trypsin, and Cl esterase in the complement system, and factors VIIa, Xa, and XIIa in the coagulation system. Although the mechanism of action of this compound is not fully understood, trypsinogen activation in the pancreas is known to be a trigger reaction in the development of pancreatitis. This compound blocks the activation of trypsinogen to trypsin and the inflammatory cascade that follows. This compound may also decrease epithelial sodium channel (ENaC) activity and increase mucus clearance in the airways. ENaC activity is increased in cystic fibrosis. In addition, this compound may inhibit the activity of transmembrane protease, serine 2 (TMPRSS2), a host cell serine protease that mediates viral cell entry for influenza virus and coronavirus, thereby inhibiting viral infection and replication.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
inhibitor of trypsin, plasmin, pancreatic kallikrein, plasma kallikrein & thrombin; strongly inhibits esterolytic activities of C1r & C1 esterase complement-mediated hemolysis; antineoplastic
See also: this compound Mesylate (active moiety of).
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23/h1-10H,(H3,20,21)(H4,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQNFDZXWVTQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048420 | |
| Record name | Nafamstat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81525-10-2 | |
| Record name | Nafamostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81525-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nafamostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081525102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nafamostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12598 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nafamstat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAFAMOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y25LQ0H97D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Early Discovery and Synthesis of FUT-175 (Nafamostat): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FUT-175, known scientifically as Nafamostat mesylate, is a synthetic serine protease inhibitor with a broad spectrum of activity.[1] Initially developed in Japan, it has been utilized clinically for conditions such as acute pancreatitis and as an anticoagulant during extracorporeal circulation.[2][3] Its mechanism of action lies in its ability to potently and reversibly inhibit a variety of serine proteases that play crucial roles in physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation.[3][4] This technical guide provides an in-depth overview of the early discovery and synthesis of FUT-175, presenting key quantitative data, detailed experimental protocols for its synthesis, and visualizations of its mechanism of action.
Chemical Synthesis of FUT-175 (this compound)
The synthesis of this compound (6-amidino-2-naphthyl p-guanidinobenzoate dimethanesulfonate) is a multi-step process that involves the preparation of two key intermediates: 4-guanidinobenzoic acid and 6-amidino-2-naphthol. These intermediates are then coupled through an esterification reaction to form the final product.
Experimental Protocols
1. Synthesis of 4-Guanidinobenzoic Acid Hydrochloride
This procedure outlines the synthesis of 4-guanidinobenzoic acid hydrochloride from p-aminobenzoic acid.
-
Materials: p-Aminobenzoic acid, Cyanamide, Concentrated Hydrochloric Acid, Ethanol.
-
Procedure:
-
A suspension of p-aminobenzoic acid (0.364 mol) is prepared in a mixture of concentrated hydrochloric acid (46 mL) and water (283 mL).[5]
-
Cyanamide (0.839 mol) is added to the suspension at room temperature.[5]
-
The reaction mixture is heated to reflux at 100°C for 6 hours.[5]
-
After reflux, the mixture is allowed to stand at room temperature for 16 hours, during which a solid precipitate forms.[5]
-
The precipitate is collected by filtration and washed with cold water.[5]
-
The resulting solid is then suspended in an aqueous solution of potassium carbonate to neutralize any remaining acid.[5]
-
The solid is filtered again, washed with water, and dried under a vacuum to yield 4-guanidinobenzoic acid.[5]
-
To obtain the hydrochloride salt, the free base is treated with hydrochloric acid in an appropriate solvent like ethanol.
-
2. Synthesis of 6-Amidino-2-naphthol Methanesulfonate
This protocol describes a common route to 6-amidino-2-naphthol, a key precursor for this compound.
-
Materials: 6-hydroxy-2-naphthaldehyde, Hydroxylamine hydrochloride, Dimethyl sulfoxide (DMSO), Acetyl chloride, Anhydrous methanol, Ammonia gas, Methanesulfonic acid.
-
Procedure:
-
Preparation of 6-Cyano-2-naphthol: 6-hydroxy-2-naphthaldehyde (2.0 mol) and hydroxylamine hydrochloride (4.0 mol) are heated in dimethyl sulfoxide (DMSO). The reaction mixture is then cooled and poured into water to precipitate the product, which is collected by filtration and recrystallized.[6]
-
Pinner Reaction to form the Imidate Ester Hydrochloride: Anhydrous methanol is cooled to 0-5°C, and acetyl chloride is added dropwise to generate HCl in situ. 6-cyano-2-naphthol is then added, and the reaction is stirred. The resulting imidate ester hydrochloride is precipitated and collected.[6][7]
-
Aminolysis to 6-Amidino-2-naphthol: The imidate ester hydrochloride is suspended in methanol, and dry ammonia gas is bubbled through the mixture to form 6-amidino-2-naphthol.[6][7]
-
Salt Formation: The product is treated with a saturated sodium bicarbonate solution, filtered, and then suspended in methanol. Methanesulfonic acid is added dropwise to form the methanesulfonate salt, which is then precipitated, collected, and recrystallized.[7]
-
3. Final Synthesis of FUT-175 (this compound Mesylate)
This final step involves the esterification of 4-guanidinobenzoic acid with 6-amidino-2-naphthol.
-
Materials: 4-Guanidinobenzoic acid hydrochloride, 6-Amidino-2-naphthol methanesulfonate, a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or s-trichlorotriazine (TCT)), a base (e.g., pyridine or N-methylmorpholine), and a suitable solvent (e.g., anhydrous pyridine or dichloromethane).[8][9]
-
Procedure (Example using a coupling agent):
-
4-Guanidinobenzoic acid hydrochloride and 6-amidino-2-naphthol methanesulfonate are dissolved or suspended in an anhydrous solvent such as pyridine.[8]
-
A coupling agent, such as DCC or TCT, is added to the mixture.[8][9]
-
The reaction is stirred at a controlled temperature (e.g., 0-5°C initially, then warming to room temperature) for several hours.[8]
-
After the reaction is complete, the solid byproducts (e.g., dicyclohexylurea if DCC is used) are removed by filtration.[10]
-
The filtrate is then treated with methanesulfonic acid to ensure the formation of the dimethanesulfonate salt.[8]
-
The final product, this compound mesylate, is precipitated from the solution, collected by filtration, washed, and dried.[8]
-
Synthesis Workflow
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of a wide range of serine proteases. Its therapeutic effects are attributed to the modulation of several key physiological systems, most notably the coagulation and complement cascades.
Inhibitory Activity of FUT-175
The following table summarizes the inhibitory constants (IC50 and Ki) of this compound against various serine proteases.
| Target Protease | IC50 | Ki | Reference(s) |
| Coagulation Factors | |||
| Thrombin | ~10⁻⁶ - 10⁻⁸ M | - | [4] |
| Factor Xa | - | - | [4] |
| Factor XIIa | - | - | [11] |
| TF-F.VIIa complex | 1.5 x 10⁻⁷ M | 2.0 x 10⁻⁷ M | [2] |
| Fibrinolytic System | |||
| Plasmin | ~10⁻⁶ - 10⁻⁸ M | - | [4] |
| Kallikrein-Kinin System | |||
| Plasma Kallikrein | 3.0 x 10⁻⁹ M | - | [4] |
| Complement System | |||
| C1r | ~10⁻⁶ - 10⁻⁸ M | - | [4] |
| C1s | ~10⁻⁶ - 10⁻⁸ M | - | [4] |
| Other Proteases | |||
| Trypsin | ~10⁻⁶ - 10⁻⁸ M | - | [4] |
| Human Tryptase | - | 95.3 pM | [6] |
| Hepsin | 0.005 µM | - | [12] |
| HGFA | 0.15 µM | 0.025 µM | [12] |
| TMPRSS2 | EC50 ~10 nM (in Calu-3 cells) | - | [7] |
Signaling Pathway Inhibition
1. Coagulation Cascade
This compound exerts its anticoagulant effect by inhibiting multiple serine proteases within the coagulation cascade. It targets key enzymes in both the intrinsic and extrinsic pathways, thereby preventing the formation of fibrin clots.
2. Complement System
This compound also demonstrates potent inhibitory effects on the classical pathway of the complement system, a key component of the innate immune response. By targeting the C1r and C1s proteases, it prevents the downstream activation of the complement cascade.
Conclusion
FUT-175 (this compound) is a versatile serine protease inhibitor with a well-defined synthetic pathway and a broad range of biological activities. Its ability to potently inhibit key enzymes in the coagulation and complement systems underscores its therapeutic potential in various clinical settings. This technical guide provides a foundational understanding of its early discovery and synthesis, offering valuable insights for researchers and professionals in the field of drug development. The detailed protocols and pathway diagrams serve as a practical resource for further investigation and application of this important molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of this compound mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 4. karger.com [karger.com]
- 5. This compound Mesylate - Focus Biomolecules [mayflowerbio.com]
- 6. rpeptide.com [rpeptide.com]
- 7. The Anticoagulant this compound Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of this compound as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. This compound mesilate, a broad spectrum protease inhibitor, modulates platelet, neutrophil and contact activation in simulated extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Nafamostat: A Versatile Tool for Interrogating Protease Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nafamostat mesylate, a synthetic serine protease inhibitor, has emerged as a critical tool compound in biomedical research and drug discovery.[1] Initially developed as a short-acting anticoagulant for clinical use in conditions like pancreatitis and disseminated intravascular coagulation, its broad-spectrum inhibitory activity against a multitude of serine proteases has made it an invaluable asset for studying their physiological and pathological roles.[1][2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its inhibitory profile against key proteases, detailed experimental protocols for its use in vitro, and its application in dissecting complex biological signaling pathways.
Mechanism of Action
This compound acts as a potent, reversible, and competitive inhibitor of a wide range of serine proteases.[1][4] Its mechanism involves the formation of a stable, but reversible, acyl-enzyme intermediate with the serine residue in the active site of the target protease.[1][4] This effectively blocks the enzyme's catalytic activity. The guanidinobenzoyl moiety of this compound mimics the natural substrates of these proteases, such as arginine and lysine, leading to its high affinity and potent inhibition.
Quantitative Inhibitory Profile
This compound exhibits a broad inhibitory spectrum against various serine proteases involved in coagulation, fibrinolysis, inflammation, and viral entry. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound against several key proteases. This data provides a quantitative basis for selecting appropriate concentrations for in vitro studies.
Table 1: IC50 Values of this compound for Various Proteases
| Protease | IC50 | Organism/System | Reference(s) |
| TMPRSS2 | 142 ± 31 nM | Human cell-based assay | |
| Thrombin | 1.8 x 10-7 M | Purified enzyme | [5] |
| Plasmin | 1.5 x 10-7 M | Purified enzyme | [5] |
| Trypsin | 2.9 x 10-8 M | Purified enzyme | [5] |
| Kallikrein (Plasma) | 1.2 x 10-7 M | Purified enzyme | [5] |
| Factor Xa | ~0.1 µM | In vitro (TF-F.VIIa mediated) | |
| C1r | 1.0 x 10-6 M | Purified enzyme | [5] |
| C1s | 1.0 x 10-7 M | Purified enzyme | [5] |
Table 2: Ki Values of this compound for Various Proteases
| Protease | Ki | Organism/System | Reference(s) |
| Trypsin | 11.5 µM | Bovine pancreatic trypsin | [4] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments utilizing this compound to study protease function.
In Vitro Trypsin Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against trypsin.[6][7][8]
Materials:
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a suitable fluorogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
This compound mesylate
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare Reagents:
-
Dissolve trypsin in cold, slightly acidic buffer (e.g., 1 mM HCl) to the desired stock concentration.
-
Prepare a stock solution of the substrate (e.g., BAEE) in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a dilution series to test a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (solvent only).
-
Add the trypsin solution to all wells except for the blank (substrate only) wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measure Activity:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
In Vitro Thrombin and Plasmin Inhibition Assays
Protocols for assessing thrombin and plasmin inhibition by this compound follow a similar principle to the trypsin assay, with modifications to the specific enzyme, substrate, and buffer conditions.[9][10][11][12][13]
Key Considerations:
-
Enzyme Source: Use purified human thrombin or plasmin for clinically relevant studies.
-
Substrate Selection: Employ specific chromogenic or fluorogenic substrates for thrombin (e.g., S-2238) or plasmin (e.g., S-2251).
-
Assay Buffer: A Tris-based buffer with physiological pH and salt concentrations is typically used.
-
Data Analysis: Similar to the trypsin assay, calculate initial velocities and determine IC50 values.
Cell-Based TMPRSS2 Inhibition Assay for Viral Entry
This protocol describes a method to evaluate this compound's ability to inhibit the entry of viruses that depend on TMPRSS2 for spike protein priming, such as SARS-CoV-2.[14]
Materials:
-
Target cells expressing ACE2 and TMPRSS2 (e.g., Calu-3 cells or engineered HEK293T cells)
-
Pseudotyped viral particles carrying a reporter gene (e.g., luciferase or GFP) and the spike protein of interest
-
Cell culture medium and supplements
-
This compound mesylate
-
Luminometer or fluorescence microscope
Procedure:
-
Cell Culture and Plating:
-
Culture the target cells under standard conditions.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a dilution series of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control.
-
Pre-incubate the cells with the inhibitor for a short period (e.g., 1 hour).
-
-
Viral Transduction:
-
Add the pseudotyped viral particles to each well.
-
Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).
-
-
Quantification of Viral Entry:
-
If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.
-
If using a GFP reporter, quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.
-
-
Data Analysis:
-
Normalize the reporter signal to the vehicle control.
-
Plot the percentage of inhibition of viral entry against the logarithm of the this compound concentration.
-
Determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
This compound's broad inhibitory profile makes it a valuable tool for dissecting complex signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways where this compound exerts its inhibitory effects.
Inhibition of the Coagulation Cascade
This compound's anticoagulant properties stem from its ability to inhibit multiple key serine proteases in the coagulation cascade.[2][15] By targeting factors such as thrombin (Factor IIa), Factor Xa, and Factor XIIa, this compound effectively blocks the amplification of the clotting signal.[2]
Caption: this compound inhibits multiple key proteases in the coagulation cascade.
Inhibition of the Complement System
This compound has been shown to inhibit the classical and alternative pathways of the complement system, a crucial component of the innate immune response.[16][17] Its inhibitory action on C1r and C1s, components of the C1 complex, blocks the initiation of the classical pathway.[5]
Caption: this compound inhibits the classical complement pathway by targeting C1r and C1s.
Experimental Workflow for In Vitro Protease Inhibition
The following diagram outlines a typical workflow for assessing the inhibitory potential of a compound like this compound against a specific protease in vitro.
Caption: A generalized workflow for determining the IC50 of this compound against a protease.
Conclusion
This compound mesylate is a powerful and versatile tool compound for the study of serine protease function. Its broad inhibitory profile, coupled with its well-characterized mechanism of action, allows researchers to probe the roles of these enzymes in a variety of biological processes. The quantitative data, detailed experimental protocols, and pathway diagrams provided in this guide offer a solid foundation for designing and executing robust experiments to further elucidate the intricate functions of serine proteases in health and disease. As research continues to uncover new roles for these enzymes, the utility of this compound as a key investigative tool is certain to expand.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 4. The kinetic and structural characterization of the reaction of this compound with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological studies of FUT-175, nafamstat mesilate. I. Inhibition of protease activity in in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. protocols.io [protocols.io]
- 8. Enzymatic Assay of Trypsin Inhibitor [merckmillipore.com]
- 9. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anticoagulant this compound Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound mesilate reduces blood-foreign surface reactions similar to biocompatible materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protease inhibitor this compound mesilate attenuates complement activation and improves function of xenografts in a discordant lung perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Potential therapeutic applications of Nafamostat beyond anticoagulation
A Technical Guide for Researchers and Drug Development Professionals
Nafamostat, a synthetic serine protease inhibitor, has long been utilized in clinical settings, primarily for its anticoagulant properties in conditions like disseminated intravascular coagulation (DIC) and during extracorporeal circulation.[1][2][3][4][5][6][7][8] However, a growing body of evidence highlights its potential in a variety of other therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. This technical guide provides an in-depth overview of the core mechanisms, quantitative data from key studies, and detailed experimental protocols relevant to these emerging applications of this compound.
Antiviral Applications
This compound's antiviral activity is most prominently documented against coronaviruses, including SARS-CoV-2 and MERS-CoV.[9][10][11][12][13][14] Its primary mechanism of action is the inhibition of the host cell surface protease, Transmembrane Protease Serine 2 (TMPRSS2).[9][10][12][13][15][16][17]
Mechanism of Action: Inhibition of Viral Entry
Many viruses, including SARS-CoV-2, require host proteases to cleave their spike proteins, a critical step for viral entry into host cells.[9][10][12] TMPRSS2 is a key protease in this process.[9][10][12][15][16] By inhibiting TMPRSS2, this compound effectively blocks this cleavage and subsequent membrane fusion, thereby preventing the virus from infecting the cell.[13][14][18] This mechanism is independent of direct virucidal action.[9]
Quantitative Data: In Vitro Efficacy
The potency of this compound against various viruses has been quantified in numerous in vitro studies. The following tables summarize key findings.
Table 1: Efficacy of this compound against Coronaviruses
| Virus | Cell Line | Assay Type | Efficacy Metric | Value | Reference |
| SARS-CoV-2 | Calu-3 | Viral Infection | EC50 (pretreatment) | 6.8–11.5 nM | [14] |
| SARS-CoV-2 | Calu-3 | Viral Infection | EC50 (no pretreatment) | 3.16 µM | [14] |
| SARS-CoV-2 | VeroE6/TMPRSS2 | Viral Infection | EC50 (pretreatment) | 31.6 µM | [14] |
| SARS-CoV-2 | Human Bronchiolar Epithelia | Viral Titer | IC50 | ~0.01 µM | [19] |
| SARS-CoV-2 | Calu-3 | CPE Inhibition | EC50 | 11 nM | [20] |
| MERS-CoV | Human Airway Epithelia | Viral RNA/Titer | - | Significant Inhibition | [9] |
Table 2: Comparative Efficacy of Protease Inhibitors against SARS-CoV-2
| Compound | Cell Line | Assay Type | Efficacy Metric | Value | Reference |
| This compound | 293FT | Cell Fusion | IC50 | 1-10 nM | [14] |
| Camostat | 293FT | Cell Fusion | IC50 | 10-100 nM | [14] |
| Gabexate | 293FT | Cell Fusion | - | Inactive | [14] |
| This compound | Calu-3 | CPE Inhibition | EC50 | 11 nM | [20] |
| Camostat | Calu-3 | CPE Inhibition | EC50 | 66 nM | [20] |
| Remdesivir | - | - | IC50 | 1.3 µM | [21] |
Experimental Protocol: SARS-CoV-2 Infection and CPE Inhibition Assay
This protocol is a synthesized example based on methodologies described in the literature.[14][20]
Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting SARS-CoV-2-induced cytopathic effect (CPE) in a susceptible cell line.
Materials:
-
Cells: Calu-3 (human lung epithelial) cells.
-
Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).
-
Compound: this compound mesylate.
-
Media: Appropriate cell culture medium (e.g., MEM) with 2% fetal bovine serum (FBS).
-
Reagents: Cell viability assay reagent (e.g., MTS).
-
Equipment: 96-well plates, BSL-3 facility, plate reader.
Methodology:
-
Cell Seeding: Seed Calu-3 cells in 96-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Pre-treatment (Optional but recommended): Remove the culture medium from the cells and add the medium containing the various concentrations of this compound. Incubate for 1 hour.[14]
-
Infection: Add SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01, to the wells.[20]
-
Incubation: Incubate the plates at 37°C with 5% CO2.
-
Observation: Monitor the cells daily for the appearance of CPE.
-
Endpoint Measurement: After a set time (e.g., 3-5 days), perform a cell viability assay (e.g., MTS assay) to quantify the number of viable cells in each well.[14]
-
Data Analysis: Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Anticancer Applications
This compound has demonstrated promising anticancer effects in various malignancies, including pancreatic, colorectal, breast, and gastric cancers.[22][23] Its mechanisms are multifaceted, primarily involving the inhibition of key signaling pathways that drive tumor progression, invasion, and chemoresistance.
Mechanism of Action: NF-κB Pathway Inhibition
A central mechanism of this compound's antitumor activity is the inhibition of the canonical Nuclear Factor-κB (NF-κB) signaling pathway.[22][24] NF-κB is a transcription factor that, when activated, promotes the expression of genes involved in cell proliferation, survival, and inflammation, all of which can contribute to cancer progression. This compound has been shown to inhibit the phosphorylation of IκBα, a critical step that normally leads to NF-κB activation.[22][25] By preventing IκBα phosphorylation, this compound keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its transcriptional activity.[22] This action can suppress cancer cell proliferation, induce apoptosis, and sensitize cancer cells to other chemotherapeutic agents like gemcitabine.[22][26]
Quantitative Data: Anticancer and Chemosensitizing Effects
The following table summarizes data from studies investigating this compound's anticancer properties, often in combination with standard chemotherapy.
Table 3: Efficacy of this compound in Cancer Models
| Cancer Type | Model | Treatment | Key Finding | Reference |
| Pancreatic Cancer | In vitro (cells) | This compound | Dose- and time-dependent inhibition of NF-κB DNA-binding activity. | [22] |
| Pancreatic Cancer | Phase II Trial | This compound + Gemcitabine + S-1 | Median survival of 10 months for stage IV patients. | [25] |
| Triple-Negative Breast Cancer | In vitro & In vivo | This compound | Significantly inhibits proliferation, migration, and invasion. | [22] |
| Endocrine-Resistant Breast Cancer | In vivo (mouse model) | This compound (30 mg/kg) | Significantly decreased tumor volumes. | [27] |
| Neuroblastoma | In vitro (cells) | This compound | Markedly reduced cell migration in a dose-dependent manner. | [5] |
Experimental Protocol: Cell Migration (Wound Healing) Assay
This protocol is a synthesized example to assess the effect of this compound on cancer cell migration.[5]
Objective: To qualitatively and quantitatively assess the effect of this compound on the migration of cancer cells in vitro.
Materials:
-
Cells: Neuro-2a (neuroblastoma) or other cancer cell line of interest.
-
Compound: this compound mesylate.
-
Media: Appropriate cell culture medium with 10% FBS.
-
Equipment: 6-well plates, pipette tips (e.g., p200), inverted microscope with a camera.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound (and a vehicle control) to the wells.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in predefined locations for each well.
-
Incubation: Incubate the plates at 37°C.
-
Image Acquisition (Time X): After a set period (e.g., 24 hours), capture images of the same locations again.
-
Data Analysis: Measure the width of the scratch at time 0 and time X. The percentage of wound closure can be calculated to quantify cell migration. Compare the wound closure in this compound-treated wells to the control.
Anti-inflammatory Applications
This compound's role as a broad-spectrum serine protease inhibitor extends to potent anti-inflammatory effects.[2][3][6] It is approved for the treatment of acute pancreatitis in several countries and shows potential in mitigating other inflammatory conditions.[4][22][23]
Mechanism of Action: Modulation of Inflammatory Cascades
The anti-inflammatory action of this compound is linked to its ability to inhibit various proteases involved in the inflammatory cascade, such as trypsin, kallikrein, and plasmin.[1][2][5][26] In acute pancreatitis, for instance, the premature activation of trypsin within pancreatic acinar cells triggers a cascade of digestive enzyme activation, leading to autodigestion and a severe inflammatory response.[2] By inhibiting trypsin, this compound can help to halt this process.[2][6] Furthermore, this compound has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IFN-γ, highlighting its immunomodulatory capabilities beyond direct protease inhibition.[28]
Quantitative Data: Efficacy in Pancreatitis
Clinical and preclinical studies have demonstrated the benefits of this compound in preventing and treating pancreatitis.
Table 4: Efficacy of this compound in Pancreatitis
| Study Type | Model/Population | Treatment | Key Finding | Reference |
| Preclinical | Mouse model (cerulein-induced) | This compound (pretreatment) | Prevented the development of pancreatitis; suppressed p38 MAPK activation. | [29] |
| Preclinical | Rat model (necrotizing pancreatitis) | Intra-arterial this compound | Significantly reduced histologic inflammation in the pancreas. | [30] |
| Meta-analysis | Patients undergoing ERCP (High-risk) | This compound | Reduced risk of post-ERCP pancreatitis (RR = 0.61). | [6] |
| Meta-analysis | Patients undergoing ERCP (Low-risk) | This compound | Reduced risk of post-ERCP pancreatitis (RR = 0.28). | [6] |
Experimental Protocol: Cerulein-Induced Pancreatitis in Mice
This protocol is a synthesized example based on methodologies described in the literature.[29]
Objective: To evaluate the protective effect of this compound on the development of acute pancreatitis in a mouse model.
Materials:
-
Animals: CD-1 or similar strain of mice.
-
Inducing Agent: Cerulein.
-
Compound: this compound mesylate.
-
Reagents: Saline, 5% dextrose, anesthetics, reagents for measuring serum amylase/lipase, and for tissue histology (e.g., formalin, H&E stain).
-
Equipment: Syringes, surgical tools for tissue collection.
Methodology:
-
Animal Acclimation: Acclimate mice to laboratory conditions.
-
Grouping: Divide mice into groups (e.g., Control, Cerulein only, this compound + Cerulein).
-
Treatment: Administer this compound (e.g., 3 mg/kg) or vehicle (5% dextrose) intravenously to the appropriate groups. This is typically done as a pretreatment before pancreatitis induction.[28][29]
-
Pancreatitis Induction: Induce acute pancreatitis by administering intraperitoneal injections of cerulein (e.g., hourly for several hours).
-
Sample Collection: At a predetermined time point after the final cerulein injection, euthanize the mice. Collect blood samples via cardiac puncture for serum analysis and harvest the pancreas for histological examination.
-
Biochemical Analysis: Measure serum levels of amylase and lipase to assess the degree of pancreatic injury.
-
Histological Analysis: Fix the pancreas in formalin, embed in paraffin, section, and stain with H&E. Score the tissue for edema, inflammation, and necrosis.
-
Data Analysis: Compare the biochemical markers and histological scores between the different groups to determine if this compound provided a protective effect.
Conclusion and Future Directions
This compound mesylate is a broad-spectrum serine protease inhibitor with a well-established safety profile.[3][7][8][17][31] Its therapeutic potential clearly extends beyond anticoagulation. The robust in vitro data demonstrating potent inhibition of viral entry, particularly for coronaviruses, suggests a valuable role in pandemic preparedness. In oncology, its ability to modulate key signaling pathways like NF-κB opens avenues for its use as a chemosensitizer or as a standalone therapy for certain cancers.[22][23] Furthermore, its proven anti-inflammatory effects in pancreatitis provide a strong rationale for exploring its utility in other inflammatory and autoimmune disorders.[6][28]
Future research should focus on well-designed clinical trials to validate these preclinical findings, optimize dosing regimens for different indications, and explore novel drug delivery mechanisms to enhance tissue-specific targeting. The versatility of this compound makes it a compelling candidate for drug repurposing and a valuable tool for developing new therapeutic strategies against a range of challenging diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 3. talphera.com [talphera.com]
- 4. This compound mesylate attenuates the pathophysiologic sequelae of neurovascular ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound mesylate prevents metastasis and dissemination of neuroblastoma through vascular endothelial growth factor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound mesilate for prevention of post-endoscopic retrograde cholangiopancreatography pancreatitis: A systematic review and meta-analysis based on prospective, randomized, and controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound mesilate anticoagulation in blood purification treatment of critically ill patients: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound mesilate anticoagulation in blood purification treatment of critically ill patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Efficacy of this compound Mesylate for COVID-19 Pneumonia [ctv.veeva.com]
- 12. The TMPRSS2 Inhibitor this compound Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential mechanisms of this compound therapy for severe COVID-19 pneumonia with disseminated intravascular coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anticoagulant this compound Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Molecular mechanism of SARS-CoV-2 cell entry inhibition via TMPRSS2 by Camostat and this compound mesylate | bioRxiv [biorxiv.org]
- 17. RAndomized Clinical Trial Of this compound Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. Broad antiviral and anti‐inflammatory efficacy of this compound against SARS‐CoV‐2 and seasonal coronaviruses in primary human bronchiolar epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Silico Analysis and Synthesis of this compound Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Molecular Aspect of Antitumor Effects of Protease Inhibitor this compound Mesylate and Its Role in Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Molecular Aspect of Antitumor Effects of Protease Inhibitor this compound Mesylate and Its Role in Potential Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Phase II trial of this compound mesilate/gemcitabin/S-1 for unresectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. agscientific.com [agscientific.com]
- 27. This compound mesylate overcomes endocrine resistance of breast cancer through epigenetic regulation of CDK4 and CDK6 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound reduces systemic inflammation in TLR7-mediated virus-like illness - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Effects of this compound mesilate on the prevention of cerulein-induced acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Regional effects of this compound, a novel potent protease and complement inhibitor, on severe necrotizing pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. RAndomized Clinical Trial Of this compound Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Nafamostat's Role in Modulating Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafamostat mesylate, a synthetic serine protease inhibitor, has garnered significant attention for its broad-spectrum anti-inflammatory properties. Initially approved for indications such as acute pancreatitis and disseminated intravascular coagulation, its therapeutic potential is now being explored in a wider range of inflammatory conditions. This technical guide provides an in-depth overview of the core mechanisms by which this compound modulates inflammatory responses. It details the compound's inhibitory effects on key enzymatic cascades, its influence on critical signaling pathways such as NF-κB, and its impact on the production of inflammatory mediators. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes, offering a valuable resource for researchers and professionals in drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated inflammatory processes can lead to chronic diseases. A pivotal element in the inflammatory cascade is the activation of various serine proteases, which play crucial roles in the coagulation, complement, and kallikrein-kinin systems. This compound mesylate is a potent, broad-spectrum inhibitor of these serine proteases, positioning it as a multifaceted modulator of inflammation.[1][2] This guide delves into the molecular mechanisms underpinning this compound's anti-inflammatory effects.
Mechanism of Action: Inhibition of Serine Proteases
This compound's primary mechanism of action is the potent and reversible inhibition of a wide array of serine proteases.[3] Its inhibitory activity is crucial in downregulating several interconnected enzymatic systems that are central to the inflammatory response.
Key Serine Protease Targets
This compound has been shown to inhibit multiple serine proteases with varying degrees of potency. The half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) for some of these key enzymes are summarized in the table below.
| Target Protease | IC50 | Ki | Organism/System | Reference |
| Human Tryptase | - | 95.3 pM | Human | [3][4] |
| Hepsin | 0.005 µM | - | Human (recombinant) | [5] |
| HGFA | 0.15 µM | 0.025 µM | Human (recombinant) | [5] |
| MERS-CoV S Protein-mediated Fusion | 0.1 µM | - | In vitro cell-cell fusion assay | [6] |
| Extrinsic Pathway (TF-F.VIIa mediated-F.Xa generation) | 0.1 µM | - | In vitro | [5] |
| General Serine Proteases | 0.3 - 54 µM | - | Various | [3][7] |
Table 1: Inhibitory Activity of this compound against Key Serine Proteases
Impact on Inflammatory Cascades
By inhibiting these proteases, this compound interferes with several critical inflammatory pathways:
-
The Complement System: This system is a cornerstone of innate immunity, and its overactivation can lead to significant tissue damage. This compound inhibits key components of the classical and alternative complement pathways, including C1r, C1s, and Factors B and D, thereby attenuating complement-mediated inflammation.[8]
-
The Coagulation Cascade: Inflammation and coagulation are intricately linked. This compound's inhibition of thrombin and other coagulation factors helps to prevent the formation of microthrombi and reduces the pro-inflammatory effects of coagulation activation.[9]
-
The Kallikrein-Kinin System: This system produces bradykinin, a potent inflammatory mediator that increases vascular permeability and pain. By inhibiting kallikrein, this compound can mitigate the effects of a "bradykinin storm," a phenomenon implicated in the pathophysiology of certain inflammatory conditions.[10][11]
-
Mast Cell Activation: Mast cells release a variety of inflammatory mediators, including tryptase. This compound is a highly potent inhibitor of mast cell tryptase, which can suppress allergic inflammation and reduce vascular permeability.[3][12][13]
Modulation of Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, this compound influences intracellular signaling pathways that are central to the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
Inhibition of the NF-κB Signaling Pathway
NF-κB is a master transcriptional regulator of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[14] this compound has been shown to suppress the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS).[15] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[15] As a result, the p65 subunit of NF-κB is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[16]
References
- 1. Murine Bronchoalveolar Lavage [en.bio-protocol.org]
- 2. The clinically used serine protease inhibitor this compound reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rpeptide.com [rpeptide.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of this compound as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Mesylate - Focus Biomolecules [mayflowerbio.com]
- 8. tribioscience.com [tribioscience.com]
- 9. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomised controlled trial of intravenous this compound mesylate in COVID pneumonitis: Phase 1b/2a experimental study to investigate safety, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maxanim.com [maxanim.com]
- 13. Anti-tryptase treatment using this compound mesilate has a therapeutic effect on experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound has anti-asthmatic effects associated with suppressed pro-inflammatory gene expression, eosinophil infiltration and airway hyperreactivity - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Studies on Nafamostat's Anti-Cancer Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafamostat mesylate (NM) is a synthetic serine protease inhibitor, clinically approved for conditions such as pancreatitis and disseminated intravascular coagulation. Beyond its established applications, a growing body of preclinical research has highlighted its potential as an anti-cancer agent.[1] Numerous in vitro studies demonstrate that this compound can inhibit cancer cell proliferation, adhesion, and invasion, as well as induce apoptosis.[1][2] It has shown efficacy across a range of malignancies, including pancreatic, colorectal, breast, and ovarian cancers, often by modulating critical signaling pathways and sensitizing cancer cells to conventional therapies.[1][3] This document provides a detailed overview of the initial in vitro findings, focusing on the quantitative data, experimental methodologies, and key molecular pathways involved in this compound's anti-cancer activity.
Core Mechanisms and Signaling Pathways
This compound exerts its anti-cancer effects by targeting several key signaling pathways that are often dysregulated in cancer. The most prominently identified mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][4] Additionally, it has been shown to modulate the Wnt/β-catenin and Tumor Necrosis Factor Receptor-1 (TNFR1) pathways.[3][5]
Inhibition of the NF-κB Signaling Pathway
NF-κB is a crucial transcription factor that promotes cell proliferation and survival and is constitutively active in many cancers.[4][6] this compound has been shown to inhibit the canonical NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1][6] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of its target genes, which are involved in inflammation, cell survival, and proliferation.[1][4]
Modulation of the WNT2B/Wnt/β-catenin Axis
In certain cancers, such as carboplatin-resistant ovarian cancer, this compound has been found to enhance chemosensitivity by modulating the Wnt/β-catenin pathway.[3] It upregulates Zinc Finger Protein 24 (ZNF24), which in turn acts as a transcriptional repressor for WNT2B.[3] The subsequent inactivation of the Wnt/β-catenin signaling pathway leads to reduced proliferation and invasion and increased apoptosis.[3]
Quantitative In Vitro Anti-Cancer Effects
This compound has demonstrated a range of anti-cancer effects across various cell lines. The following tables summarize the key quantitative findings from initial in vitro studies.
Table 1: Effects on Cell Viability and Proliferation
| Cancer Type | Cell Line(s) | This compound Concentration | Observed Effect | Citation(s) |
| Gallbladder Cancer | NOZ | 80 µg/mL (+ 5 Gy Radiation) | ~70% decrease in cell proliferation | [4] |
| Gallbladder Cancer | OCUG-1 | 40 µg/mL (+ 5 Gy Radiation) | ~70% decrease in cell proliferation | [4] |
| Ovarian Cancer | SKOV3/CBP (Carboplatin-Resistant) | Not specified | Inhibited viability and proliferation, further inhibited with Carboplatin | [3] |
| Neuroblastoma | Neuro-2a | 50 µM | No significant effect on cell proliferation at 24h | [7] |
| Pancreatic Cancer | Panc-1 | Not specified | Inhibited NF-κB activation and induced apoptosis | [6] |
Table 2: Effects on Cell Migration and Invasion
| Cancer Type | Cell Line(s) | This compound Concentration | Observed Effect | Citation(s) |
| Endocrine-Resistant Breast Cancer | MCF7-TamR, MCF7-FulR | 30 µM | Significantly decreased migration and invasion | [8] |
| Ovarian Cancer | SKOV3/CBP (Carboplatin-Resistant) | Not specified | Inhibited migration and invasion | [3] |
| Neuroblastoma | Neuro-2a | Dose-dependent | Markedly reduced cell migration into scratched area over 24h | [7] |
| Head and Neck Squamous Cell Carcinoma | Not specified | Not specified | Downregulated MMP-2 and MMP-9, inhibiting invasion | [1] |
Table 3: Induction of Apoptosis
| Cancer Type | Cell Line(s) | This compound Concentration | Observed Effect | Citation(s) |
| Gallbladder Cancer | NOZ, OCUG-1 | 80/40 µg/mL (+ 5 Gy Radiation) | Significantly induced apoptosis; increased cleaved caspase-9, -3, and PARP | [4] |
| Endocrine-Resistant Breast Cancer | MCF7-TamR, MCF7-FulR | Various | Induced apoptosis | [8] |
| Ovarian Cancer | SKOV3/CBP (Carboplatin-Resistant) | Not specified | Enhanced apoptosis, especially in combination with Carboplatin | [3] |
| Pancreatic Cancer | Panc-1 | Not specified | Induced caspase-8 mediated apoptosis | [6] |
Key Experimental Protocols
The in vitro evaluation of this compound's anti-cancer properties involves a range of standard cell and molecular biology techniques.
Cell Lines and Culture
A variety of human cancer cell lines have been used, including:
-
Pancreatic Cancer: Panc-1[6]
-
Gallbladder Cancer: NOZ, OCUG-1[4]
-
Breast Cancer: MCF7-TamR, MCF7-FulR (endocrine-resistant)[8]
-
Ovarian Cancer: SKOV3/CBP (carboplatin-resistant)[3]
-
Neuroblastoma: Neuro-2a[7]
Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability and Proliferation Assays
-
MTT/WST-8 Assays: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates, treated with varying concentrations of this compound for a specified period (e.g., 24-96 hours), and then incubated with the reagent. The absorbance is read using a microplate reader.[3][7]
-
Colony Formation Assay: This assay assesses the ability of single cells to undergo unlimited division and form colonies. Cells are treated with this compound, plated at low density, and allowed to grow for 1-2 weeks. Colonies are then fixed, stained (e.g., with crystal violet), and counted.[3]
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4][8]
-
Western Blotting for Apoptotic Markers: The induction of apoptosis is confirmed by detecting the cleavage of key proteins in the apoptotic cascade. Antibodies are used to probe for cleaved forms of caspase-3, caspase-9, and Poly (ADP-ribose) polymerase (PARP).[4]
Migration and Invasion Assays
-
Transwell Assay: To assess migration, cells are placed in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant. After incubation, non-migrated cells are removed, and cells that have migrated through the porous membrane are stained and counted. For invasion assays, the insert is pre-coated with a basement membrane matrix (e.g., Matrigel).[3][8]
-
Wound Healing (Scratch) Assay: A "wound" is created in a confluent monolayer of cells. The rate at which cells migrate to close the wound is monitored over time, typically by microscopy.[7]
Conclusion
The initial in vitro evidence strongly supports the potential of this compound mesylate as an anti-cancer agent. Its ability to inhibit proliferation, migration, and invasion while inducing apoptosis has been demonstrated across a variety of cancer cell lines.[1] The primary mechanism appears to be the potent inhibition of the pro-survival NF-κB pathway, although its modulation of other key pathways, such as Wnt/β-catenin, highlights its multi-faceted action.[1][3] Furthermore, this compound's capacity to sensitize resistant cancer cells to conventional therapies like chemotherapy and radiation presents a promising avenue for combination treatments.[3][4] These foundational in vitro studies provide a strong rationale for further preclinical and clinical investigation to validate this compound's role in oncology.
References
- 1. The Molecular Aspect of Antitumor Effects of Protease Inhibitor this compound Mesylate and Its Role in Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound mesylate as a selective stimulator of NK cell IFN-γ production via metabolism-related compound library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mesylate sensitizes ovarian cancer cells to carboplatin by promoting the ZNF24-mediated inhibition of WNT2B [jstage.jst.go.jp]
- 4. This compound mesilate, a nuclear factor kappa B inhibitor, enhances the antitumor action of radiotherapy on gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound mesylate overcomes endocrine resistance of breast cancer through epigenetic regulation of CDK4 and CDK6 expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nafamostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafamostat mesylate is a synthetic, broad-spectrum serine protease inhibitor.[1] Initially developed and approved in Japan and South Korea, it is clinically utilized for its potent anticoagulant effects during hemodialysis and extracorporeal circulation, as well as in the treatment of acute pancreatitis and disseminated intravascular coagulation (DIC).[1][2] Its mechanism revolves around the rapid and reversible inhibition of a wide array of serine proteases crucial to coagulation, inflammation, and, as more recent research has highlighted, viral pathogenesis.[2][3] This guide provides a detailed examination of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, summarizing key data, outlining experimental methodologies, and visualizing its mechanisms of action.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its potent inhibition of various serine proteases, leading to a cascade of downstream effects.
Mechanism of Action
This compound functions as a fast-acting proteolytic inhibitor.[4] It targets and inhibits a multitude of enzyme systems by acting as a slow, tight-binding substrate, effectively trapping the target protease in an acyl-enzyme intermediate form.[1][4] Key targets include:
-
Coagulation and Fibrinolytic Systems: this compound potently inhibits key proteases in the coagulation cascade, such as thrombin, Factor Xa (FXa), and Factor XIIa (FXIIa).[2][4] This inhibition prevents the conversion of fibrinogen to fibrin, underpinning its clinical use as an anticoagulant.[4][5]
-
Kallikrein-Kinin System: It inhibits plasma and tissue kallikrein, which are involved in inflammation, blood pressure regulation, and coagulation.[4]
-
Complement System: The drug demonstrates inhibitory effects on the complement system, which can help modulate inflammatory responses.[4]
-
Pancreatic Proteases: this compound inhibits trypsin, a key enzyme in the pathophysiology of acute pancreatitis.[2][5]
-
Viral Entry-Associated Proteases: A significant area of recent investigation is this compound's ability to inhibit Transmembrane Protease, Serine 2 (TMPRSS2).[3][6] This host cell protease is critical for the proteolytic activation of the spike (S) proteins of several viruses, including MERS-CoV and SARS-CoV-2, thereby preventing viral entry into host cells.[3][7]
Beyond direct enzyme inhibition, this compound exhibits anti-inflammatory and antioxidant properties. It has been shown to inhibit lipopolysaccharide-induced production of nitric oxide, interleukin-6 (IL-6), and IL-8, and acts as an antioxidant against TNF-α-induced reactive oxygen species (ROS).[4]
Pharmacodynamic Parameters
The inhibitory potency of this compound varies across different proteases. The following table summarizes key half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from in vitro studies.
| Target/Process | IC50 / EC50 Value | Cell/Assay System | Reference |
| Extrinsic Pathway (TF-F.VIIa mediated F.Xa generation) | 0.1 µM | In vitro assay | [8] |
| Coagulation Factor X | 21.1 µM | In vitro assay | [4] |
| Hepsin | 0.005 µM | Automated fluorescence assay | [8] |
| SARS-CoV-2 Infection | ~10 nM (EC50) | Human lung epithelium (Calu-3) cells | [3] |
| SARS-CoV-2 Infection | ~30 µM (EC50) | VeroE6/TMPRSS2 cells | [3] |
| aPTT Prolongation (Patient Model) | 350 µg/L (IC50) | ECMO Patients | [9] |
| aPTT Prolongation (ECMO Model) | 581 µg/L (IC50) | ECMO Circuit | [9] |
Pharmacokinetics
This compound exhibits a distinct pharmacokinetic profile characterized by rapid metabolism and a short half-life, necessitating continuous intravenous infusion for sustained therapeutic effect.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is administered via continuous intravenous infusion.[10] Oral bioavailability is very low, reported at approximately 0.95% to 1.59% in rat models, precluding oral administration for systemic effects.[5][11]
-
Metabolism: The drug is highly unstable in plasma and undergoes rapid and extensive hydrolysis by hepatic carboxyesterase and long-chain acyl-CoA hydrolase in the liver cytosol.[4][12] This process yields two primary metabolites, p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN), which are inactive as protease inhibitors.[4]
-
Excretion: The inactive metabolites, PGBA and AN, are primarily excreted through the kidneys.[4]
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for this compound from both human and preclinical (rat) studies.
Table 2: Human Pharmacokinetic Parameters
| Parameter | Value | Condition | Reference |
| Elimination Half-life (t½) | 5 - 23 minutes | Non-COVID-19 patients | [10] |
| Elimination Half-life (t½) | ~8 minutes | General estimate | [4] |
| Steady-State Plasma Conc. (Css) | 14 - 130 ng/mL | 0.1 or 0.2 mg/kg/h continuous IV infusion in DIC patients | [10] |
| Peak Plasma Conc. (Cmax) | 10-20 ng/mL (10 mg dose) 30-60 ng/mL (20 mg dose) 70-90 ng/mL (40 mg dose) | Immediately following a 90-minute IV infusion in healthy volunteers | [10] |
Table 3: Preclinical (Rat) Pharmacokinetic Parameters
| Parameter | Value | Dosing Condition | Reference |
| Elimination Half-life (t½) | 1.39 hours | 2 mg/kg intravenous (IV) injection | [5][11][13][14] |
| Oral Bioavailability (F) | 0.95% | 20 mg/kg oral administration (in 10% DMSO) | [5][11][13][14] |
| Oral Bioavailability (F) | 1.59% | 20 mg/kg oral administration (in 10% DMSO with 10% Tween 80) | [5][11][13][14] |
Experimental Protocols
Accurate characterization of this compound's PK/PD profile relies on robust bioanalytical methods and functional assays.
Pharmacokinetic Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Due to its instability and polarity, quantifying this compound in biological matrices is challenging.[5][12] A validated LC-MS/MS method is the standard for accurate pharmacokinetic studies.[5][11]
Methodology Overview:
-
Sample Collection & Stabilization: Blood samples are collected in tubes containing an anticoagulant. Due to this compound's instability, immediate processing at low temperatures and acidification (e.g., with HCl) are critical to prevent ex-vivo degradation.[13]
-
Plasma Separation: Samples are centrifuged to separate plasma, which is then snap-frozen and stored at -80°C until analysis.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
An internal standard (IS), such as ¹³C₆-nafamostat, is added to the plasma sample.[5]
-
The sample is loaded onto an SPE cartridge.
-
The cartridge is washed to remove interfering substances.
-
This compound and the IS are eluted with an appropriate solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: The reconstituted sample is injected into a liquid chromatography system, typically using a C18 column, to separate this compound from other components.
-
Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer. This compound is ionized (e.g., via electrospray ionization) and specific precursor-to-product ion transitions are monitored for both this compound and the IS for quantification.
-
-
Data Analysis: A calibration curve is generated using standards of known concentrations to determine the concentration of this compound in the unknown samples.
Pharmacodynamic Analysis: In Vitro TMPRSS2-Mediated Cell-Cell Fusion Assay
This assay is used to quantify the inhibitory effect of this compound on viral entry mediated by the S protein and TMPRSS2.[3]
Methodology Overview:
-
Cell Line Preparation:
-
Effector Cells: A cell line is engineered to express the viral S protein (e.g., SARS-CoV-2 S) and one half of a split reporter protein (e.g., DSP1-7, based on Renilla luciferase).[3]
-
Target Cells: Another cell line is engineered to express the viral receptor (e.g., ACE2), the target protease (TMPRSS2), and the other half of the split reporter (e.g., DSP8-11).[3]
-
-
Assay Procedure:
-
Target cells are seeded in a multi-well plate.
-
Cells are treated with various concentrations of this compound or a vehicle control.
-
Effector cells are added to the wells containing the target cells.
-
-
Fusion and Signal Generation: If membrane fusion occurs, the two cell types merge, allowing the split reporter proteins (DSP1-7 and DSP8-11) to combine and reconstitute a functional luciferase enzyme.
-
Quantification: A substrate for the luciferase is added, and the resulting luminescence is measured using a luminometer. The reduction in luminescence in the presence of this compound corresponds to its inhibitory activity on cell fusion.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration.
Conclusion
This compound mesylate is a potent serine protease inhibitor with a well-defined pharmacodynamic profile but complex pharmacokinetics. Its broad inhibitory activity against proteases in the coagulation, inflammatory, and viral entry pathways makes it a versatile therapeutic agent. However, its extremely short half-life due to rapid enzymatic hydrolysis necessitates continuous intravenous administration and presents significant bioanalytical challenges. A thorough understanding of its PK/PD relationship, supported by robust experimental methodologies, is crucial for optimizing its clinical use and exploring its full therapeutic potential in established and emerging indications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 3. The Anticoagulant this compound Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of this compound as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TMPRSS2 Inhibitor this compound Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacokinetic and pharmacodynamic analyses of this compound in ECMO patients: comparing central vein and ECMO machine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiologically-based pharmacokinetic modeling of this compound to support dose selection for treatment of pediatric patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [mdpi.com]
Methodological & Application
Nafamostat mesylate solubility and preparation for in vitro assays
Application Notes and Protocols for Nafamostat Mesylate
Topic: this compound Mesylate Solubility and Preparation for in vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound mesylate, also known as FUT-175, is a potent, broad-spectrum, and reversible serine protease inhibitor.[1] It targets a wide array of proteases including trypsin, tryptase, thrombin, and coagulation factors Xa and XIIa.[1][2][3] Its inhibitory action extends to the complement and kallikrein-kinin systems.[1][2] Due to its ability to inhibit transmembrane protease, serine 2 (TMPRSS2), this compound mesylate has gained significant attention for its antiviral properties, particularly its effectiveness in blocking the entry of coronaviruses like MERS-CoV and SARS-CoV-2 into host cells.[1] These application notes provide essential data on the solubility, stability, and preparation of this compound mesylate for use in in vitro experimental settings.
Physicochemical Properties
-
Molecular Formula: C₁₉H₁₇N₅O₂ • 2CH₃SO₃H[1]
-
Molecular Weight: 539.59 g/mol
-
Appearance: White to beige powder[4]
-
CAS Number: 82956-11-4[1]
Solubility Data
This compound mesylate is soluble in several common laboratory solvents. Solubility can be enhanced by using fresh, anhydrous solvents, as moisture may reduce solubility.[5] For some solvents, ultrasonic treatment may be necessary to achieve maximum solubility.[6]
| Solvent | Concentration | Molarity (approx.) | Notes | Reference |
| DMSO | 100 mg/mL | 185.32 mM | Use fresh DMSO; moisture can reduce solubility. | [5] |
| 50 mg/mL | 92.66 mM | Ultrasonic treatment may be needed. | [1][6] | |
| Water | 100 mM | ~54 mg/mL | [7] | |
| 50 mg/mL | 92.66 mM | [1] | ||
| Ethanol | 20 mg/mL | 37.06 mM | [8] | |
| DMF | 20 mg/mL | 37.06 mM | [8] |
Storage and Stability
Proper storage is critical to maintain the potency and integrity of this compound mesylate.
| Form | Storage Temperature | Duration | Notes | Reference |
| Lyophilized Powder | Room Temperature | 24 Months | Store in a dry, desiccated environment. | [1] |
| -20°C | 3 Years | Keep container tightly closed and protect from moisture. | [5] | |
| Stock Solution (in Solvent) | -80°C | 1 Year | Aliquot to prevent repeated freeze-thaw cycles. | [1][5][9] |
| -20°C | 1 Month | [5] | ||
| 4°C | 1 Month | [1] |
Stability Notes:
-
The hydrolysis of this compound mesylate in aqueous solutions can be accelerated by the presence of sodium bisulfite.[10]
-
The compound is stable in common intravenous infusion solutions (0.9% w/v sodium chloride and 5% w/v glucose) for up to 24 hours at room temperature.[11][12]
-
In extracted plasma, this compound degrades at a rate of approximately 4.7% per hour at 5°C, highlighting its instability in biological matrices containing esterases.[11][12]
Experimental Protocols
Preparation of a 100 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution for serial dilution.
Materials:
-
This compound mesylate powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Before opening, bring the vial of this compound mesylate powder to room temperature.[7]
-
To prepare a 100 mM stock solution, add 1.853 mL of DMSO per 10 mg of this compound mesylate powder.
-
Calculation: (10 mg / 539.59 mg/mmol) = 0.01853 mmol. (0.01853 mmol / 100 mmol/L) = 0.0001853 L = 185.3 µL. For ease of measurement, scale up as needed (e.g., 1.853 mL for 100 mg). A common vendor instruction is to reconstitute 10 mg in 1.23 ml of DMSO for a 15 mM stock.[1]
-
-
Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[5]
Preparation of Working Solutions for in vitro Assays
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.
Procedure:
-
Thaw a single aliquot of the 100 mM this compound mesylate stock solution at room temperature.
-
Perform serial dilutions in sterile cell culture medium or assay buffer to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Ensure the vehicle control contains an equivalent concentration of DMSO.
-
-
For example, to prepare a 100 µM working solution, first create an intermediate dilution (e.g., 1:100) of the 100 mM stock in media to get a 1 mM solution. Then, dilute this 1 mM solution 1:10 in the final assay volume.
-
Mix gently but thoroughly before adding to the cells or assay plate.
-
Working concentrations can vary widely depending on the assay; for example, EC₅₀ for MERS-CoV inhibition was 22.50 μM, while concentrations of 0.1-10 μM have been used to study cancer cell invasiveness.[1][6]
Diagrams
Experimental Workflow
The following diagram outlines the general workflow for preparing this compound mesylate for use in a typical in vitro cell-based assay.
Caption: Workflow for this compound mesylate preparation and use.
Mechanism of Action: Inhibition of Viral Entry and Inflammation
This compound mesylate inhibits serine proteases crucial for both viral entry and inflammatory signaling cascades.
Caption: this compound inhibits viral entry and inflammatory pathways.
References
- 1. This compound Mesylate | Cell Signaling Technology [cellsignal.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. carlroth.com [carlroth.com]
- 8. axilscientific.com [axilscientific.com]
- 9. This compound (mesylate)|82956-11-4|MSDS [dcchemicals.com]
- 10. Stability prediction of this compound mesilate in an intravenous admixture containing sodium bisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Recommended Storage and Stability of Nafamostat Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafamostat mesylate is a synthetic serine protease inhibitor with a broad spectrum of activity, utilized as an anticoagulant and investigated for various therapeutic applications.[1] Its efficacy is intrinsically linked to its molecular integrity. However, this compound is susceptible to hydrolysis, particularly in aqueous and biological environments, which can impact its therapeutic effectiveness.[2][3] These application notes provide a comprehensive guide to the recommended storage conditions and stability of this compound solutions, supported by experimental protocols and data, to ensure its proper handling and use in research and development.
Recommended Storage Conditions
The stability of this compound is highly dependent on its physical state (lyophilized powder vs. solution) and the composition of the solvent. Adherence to appropriate storage conditions is critical to prevent degradation and loss of potency.
Table 1: Recommended Storage Conditions for this compound
| Formulation | Solvent/Matrix | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | N/A | Room Temperature, Desiccated | 24 months | Protect from moisture.[4] |
| N/A | -20°C | ≥ 4 years | For long-term archival.[5] | |
| Stock Solution | DMSO | 4°C | Up to 1 month | Use fresh DMSO. Aliquot to prevent freeze-thaw cycles.[4] |
| DMSO | -20°C | 1 month | Aliquot to prevent freeze-thaw cycles.[6] | |
| DMSO | -80°C | Up to 6 months | Recommended for longer-term storage of solutions.[4][6] | |
| Aqueous Solution | Water, PBS | Room Temperature | Not recommended > 1 day | Sparingly soluble and unstable in aqueous buffers.[5] |
| Infusion Solution | 0.9% w/v Sodium Chloride | Room Temperature (24 ± 2°C) | Up to 24 hours | Stable when exposed to light.[3][7] |
| 5% w/v Glucose | Room Temperature (24 ± 2°C) | Up to 24 hours | Stable when exposed to light.[3][7] | |
| Biological Matrix | Human Whole Blood | 4°C | Up to 3 hours | Collect in sodium fluoride/potassium oxalate tubes.[3][8] |
| Rat Plasma | -20°C | At least 10 days | Requires acidification to pH 1.2-2.2.[2] |
Stability Profile of this compound Solutions
This compound's stability is influenced by factors such as pH, temperature, and the presence of enzymes. Understanding these factors is crucial for designing experiments and interpreting results accurately.
Table 2: Stability Data for this compound Solutions
| Condition | Matrix | Temperature | Duration | Stability (% Remaining) | Notes |
| Short-Term | Rat Plasma (pH 5.5) | Room Temperature | 24 hours | Significantly reduced | Acidification is crucial for stability.[2] |
| Rat Plasma (pH 1.2) | Room Temperature | 24 hours | Stable | Low pH inhibits enzymatic hydrolysis.[2] | |
| Extracted Human Plasma | 5°C | 1 hour | ~95.3% | Degrades at a rate of 4.7 ± 0.7% per hour.[3][7][9] | |
| Freeze-Thaw Cycles | Rat Plasma (pH 1.2) | -20°C to Room Temp | 5 cycles | Stable | No significant degradation observed.[2] |
| Long-Term | Rat Plasma (pH 1.2) | -20°C | 10 days | Stable | Acidified plasma maintains stability.[2] |
Experimental Protocols
Accurate assessment of this compound stability requires robust analytical methods. The following protocol outlines a general procedure for stability testing using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Stability Assessment of this compound in Solution by LC-MS/MS
1. Objective: To quantify the concentration of this compound and its primary hydrolytic degradation product, 6-amidino-2-naphthol, over time under specific storage conditions.
2. Materials:
-
This compound mesylate
-
6-amidino-2-naphthol (as a reference standard)
-
Internal Standard (IS) (e.g., 13C6-nafamostat or gabapentin)[2][3]
-
Aqueous solutions for dilution (e.g., 0.9% NaCl, 5% Glucose, Water)[3]
-
HPLC-grade water, methanol, and formic acid for mobile phase[9]
-
LC-MS/MS system
3. Preparation of Solutions:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound mesylate in methanol or DMSO.[2] Prepare a separate stock solution of the internal standard.
-
Working Solutions: Serially dilute the stock solution with the appropriate solvent to create a range of standard working solutions.[2]
-
Test Solutions: Prepare this compound solutions in the desired matrix (e.g., 0.9% NaCl, 5% glucose, plasma) at a known concentration. For plasma samples, acidification to a pH between 1.2 and 2.2 is recommended to inhibit enzymatic degradation.[2]
4. Stability Study Design:
-
Time Points: Define the time points for sample collection (e.g., 0, 1, 2, 4, 8, 24 hours).[3]
-
Storage Conditions: Store aliquots of the test solutions under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Sample Collection: At each time point, retrieve an aliquot and immediately process it or store it at -80°C until analysis.
5. Sample Preparation for LC-MS/MS Analysis:
-
Plasma Samples: To 150 µL of plasma, add 3 µL of 5.5 mol/L HCl to achieve a pH of approximately 1.2.[2][10] Perform protein precipitation by adding a suitable volume of cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the proteins.
-
Aqueous Samples: Dilute the samples with water containing the internal standard to a concentration within the calibration curve range.[3]
6. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 column. A typical mobile phase could be an isocratic or gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol.[9][10]
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for this compound, its degradation product, and the internal standard.[2]
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the test samples at each time point using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Degradation Pathway of this compound
This compound is an ester that undergoes hydrolysis to form 6-amidino-2-naphthol and p-guanidinobenzoic acid.[2] This reaction is catalyzed by esterases present in biological fluids and can also occur non-enzymatically.
Caption: Hydrolytic degradation pathway of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the key steps in a typical experimental workflow for assessing the stability of this compound solutions.
Caption: Workflow for this compound stability testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound Mesylate | Cell Signaling Technology [cellsignal.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Stability of this compound in intravenous infusion solutions, human whole blood and extracted plasma: implications for clinical effectiveness studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Nafamostat in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Nafamostat, a synthetic serine protease inhibitor, in a variety of cell culture-based experiments. This document outlines its mechanism of action, provides detailed protocols for key applications, and summarizes critical quantitative data for experimental planning.
Mechanism of Action
This compound mesylate is a broad-spectrum, reversible inhibitor of serine proteases. Its primary mechanism involves the inhibition of enzymes that play crucial roles in various physiological and pathological processes. In the context of cell culture experiments, its most notable targets include:
-
Transmembrane Protease Serine 2 (TMPRSS2): this compound potently inhibits TMPRSS2, a key host cell factor that facilitates the entry of several viruses, including SARS-CoV-2 and MERS-CoV, by cleaving and activating the viral spike protein.[1][2][3][4] This makes it a valuable tool for virological research.
-
Coagulation Cascade and Fibrinolytic System: It inhibits key proteases in the coagulation cascade, such as thrombin and Factor Xa, which is relevant for studies on thrombosis and hemostasis.[5]
-
Inflammatory Pathways: this compound has demonstrated anti-inflammatory properties by inhibiting proteases involved in inflammatory cascades. It can suppress the activation of NF-κB, a critical transcription factor for the production of pro-inflammatory cytokines like IL-6 and TNF-α.[1][6][7]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various cell lines and experimental setups. These values can serve as a starting point for designing new experiments.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay | Parameter | Value | Reference |
| SARS-CoV-2 | Calu-3 | Viral Infection | EC50 | ~10 nM (pretreatment) | [1][2] |
| SARS-CoV-2 | Calu-3 | Viral Infection | EC50 | 3.16 µM (no pretreatment) | [1] |
| SARS-CoV-2 | VeroE6/TMPRSS2 | Viral Infection | EC50 | 31.6 µM (pretreatment) | [1] |
| SARS-CoV-2 | VeroE6/TMPRSS2 | Viral Infection | EC50 | >100 µM (no pretreatment) | [1] |
| SARS-CoV-2 | Calu-3 2B4 | Viral RNA Reduction | IC50 | 2.2 nM | [4] |
| MERS-CoV | 293FT | Membrane Fusion | IC50 | 0.1 µM | [3] |
| MERS-CoV | Calu-3 | Membrane Fusion | IC50 | ~1 nM | [3] |
| Pandemic Influenza Virus | HNE cells | Viral Titer Reduction | Effective Concentration | ≥ 10 ng/ml | [8] |
| Pandemic Influenza Virus | HTE cells | Viral Titer Reduction | Effective Concentration | ≥ 100 ng/ml | [8] |
Table 2: Other Bioactivities of this compound
| Activity | Cell Line/System | Parameter | Value | Reference |
| Trypsin Inhibition | - | Ki | 15 nM | [9] |
| Tryptase Inhibition | - | Ki | 95.3 pM | [9] |
| Extrinsic Pathway (TF-F.VIIa mediated-F.Xa generation) Inhibition | - | IC50 | 0.1 µM | [10] |
| NF-κB Activation Prevention | SW620 cells | Effective Concentration | 80 µg/mL | [11] |
| Cytotoxicity | Calu-3 cells | No toxicity observed up to | 1 µM | [12] |
Experimental Protocols
General Handling and Stock Solution Preparation
Materials:
-
This compound mesylate powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
This compound mesylate is typically supplied as a lyophilized powder.[9]
-
To prepare a stock solution (e.g., 15 mM), reconstitute 10 mg of this compound mesylate powder in 1.23 ml of DMSO.[9]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month).[9]
Antiviral Assay Protocol (SARS-CoV-2 Infection Model)
This protocol is adapted from studies investigating the inhibitory effect of this compound on SARS-CoV-2 entry into lung epithelial cells.[1][2]
Materials:
-
Calu-3 cells (human lung epithelial)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 viral stock
-
This compound stock solution
-
96-well cell culture plates
-
Reagents for quantifying viral load (e.g., qPCR for viral RNA or CPE analysis)
Protocol:
-
Cell Seeding: Seed Calu-3 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Pretreatment (Optional but Recommended):
-
Infection:
-
Post-infection Treatment:
-
Incubation: Incubate the plates for the desired duration (e.g., 3 to 5 days for Calu-3 cells to observe cytopathic effect).[1]
-
Readout:
-
Cytopathic Effect (CPE) Analysis: Visually inspect the wells for virus-induced cell death and calculate the EC50 based on the concentration of this compound that inhibits CPE by 50%.[1]
-
Viral RNA Quantification: At the end of the incubation period, lyse the cells and extract total RNA. Perform RT-qPCR to quantify the viral RNA levels.
-
Plaque Assay: Collect the supernatant to determine the viral titer using a standard plaque assay.
-
Anti-inflammatory Assay Protocol (Cytokine Release)
This protocol is designed to assess the effect of this compound on the production of pro-inflammatory cytokines in response to a stimulus.
Materials:
-
Human airway epithelial cells (e.g., HTE or HNE cells) or other relevant cell types.[7][8]
-
Inflammatory stimulus (e.g., influenza virus, lipopolysaccharide (LPS)).
-
This compound stock solution.
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α).
Protocol:
-
Cell Seeding and Pretreatment:
-
Seed cells in a suitable culture plate (e.g., 24-well or 96-well).
-
Pretreat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes to 1 hour) before adding the inflammatory stimulus.[8]
-
-
Stimulation:
-
Add the inflammatory stimulus (e.g., influenza virus at a specific MOI or LPS at a known concentration) to the wells.
-
Continue to include this compound in the culture medium during the stimulation period.
-
-
Incubation: Incubate the cells for a period sufficient to induce cytokine production (e.g., 24 to 72 hours).[8]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cytokine Quantification:
-
Use a commercial ELISA kit to measure the concentration of the target cytokine (e.g., IL-6, TNF-α) in the collected supernatants, following the manufacturer's instructions.
-
Compare the cytokine levels in this compound-treated wells to the untreated (vehicle control) wells to determine the inhibitory effect.
-
Cytotoxicity Assay Protocol
It is crucial to assess the cytotoxicity of this compound at the concentrations used in your experiments to ensure that the observed effects are not due to cell death.
Materials:
-
The cell line used in your primary experiments.
-
This compound stock solution.
-
Cell viability assay reagent (e.g., MTS, MTT, or a lactate dehydrogenase (LDH) release assay kit).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as your primary assays.
-
Treatment:
-
Treat the cells with the same range of this compound concentrations used in your experiments.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., 10% Triton X-100).[13]
-
-
Incubation: Incubate the cells for the same duration as your primary experiment.
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required by the assay.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows involving this compound.
Caption: this compound's antiviral mechanism of action.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Experimental workflow for antiviral assays.
References
- 1. The Anticoagulant this compound Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound mesylate attenuates the pathophysiologic sequelae of neurovascular ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. The clinically used serine protease inhibitor this compound reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Mesylate | Cell Signaling Technology [cellsignal.com]
- 10. selleckchem.com [selleckchem.com]
- 11. file.glpbio.com [file.glpbio.com]
- 12. In Silico Analysis and Synthesis of this compound Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Effective Concentration of Nafamostat for Calu-3 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective concentration of Nafamostat, a potent serine protease inhibitor, against viral infection in Calu-3 cells, a human lung adenocarcinoma cell line commonly used as a model for respiratory infections. The protocols outlined below are based on established methodologies for evaluating antiviral efficacy and cytotoxicity.
I. Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound's activity in Calu-3 cells, primarily in the context of inhibiting SARS-CoV-2 entry. These values are critical for defining the therapeutic window of the compound.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| EC50 | ~10 nM | Calu-3 | Pre-treatment before SARS-CoV-2 infection. | [1] |
| 6.8–11.5 nM | Calu-3 | Pre-treatment before SARS-CoV-2 infection; determined by cytopathic effect (CPE). | [1][2] | |
| 3.16 μM | Calu-3 | No pre-treatment before SARS-CoV-2 infection; determined by CPE. | [1][2] | |
| IC50 | 2.2 nM | Calu-3 | Antiviral screening assay against SARS-CoV-2. | [3] |
| ~1 nM | Calu-3 | MERS-CoV S-mediated membrane fusion assay. | ||
| CC50 | >10 µM | Calu-3 | Cell viability remained constant up to 10 µM in conditions without medium change. | [4] |
| Selectivity Index (SI) | >4545 | Calu-3 | Calculated as CC50 / IC50 (>10,000 nM / 2.2 nM) |
II. Signaling Pathway and Experimental Workflow
A. Signaling Pathway of SARS-CoV-2 Entry and Inhibition by this compound
This compound primarily inhibits the entry of coronaviruses like SARS-CoV-2 into Calu-3 cells by targeting the host cell serine protease, Transmembrane Protease, Serine 2 (TMPRSS2).[2][4][5] This enzyme is crucial for the cleavage and activation of the viral spike (S) protein, a prerequisite for the fusion of the viral and cellular membranes.
Caption: SARS-CoV-2 entry pathway and this compound's mechanism of action.
B. Experimental Workflow for Determining Antiviral Efficacy
The following diagram illustrates a typical workflow for assessing the antiviral activity of this compound in Calu-3 cells.
Caption: Workflow for evaluating the antiviral efficacy of this compound.
III. Experimental Protocols
A. Protocol for Culturing Calu-3 Cells
-
Materials:
-
Calu-3 cells (ATCC® HTB-55™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
96-well cell culture plates
-
-
Procedure:
-
Maintain Calu-3 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, wash the confluent cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.
-
B. Protocol for Determining Antiviral Efficacy (EC50)
-
Cell Seeding:
-
Drug Treatment and Viral Infection:
-
Prepare serial dilutions of this compound mesylate in culture medium (e.g., 10-fold dilutions from 100 µM to 1 nM).[2]
-
For pre-treatment: Remove the culture medium from the wells and add the diluted this compound solutions. Incubate for 1 hour at 37°C.[2][7]
-
Prepare the virus inoculum (e.g., SARS-CoV-2) at the desired multiplicity of infection (MOI), for instance, 0.01 or 0.1, in culture medium.[2][7]
-
Add the virus inoculum to the wells (with or without pre-treatment).
-
Incubate for 30 minutes to 1 hour to allow for viral entry.[2][7]
-
Remove the inoculum and replace it with fresh medium containing the same concentrations of this compound as in the pre-treatment step.[2]
-
Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.
-
-
Quantification of Antiviral Activity:
-
Method 1: Cytopathic Effect (CPE) Assay
-
After the incubation period, visually inspect the cell monolayers for virus-induced CPE under a microscope.
-
The EC50 is determined as the concentration of this compound that inhibits CPE by 50% compared to the virus control wells.[1]
-
-
Method 2: Real-Time Quantitative PCR (RT-qPCR)
-
After incubation, harvest the cell culture supernatant or lyse the cells to extract viral RNA using a suitable kit.
-
Perform RT-qPCR to quantify the viral RNA levels.
-
The EC50 is calculated as the concentration of this compound that reduces viral RNA levels by 50% relative to the virus control.[7]
-
-
C. Protocol for Determining Cytotoxicity (CC50)
-
Cell Seeding:
-
Seed Calu-3 cells in a 96-well plate at the same density as for the antiviral assay.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium, covering a broad concentration range (e.g., from nanomolar to high micromolar).
-
Remove the medium from the wells and add the this compound dilutions.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
Cell Viability Assay (e.g., MTS or CTG Assay):
-
At the end of the incubation period, add a cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or CellTiter-Glo® Luminescent Cell Viability Assay (CTG)) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours for MTS, 10 minutes for CTG).
-
Measure the absorbance (for MTS) or luminescence (for CTG) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
The CC50 is determined as the concentration of this compound that reduces cell viability by 50%. Studies have shown that this compound exhibits low cytotoxicity in Calu-3 cells, with viability remaining high even at concentrations significantly above the effective antiviral concentrations.[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. In Silico Analysis and Synthesis of this compound Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clinically used serine protease inhibitor this compound reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preliminary Studies on Validation of Calu-3 Cell Line as a Model for Screening Respiratory Mucosa Irritation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of this compound mesylate as a selective stimulator of NK cell IFN-γ production via metabolism-related compound library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Preparation and Administration of Nafamostat for Continuous Intravenous Infusion in Animal Studies
Introduction
Nafamostat mesylate is a synthetic, broad-spectrum serine protease inhibitor with a rapid onset and short biological half-life.[1][2] It is utilized in research for its anticoagulant, anti-inflammatory, and potential antiviral properties.[1][3] this compound functions by inhibiting a variety of proteases involved in critical physiological and pathological processes, including thrombin, plasmin, trypsin, kallikrein, and factors VIIa, Xa, and XIIa in the coagulation cascade.[3][4] Its ability to inhibit transmembrane protease, serine 2 (TMPRSS2) has also made it a candidate for investigating viral entry mechanisms.[3] Due to its chemical properties and rapid degradation in biological matrices, careful preparation and handling are paramount for successful and reproducible animal studies involving continuous intravenous (IV) infusion.
These application notes provide detailed protocols for the preparation and administration of this compound, summarizing key quantitative data and experimental workflows for researchers in drug development and related scientific fields.
Data Presentation
Table 1: Solubility of this compound Mesylate
This table summarizes the solubility of this compound mesylate in various solvents, which is a critical first step in preparing a stock solution.
| Solvent | Concentration | Notes | Source(s) |
| DMSO | Up to 100 mg/mL (185.32 mM) | Use fresh, non-moisture-absorbing DMSO for best results. | [5] |
| Water | Up to 100 mg/mL | Solubility can be batch-dependent. "Slightly soluble" in DI water. | [5][6] |
| Ethanol | Insoluble | Not a suitable solvent for creating stock solutions. | [5] |
| pH 1.2 Buffer | Low Solubility | [6] | |
| pH 2.0, 4.0, 8.0 Buffers | Slightly Soluble | [6] |
Table 2: Stability of this compound
This compound is susceptible to hydrolysis. This table outlines its stability under various conditions relevant to infusion studies.
| Matrix / Solution | Condition | Stability / Degradation Rate | Key Recommendations | Source(s) |
| IV Infusion Solutions | Room Temperature (in light) | Stable for 24 hours. | Prepare fresh daily; protect from excessive heat. | [7] |
| Aqueous Solution | Presence of Sodium Bisulfite | Hydrolysis is significantly accelerated. | Avoid using diluents containing sodium bisulfite. | [8] |
| Human Whole Blood | 4°C | Stable for up to 3 hours. | Collect samples in sodium fluoride/potassium oxalate tubes and process promptly. | [7] |
| Extracted Plasma | Autosampler (unspecified temp) | Degrades at a rate of 4.7 ± 0.7% per hour. | Analyze plasma samples as quickly as possible after extraction. | [7] |
| Rat Plasma | Various pH | Stability is pH-dependent. | Acidification (e.g., with HCl or formic acid) can minimize enzymatic hydrolysis. | [9] |
Table 3: Example Dosing and Infusion Parameters in Animal Models
The following table provides examples of dosages and administration routes for this compound from various preclinical studies. These should be used as a reference point for study design.
| Animal Model | Route of Administration | Dosage / Infusion Rate | Vehicle / Diluent | Source(s) |
| Rat | Continuous IV Infusion | 0.13, 0.4, or 1.2 mg/kg/h | 5% Glucose | |
| Rat | Intravenous Injection (IV) | 2 mg/kg | 5% DMSO | [9][10] |
| Rat | Intraperitoneal (IP) | 10 mg/kg/day | 0.9% Saline | [11] |
| Dog | IV Bolus + Continuous Infusion | 10 mg/kg bolus, then 10 mg/kg/h | Not specified | [12] |
| Dog | Continuous Infusion (CRRT) | 2.0 - 6.0 mg/kg/h | Not specified | |
| Human (Clinical Trial) | Continuous IV Infusion | 0.2 mg/kg/h | 5% Dextrose | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Infusion Solution
This protocol describes the steps to reconstitute and dilute this compound mesylate powder for continuous intravenous infusion. All procedures should be performed under sterile conditions.[14]
Materials:
-
This compound mesylate powder
-
Sterile, fresh DMSO or Sterile Water for Injection[5]
-
Sterile 5% Dextrose or 0.9% Sodium Chloride for Injection[11][13]
-
Sterile vials and syringes
-
0.2 µm syringe filter[14]
Procedure:
-
Calculate Required Amount: Based on the target infusion rate (e.g., mg/kg/h), animal weight, and total infusion duration, calculate the total mass of this compound required.
-
Prepare Stock Solution:
-
In a sterile vial, reconstitute the calculated weight of this compound mesylate powder in a minimal volume of a suitable solvent like fresh DMSO or Sterile Water for Injection to create a high-concentration stock solution (e.g., 10-100 mg/mL).[5]
-
Ensure the powder is completely dissolved.
-
-
Prepare Final Infusion Solution:
-
Withdraw the required volume of the stock solution.
-
Dilute it in a larger volume of a sterile, pharmaceutical-grade, and osmotically balanced diluent such as 5% Dextrose or 0.9% Sodium Chloride.[13][14] The final concentration should be calculated to deliver the desired dose based on the infusion pump's flow rate.
-
Caution: Do not use diluents containing sodium bisulfite, as it accelerates the hydrolysis of this compound.[8]
-
-
Sterile Filtration:
-
Draw the final infusion solution into a sterile syringe.
-
Pass the solution through a 0.2 µm syringe filter into the final sterile container or infusion bag to ensure sterility.[14]
-
-
Storage and Use:
-
The final infusion solution is stable for up to 24 hours at room temperature.[7] It is recommended to prepare the solution fresh for each day of infusion.
-
Protocol 2: Continuous Intravenous Infusion in Rodent Models
This protocol provides a general workflow for administering the prepared this compound solution via continuous IV infusion to a rodent model (e.g., a rat).
Materials:
-
Anesthetized and catheterized animal (e.g., with a jugular vein catheter)
-
Prepared this compound infusion solution
-
Syringe infusion pump
-
Tubing and connectors
-
Animal warming system
Procedure:
-
Animal Preparation: Ensure the animal is properly anesthetized and the intravenous catheter is patent and secured.
-
Pump Setup:
-
Load the syringe containing the this compound infusion solution onto the infusion pump.
-
Prime the tubing to remove all air bubbles.
-
-
Connect to Animal: Aseptically connect the primed tubing to the animal's IV catheter.
-
Initiate Infusion:
-
Program the infusion pump to deliver the solution at the calculated flow rate to achieve the target dose (e.g., in mg/kg/h).
-
Begin the infusion and monitor the animal closely for any adverse reactions.[13]
-
-
Monitoring: Throughout the infusion period, monitor the animal's vital signs and maintain body temperature using a warming system. Ensure the catheter remains patent.
Protocol 3: Blood Sample Collection and Handling
Due to this compound's instability in blood, specific collection and handling procedures are required to ensure accurate downstream analysis.[7]
Materials:
-
Blood collection tubes containing sodium fluoride/potassium oxalate.
-
Wet ice or a 4°C cooling block.
-
Refrigerated centrifuge.
Procedure:
-
Sample Collection: Collect blood samples from the animal at the desired time points.
-
Immediate Chilling: Immediately place the collected blood tubes on ice or in a 4°C cooling block.[7]
-
Plasma Separation:
-
Process the samples as quickly as possible, within a maximum of 3 hours of collection.[7]
-
Centrifuge the blood tubes in a refrigerated centrifuge according to standard protocols to separate the plasma.
-
-
Plasma Storage:
-
Carefully aspirate the supernatant (plasma) and transfer it to a fresh, labeled cryovial.
-
Immediately freeze the plasma samples at -80°C until analysis.
-
Note: For enhanced stability, consider acidifying the plasma sample before freezing, as this can minimize enzymatic degradation.[9]
-
Visualizations
This compound's Mechanism of Action
The following diagram illustrates the key pathways inhibited by this compound.
Caption: Key serine protease pathways inhibited by this compound.
Experimental Workflow
This diagram outlines the logical flow of an experiment involving the continuous IV infusion of this compound.
Caption: Workflow for this compound continuous IV infusion studies.
References
- 1. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Stability of this compound in intravenous infusion solutions, human whole blood and extracted plasma: implications for clinical effectiveness studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability prediction of this compound mesilate in an intravenous admixture containing sodium bisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis | MDPI [mdpi.com]
- 11. Delayed administration of this compound mesylate inhibits thrombin-mediated blood–spinal cord barrier breakdown during acute spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utility and safety of this compound mesilate for anticoagulation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomised controlled trial of intravenous this compound mesylate in COVID pneumonitis: Phase 1b/2a experimental study to investigate safety, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Measuring Protease Inhibition Using Nafamostat in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nafamostat, a broad-spectrum synthetic serine protease inhibitor, in enzymatic assays to quantify protease inhibition. Detailed protocols, data presentation, and visual diagrams are included to facilitate the accurate assessment of protease activity and the inhibitory potential of this compound.
Introduction
This compound mesylate is a potent, fast-acting inhibitor of a wide range of serine proteases.[1][2] It functions as a slow, tight-binding substrate, forming a stable acyl-enzyme intermediate, which effectively blocks the protease's catalytic activity.[3] Its inhibitory spectrum includes key enzymes in the coagulation and fibrinolytic systems such as thrombin, plasmin, and Factor Xa, as well as other proteases like trypsin, kallikrein, and the transmembrane protease serine 2 (TMPRSS2).[2][4][5] This broad activity makes this compound a valuable tool in various research and clinical applications, from its use as an anticoagulant during hemodialysis to its investigation as an anti-inflammatory and antiviral agent.[2][4]
These notes will detail the principles and practical steps for using this compound in in vitro enzymatic assays to determine key inhibitory parameters such as IC50 and Ki values.
Mechanism of Action
This compound acts as a competitive inhibitor, binding to the active site of serine proteases. The inhibition mechanism involves the formation of a covalent bond between this compound and the serine residue in the enzyme's catalytic triad, leading to a stable, long-lived acyl-enzyme intermediate.[1] This effectively sequesters the enzyme, preventing it from binding to and cleaving its natural substrates. The slow deacylation rate characterizes this compound as a potent inhibitor.[1]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against various serine proteases has been quantified and is summarized in the table below. These values are crucial for designing experiments and interpreting results.
| Protease Target | Parameter | Value | Organism | Reference |
| Trypsin | Ki | 11.5 µM | Bovine | [1] |
| Trypsin | Ki* | 0.4 nM | Bovine | [1] |
| Tryptase | Ki | 95.3 pM | Human | [4] |
| TMPRSS2 | IC50 | 0.27 nM | Human | [6] |
| Coagulation Factor Xa | pIC50 | 4.68 | Human | [7] |
| Coagulation Factor XIIa | pKi | 6.98 | Human | [7] |
| Complement C1r | pIC50 | 4.92 | Human | [7] |
| Plasmin | - | - | Human | [7] |
| Thrombin | - | - | Human | [7] |
| Kallikrein | - | - | Human | [7] |
Note: pIC50 and pKi values are the negative logarithm of the IC50 and Ki values, respectively. A higher value indicates greater potency. Ki* represents the overall inhibition constant for time-dependent inhibitors.
Experimental Protocols
Preparation of Stock Solutions
This compound Mesylate Stock Solution: this compound mesylate is soluble in water and DMSO.[8]
-
Materials:
-
This compound mesylate powder
-
Nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5.396 mg of this compound mesylate (MW: 539.6 g/mol ) in 1 mL of nuclease-free water or DMSO.[8]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[8] For short-term storage, 4°C is acceptable.
-
Protease Stock Solution: The preparation of the protease stock solution will depend on the specific enzyme and its supplier.
-
General Procedure:
-
Reconstitute the lyophilized protease powder in the buffer recommended by the manufacturer to a desired stock concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution and store at -20°C or -80°C as recommended.
-
Substrate Stock Solution: Fluorogenic or chromogenic substrates are commonly used. The choice of substrate will depend on the target protease.
-
General Procedure for Fluorogenic Substrates (e.g., with AMC or ACC leaving groups): [9]
-
Dissolve the substrate in DMSO to a high concentration (e.g., 10 mM).
-
Store the stock solution at -20°C, protected from light.
-
General Protocol for Serine Protease Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of this compound against a serine protease using a fluorogenic substrate in a 96-well plate format.
Materials:
-
This compound mesylate stock solution
-
Protease stock solution
-
Fluorogenic substrate stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)[9]
-
96-well black, flat-bottom microplate
-
Plate reader capable of fluorescence detection (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates)[9]
Experimental Workflow:
Procedure:
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the this compound stock solution in Assay Buffer to obtain a range of concentrations to be tested. The final concentrations in the assay should typically span several orders of magnitude around the expected IC50 value.
-
-
Assay Plate Setup:
-
Add a fixed volume of each this compound dilution to the wells of the 96-well plate.
-
Include control wells:
-
No Inhibitor Control (100% activity): Add Assay Buffer instead of this compound solution.
-
No Enzyme Control (background): Add Assay Buffer instead of the protease solution.
-
-
-
Pre-incubation:
-
Add the diluted protease solution to each well (except the no-enzyme control).
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow this compound to bind to the protease.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to a final concentration below its Km value to ensure sensitivity to competitive inhibitors.[6]
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths should be appropriate for the fluorophore used.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, determine the initial rate (V₀) of the reaction by plotting fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
-
Calculate Percent Inhibition:
-
Subtract the background fluorescence (from the no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_no_inhibitor)] * 100
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the protease activity.
-
Concluding Remarks
This compound is a versatile and potent serine protease inhibitor that can be effectively used in enzymatic assays to study protease function and inhibition. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute robust and reproducible experiments. Careful attention to reagent preparation, assay conditions, and data analysis will ensure the generation of high-quality, reliable results in the study of protease inhibition.
References
- 1. The kinetic and structural characterization of the reaction of this compound with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [mdpi.com]
- 3. CAU Scholar's Space: Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [scholarworks.bwise.kr]
- 4. rpeptide.com [rpeptide.com]
- 5. The Anticoagulant this compound Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. carlroth.com [carlroth.com]
- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of Nafamostat in Preclinical Models of Disseminated Intravascular Coagulation
Introduction
Disseminated Intravascular Coagulation (DIC) is a complex and life-threatening syndrome characterized by systemic activation of the coagulation cascade, leading to widespread microvascular thrombosis, subsequent consumption of platelets and coagulation factors, and ultimately, organ dysfunction and bleeding complications. Studying DIC in preclinical animal models is crucial for understanding its pathophysiology and developing novel therapeutic interventions. Nafamostat mesilate, a synthetic serine protease inhibitor, serves as a valuable pharmacological tool in this research area.[1][2] It exhibits broad-spectrum inhibitory effects on key enzymes within the coagulation, fibrinolytic, and complement systems.[3][4] These application notes provide detailed protocols and summarized data for researchers utilizing this compound to study DIC in experimental settings.
Mechanism of Action of this compound
This compound is a potent, short-acting anticoagulant that competitively inhibits a wide range of serine proteases.[2][3] Its therapeutic effect in DIC models is attributed to the simultaneous inhibition of multiple targets in the coagulation cascade.[1] Key targets include thrombin, Factor Xa (FXa), and Factor XIIa (FXIIa).[3][4] Furthermore, this compound has been shown to inhibit the tissue factor-factor VIIa (TF-FVIIa) complex, a critical initiator of coagulation in sepsis-associated DIC.[1] It also possesses anti-inflammatory properties and inhibits platelet aggregation.[3][5] This multi-target profile makes this compound an effective agent for mitigating the hypercoagulability that defines DIC.
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced DIC Model in Rats
The administration of bacterial endotoxin (LPS) is a widely used and reproducible method for inducing a state of hypercoagulability and systemic inflammation that mimics sepsis-associated DIC.[6][7]
Materials:
-
Male Wistar rats (200-300g)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)
-
This compound mesilate
-
Sterile 0.9% Saline
-
Anesthetic (e.g., Ketamine/Xylazine mixture)
-
Catheters for intravenous infusion
-
Blood collection tubes (containing appropriate anticoagulant, e.g., sodium citrate)
Procedure:
-
Animal Preparation: Acclimatize rats to laboratory conditions for at least one week with free access to food and water.[7] On the day of the experiment, anesthetize the rats and surgically place a catheter into a tail vein or femoral vein for infusions.[6][7]
-
Group Allocation: Randomly divide animals into at least three groups:
-
Sham Group: Receives an intravenous infusion of sterile saline only.
-
Control (LPS) Group: Receives an LPS infusion to induce DIC.
-
Treatment (LPS + this compound) Group: Receives LPS infusion and this compound treatment.
-
-
DIC Induction: Induce DIC by a sustained intravenous infusion of LPS. A typical dose is 30 mg/kg of LPS diluted in saline, infused continuously over 4 hours.[6][7]
-
This compound Administration: this compound can be administered through various routes and schedules depending on the study design. For instance, it can be infused intravenously concurrently with the LPS challenge.[8] The dosage must be optimized, with reported effective intravenous doses in rats being in the range of 2 mg/kg.[9]
-
Blood Sampling: Collect blood samples at baseline and at several time points after the start of the infusion (e.g., 4, 8, 12, 24 hours).[6] Key endpoints to measure include platelet count, prothrombin time (PT), activated partial thromboplastin time (aPTT), fibrinogen levels, and D-dimer or Fibrin Degradation Products (FDP).[7][8]
-
Pathological Analysis: At the end of the experiment, euthanize the animals and harvest organs (especially kidneys and lungs) for histological analysis to assess fibrin deposition and organ damage.[8]
Quantitative Data Summary
The efficacy of this compound has been demonstrated in various preclinical models. The following table summarizes key quantitative findings from representative studies.
| Study Model | Species | DIC Induction Method | This compound Dosage & Administration | Key Findings |
| Hemorrhagic Shock [10] | Dog | Hemorrhagic shock induction | 0.2 mg/kg IV when mean arterial pressure declined to 50 mmHg | Attenuated the shortening of APTT and PT observed in the control group. Prevented the significant increase in FDP seen in controls. |
| Endotoxemia [8] | Rat | Sustained 4-hour IV infusion of endotoxin | Intraperitoneal or intravenous administration (dose not specified) | Significantly improved the prolongation of APTT and PT. Ameliorated the decreases in fibrinogen levels and platelet counts. Reduced the increase in FDP and diminished glomerular fibrin deposits. |
| Sepsis-like Inflammation [11] | Mouse | Intraperitoneal injection of R848 (TLR7/8 agonist) | 3 mg/kg IV at the time of challenge | Reduced the systemic inflammatory response, as evidenced by decreased expression of TNF, IFN-γ, and CXCL10 in the liver and lung. |
| Pharmacokinetics [9] | Rat | N/A | 2 mg/kg IV injection | Characterized by a multi-exponential decline with an average elimination half-life of approximately 1.39 hours. |
Logical Relationships in this compound Therapy for DIC
This compound intervenes in the pathological cycle of DIC by targeting the core enzymatic drivers of coagulation. By inhibiting multiple proteases, it effectively dampens the amplification of the coagulation cascade, which in turn reduces the consumption of platelets and clotting factors and prevents the formation of microthrombi that cause ischemic organ damage.
This compound mesilate is a multifaceted serine protease inhibitor that serves as an invaluable tool for investigating the mechanisms of disseminated intravascular coagulation in various animal models. Its ability to inhibit key nodes in the coagulation cascade allows researchers to effectively modulate the disease process, facilitating the study of pathological pathways and the evaluation of therapeutic outcomes. The protocols and data presented here provide a framework for the application of this compound in preclinical DIC research, aiding in the development of more effective treatments for this critical condition.
References
- 1. Effect of this compound mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Pathophysiology of disseminated intravascular coagulation (DIC) progresses at a different rate in tissue factor-induced and lipopolysaccharide-induced DIC models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of activated protein C in the experimental disseminated intravascular coagulation model formed by lipopolysaccharide infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [The effects of FUT-175 (this compound mesilate) on blood coagulation and experimental disseminated intravascular coagulation (DIC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound mesilate, a synthetic protease inhibitor, attenuated hypercoagulability in a canine model of hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound reduces systemic inflammation in TLR7-mediated virus-like illness - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Nafamostat as a Positive Control in Serine Protease Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serine proteases are a large family of enzymes crucial to numerous physiological processes, including digestion, blood coagulation, immunity, and tissue remodeling. Their dysregulation is implicated in a wide range of diseases, such as pancreatitis, thrombosis, cancer, and viral infections, making them prime targets for therapeutic intervention. High-throughput screening (HTS) of small molecule libraries is a common strategy for identifying novel serine protease inhibitors. A critical component of any robust screening assay is a reliable positive control to validate assay performance and normalize results.
Nafamostat mesylate is a synthetic, broad-spectrum serine protease inhibitor that serves as an excellent positive control in such screening campaigns.[1][2][3] Its potent, well-characterized activity against a wide array of serine proteases, coupled with its rapid action, ensures its utility across various assay formats.[2][4] This document provides detailed data, protocols, and visualizations to guide the effective use of this compound as a positive control.
Mechanism of Action
This compound functions as a potent and rapid inhibitor of serine proteases.[1][4] Its mechanism involves the formation of a stable, covalent acyl-enzyme intermediate with the catalytic serine residue in the active site of the target protease.[1][5] This interaction effectively traps and inactivates the enzyme, preventing it from binding and cleaving its natural substrate.[1] This "slow tight-binding" mechanism results in potent inhibition of proteases involved in critical pathways like the coagulation cascade (e.g., thrombin, Factor Xa) and viral entry (e.g., TMPRSS2).[1][2][6]
Data Presentation: Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against a diverse range of human serine proteases. The following table summarizes its reported IC50 (50% inhibitory concentration) and Ki (inhibition constant) values against several key enzymes. This data is crucial for determining the appropriate concentration range for its use as a positive control.
| Target Protease | Substrate Used | Assay Type | IC50 / Ki | Reference |
| TMPRSS2 | Boc-QAR-AMC | Fluorescence | IC50: 1 nM - 9.3 nM | [7] |
| Hepsin | Boc-QRR-AMC | Fluorescence | IC50: 5 nM | [8] |
| HGFA | Boc-QLR-AMC | Fluorescence | Ki: 25 nM | [8] |
| Trypsin | N/A | N/A | IC50: 50 nM | [9] |
| Thrombin | N/A | Coagulation | IC50: ~1 µM | [3][4] |
| Factor Xa | N/A | Coagulation | IC50: 0.1 µM | [3][8] |
| Kallikrein | N/A | N/A | Potent Inhibitor | [3] |
| Plasmin | N/A | Fibrinolysis | Potent Inhibitor | [3] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.
Experimental Protocols
This section provides a detailed protocol for a typical in vitro serine protease inhibitor screening assay using this compound as a positive control. The protocol is designed for a 96-well plate format and utilizes a fluorogenic peptide substrate.
General Workflow for Inhibitor Screening
The overall workflow involves preparing the enzyme and substrate, adding the test compounds and the this compound positive control, initiating the reaction, and measuring the resulting signal over time.
Materials and Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
Serine Protease: e.g., Recombinant Human TMPRSS2 (final concentration ~0.5 nM)
-
Fluorogenic Substrate: e.g., Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC) (final concentration ~5 µM)
-
Positive Control: this compound Mesylate (stock solution: 10 mM in DMSO)
-
Negative Control: DMSO
-
Test Compounds: Stock solutions in DMSO
-
Assay Plates: Black, flat-bottom 96-well plates (for fluorescence)
-
Instrumentation: Fluorescence plate reader with excitation/emission wavelengths suitable for AMC (e.g., Ex/Em = 360/460 nm)
Detailed Assay Procedure
-
Compound Plating:
-
Prepare serial dilutions of this compound (e.g., from 1 µM to 10 pM) and test compounds in DMSO.
-
Using a liquid handler or multichannel pipette, add 2 µL of each compound dilution, this compound dilution (for positive control curve), or pure DMSO (for negative control) to the appropriate wells of a 96-well plate.
-
-
Enzyme Preparation and Addition:
-
Dilute the serine protease stock solution in cold assay buffer to a 2X working concentration (e.g., 1 nM for TMPRSS2).
-
Add 50 µL of the 2X enzyme solution to each well of the assay plate.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
-
Pre-incubation:
-
Cover the plate and incubate at 37°C for 15 minutes. This allows the inhibitors (this compound and test compounds) to bind to the enzyme before the substrate is introduced.[5]
-
-
Substrate Preparation and Reaction Initiation:
-
During the pre-incubation, dilute the fluorogenic substrate stock solution in assay buffer to a 2X working concentration (e.g., 10 µM for Boc-QAR-AMC).
-
To initiate the enzymatic reaction, add 50 µL of the 2X substrate solution to all wells. The final volume in each well will be 102 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate into a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) every 60 seconds for 20-30 minutes.
-
-
Data Analysis:
-
For each well, determine the rate of reaction (Vmax) by calculating the slope of the linear portion of the fluorescence signal versus time curve.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_background) / (Vmax_DMSO - Vmax_background)) (where Vmax_background is the rate from wells with no enzyme)
-
For this compound and active test compounds, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Application in Signaling Pathway Context
This compound's broad specificity makes it a useful tool for studying complex biological systems where multiple serine proteases are active, such as the blood coagulation cascade. This pathway is a series of zymogen-to-active-protease conversions, with many steps being susceptible to inhibition by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 3. What is this compound Mesilate used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of TMPRSS2 inhibitors from virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Cell-Based Assay Protocol for Evaluating the Antiviral Activity of Nafamostat
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nafamostat mesylate is a broad-spectrum synthetic serine protease inhibitor.[1] Initially developed and used for conditions like acute pancreatitis and disseminated intravascular coagulation, it has garnered significant attention for its potential antiviral therapeutic applications.[2][3] The primary antiviral mechanism of this compound involves the inhibition of host cell proteases, such as Transmembrane Protease, Serine 2 (TMPRSS2), which are crucial for the entry of numerous viruses, including SARS-CoV-2 and MERS-CoV.[3][4][5] By blocking the TMPRSS2-mediated cleavage of the viral spike (S) protein, this compound effectively prevents the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry and subsequent replication.[3][6]
This application note provides detailed protocols for a comprehensive cell-based evaluation of this compound's antiviral efficacy. The described assays include a cytotoxicity assay to determine the compound's safety profile and a plaque reduction assay to quantify its specific antiviral activity.
Mechanism of Action: Inhibition of Viral Entry
This compound targets the host-cell factor TMPRSS2, a key protease required by many viruses for priming of their surface glycoproteins, which is an essential step for membrane fusion and cellular entry.[3][4] The diagram below illustrates this inhibitory action.
Caption: this compound inhibits viral entry by blocking TMPRSS2 protease activity.
Experimental Workflow Overview
The overall process for evaluating the antiviral activity of this compound involves determining its cytotoxicity followed by assessing its ability to inhibit viral replication in a dose-dependent manner.
Caption: General workflow for antiviral drug evaluation.
Materials and Reagents
-
Compound: this compound Mesylate (CAS 82956-11-4)
-
Cell Line: Calu-3 cells (human lung epithelial) or VeroE6 cells expressing TMPRSS2.[6]
-
Virus: A virus known to use TMPRSS2 for entry, e.g., SARS-CoV-2.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) or appropriate medium, supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Reagents for Cytotoxicity Assay: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent or Neutral Red dye.
-
Reagents for Plaque Assay: Crystal Violet staining solution, 10% formalin, low-melting-point agarose or methylcellulose.
-
Equipment: Biosafety cabinet (BSL-3 for SARS-CoV-2), CO2 incubator, microscope, multi-well plates (24-well and 96-well), plate reader.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTS-based)
This protocol determines the concentration of this compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC50).
-
Cell Seeding: Seed Calu-3 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound mesylate in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a "cells only" control (no drug).
-
Drug Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to triplicate wells for each concentration.
-
Incubation: Incubate the plate for a period that matches the planned duration of the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of cytotoxicity against the drug concentration and use non-linear regression analysis to determine the CC50 value.
Protocol 2: Plaque Reduction Neutralization Assay (PRNA)
This "gold standard" assay measures the ability of this compound to reduce the number of viral plaques.[7]
-
Cell Seeding: Seed Calu-3 cells in 24-well plates and grow until they form a confluent monolayer (typically 1-2 days).[7]
-
Prepare Virus-Drug Mixture: Prepare serial dilutions of this compound at non-toxic concentrations (as determined by the cytotoxicity assay). Mix each drug dilution with an equal volume of virus suspension containing approximately 80-100 plaque-forming units (PFU) per 0.1 mL.[7][8] Include a "virus only" control (no drug).
-
Incubation: Incubate the virus-drug mixtures for 1 hour at 37°C to allow the drug to interact with the virus or host cell factors.
-
Infection: Aspirate the medium from the cell monolayers and inoculate each well with 0.2 mL of the virus-drug mixture in triplicate.[7]
-
Adsorption: Allow the virus to adsorb for 90 minutes at 37°C, gently rocking the plates every 15-20 minutes.[7]
-
Overlay Application: After adsorption, carefully remove the inoculum and overlay the cell monolayer with 1.5 mL of a semi-solid medium (e.g., 0.4% agarose in MEM with 5% FBS) containing the corresponding concentration of this compound.[7]
-
Incubation for Plaque Formation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-7 days, or until clear plaques are visible in the virus control wells.[7]
-
Plaque Visualization:
-
Fix the cells by adding 10% formalin to each well and incubating for at least 2 hours.
-
Carefully remove the agarose overlay and the formalin.
-
Stain the cell monolayer with 0.8% crystal violet solution for 10-15 minutes.[7]
-
Gently wash the wells with water and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the "virus only" control.
-
EC50 Calculation: Plot the percentage of plaque inhibition against the drug concentration and use non-linear regression analysis to determine the 50% effective concentration (EC50).
Data Presentation and Analysis
The efficacy and safety of an antiviral compound are typically summarized by its EC50, CC50, and Selectivity Index (SI). The SI (CC50/EC50) is a critical measure of the therapeutic window; a higher SI value indicates a more promising antiviral agent.
Table 1: Antiviral Activity and Cytotoxicity of this compound against SARS-CoV-2 in Calu-3 Cells
| Parameter | Value | Description |
| EC50 (nM) | 11 nM | The concentration of this compound that inhibits viral plaque formation by 50%.[9] |
| CC50 (µM) | > 1 µM | The concentration of this compound that reduces cell viability by 50%.[9] |
| SI | > 90 | Selectivity Index (CC50/EC50), indicating a favorable therapeutic window. |
Note: The values presented are based on published literature for SARS-CoV-2 in Calu-3 cells and may vary depending on the specific virus, cell line, and experimental conditions.[6][9]
Conclusion
The protocols detailed in this application note provide a robust framework for evaluating the antiviral activity of this compound. By inhibiting the host protease TMPRSS2, this compound demonstrates potent antiviral activity at non-cytotoxic concentrations, making it a promising candidate for further research and development.[4][5][6] The accurate determination of EC50 and CC50 values through standardized plaque reduction and cytotoxicity assays is essential for the preclinical assessment of its therapeutic potential.
References
- 1. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 2. Clinical efficacy of this compound Mesylate in combination with Favipiravir for COVID-19 pneumonia treatment review article - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential mechanisms of this compound therapy for severe COVID-19 pneumonia with disseminated intravascular coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. journals.asm.org [journals.asm.org]
- 6. The Anticoagulant this compound Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. In Silico Analysis and Synthesis of this compound Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Dosing and Administration of Nafamostat in Rodents
Introduction
Nafamostat mesylate is a broad-spectrum, synthetic serine protease inhibitor.[1][2][3] It is clinically utilized in some countries for treating conditions like acute pancreatitis and disseminated intravascular coagulation (DIC), and as an anticoagulant during hemodialysis.[2][3] Its mechanism involves the inhibition of a wide range of proteases, including trypsin, thrombin, plasmin, and kallikrein.[4] More recently, this compound has garnered significant interest for its potential antiviral properties, particularly its ability to inhibit Transmembrane Protease, Serine 2 (TMPRSS2), a host cell enzyme crucial for the entry of coronaviruses like SARS-CoV-2.[5][6]
A critical consideration for in vivo studies is this compound's extremely short plasma half-life, reported to be between 8 and 23 minutes in humans.[2][7] This rapid clearance necessitates careful planning of administration routes and dosing frequencies to maintain effective concentrations at the target site. These application notes provide a summary of reported dosing regimens and detailed protocols for the administration of this compound in rodent models to guide researchers in preclinical study design.
Data Presentation: this compound Dosing in Rodent Models
The following tables summarize quantitative data from various preclinical studies, detailing the administration routes, dosages, and experimental contexts for this compound in rats, mice, and hamsters.
Table 1: Summary of this compound Dosing and Administration in Rat Models
| Indication / Model | Strain | Administration Route | Dosage | Vehicle / Formulation | Key Findings / Notes |
| Pharmacokinetics | Sprague-Dawley | Intravenous (IV) | 2 mg/kg | 5% DMSO | Showed a multiexponential decline with an elimination half-life of ~1.39 hours.[4][8][9] |
| Pharmacokinetics | Sprague-Dawley | Oral (PO) | 20 mg/kg | 10% DMSO or 10% DMSO with 10% Tween 80 | Rapidly absorbed; very low oral bioavailability (0.95% - 1.59%).[4][8][9] |
| Pharmacokinetics | Sprague-Dawley | Intravenous (IV) | 1 mg/kg | Not specified | Rapid clearance, undetectable within 0.5 hours.[10] |
| Pharmacokinetics | Sprague-Dawley | Subcutaneous (SC) | 20 mg/kg | Not specified | Detected for up to 2 hours post-administration.[10] |
| Spinal Cord Injury | Not Specified | Intraperitoneal (i.p.) | 10 mg/kg/day | 0.9% Saline | Effective functional recovery when administered 2-12 hours post-injury.[1][11] |
| Acute Pancreatitis | Sprague-Dawley | Intravenous (IV) Infusion | 5, 10, or 25 µg/kg/h | Saline | Dose-dependently reduced mortality and histological evidence of pancreatitis.[12] |
| Exertional Heat Stroke | Sprague-Dawley | Intraperitoneal (i.p.) | 0.5 mg/kg | Not specified (solution of 0.5 mg/mL) | Significantly improved the 72-hour survival rate compared to the untreated group.[7] |
Table 2: Summary of this compound Dosing and Administration in Other Rodent Models (Mouse & Hamster)
| Indication / Model | Species / Strain | Administration Route | Dosage | Vehicle / Formulation | Key Findings / Notes |
| SARS-CoV-2 Infection | Mouse (BALB/c) | Intraperitoneal (i.p.) | 20 mg/kg | PBS | Less effective than intranasal route; produced a <5-fold reduction in lung viral titers.[13] |
| SARS-CoV-2 Infection | Mouse (BALB/c & K18-hACE2) | Intranasal (i.n.) | 0.3 or 3 mg/kg | DMEM | Pre-treatment with 3 mg/kg resulted in a nearly 2-log reduction in lung viral titers.[13] |
| Pancreatic Tumor | Mouse (SCID) | Intraperitoneal (i.p.) | 30 mg/kg | Not specified | Suppressed tumor growth when combined with gemcitabine.[14] |
| Pruritus (Itching) | Mouse (ICR) | Intraperitoneal (i.p.) | 1-10 mg/kg | Not specified | Dose-dependently inhibited scratching induced by compound 48/80.[14] |
| SARS-CoV-2 Chemoprophylaxis | Hamster (Syrian Golden) | Intranasal (i.n.) | 5 mg/kg (twice daily) | Water | Prevented airborne transmission and significantly lowered viral RNA in nasal turbinates.[5] |
Visualized Workflows and Pathways
dot digraph "experimental_workflow" { graph [bgcolor="#FFFFFF", compound=true, concentrate=true, splines=ortho, nodesep=0.6, ranksep=0.5, fontname="Roboto,Arial,sans-serif", fontsize=12, fontcolor="#202124", labeljust="l", labelloc="t", rankdir=TB, size="7.6,7.6!"]; node [shape=box, style="rounded,filled", fontname="Roboto,Arial,sans-serif", fontsize=11, margin="0.1,0.1"];
subgraph "cluster_prep" { label="Phase 1: Preparation"; bgcolor="#F1F3F4"; style="rounded"; acclimatization [label="Animal Acclimatization\n(e.g., 7 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; grouping [label="Randomization &\nGroup Assignment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; drug_prep [label="this compound Formulation\n(Vehicle Selection & Dissolution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acclimatization -> grouping -> drug_prep; }
subgraph "cluster_admin" { label="Phase 2: Administration & Monitoring"; bgcolor="#F1F3F4"; style="rounded"; admin [label="this compound Administration\n(Select Route: IV, IP, PO, IN, SC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitoring [label="Post-Administration Monitoring\n(Clinical Signs, Body Weight)", fillcolor="#FBBC05", fontcolor="#202124"]; admin -> monitoring; }
subgraph "cluster_analysis" { label="Phase 3: Endpoint Analysis"; bgcolor="#F1F3F4"; style="rounded"; sampling [label="Sample Collection\n(Blood, Tissues)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Endpoint Measurement\n(e.g., Viral Titer, Biomarkers, Histology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Analysis &\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; sampling -> analysis -> data; }
drug_prep -> admin [lhead=cluster_admin, ltail=cluster_prep, minlen=2]; monitoring -> sampling [lhead=cluster_analysis, ltail=cluster_admin, minlen=2]; } caption [label="Fig 1. General experimental workflow for in vivo this compound studies in rodents.", shape=plaintext, fontname="Roboto,Arial,sans-serif", fontsize=10]; }
dot digraph "tmprss2_pathway" { graph [bgcolor="#FFFFFF", compound=true, concentrate=true, splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Roboto,Arial,sans-serif", fontsize=12, fontcolor="#202124", labeljust="l", labelloc="t", rankdir=TB, size="7.6,7.6!"]; node [shape=box, style="rounded,filled", fontname="Roboto,Arial,sans-serif", fontsize=11, margin="0.1,0.1"]; edge [fontname="Roboto,Arial,sans-serif", fontsize=10];
subgraph "cluster_virus" { label="Extracellular"; bgcolor="#F1F3F4"; style=invis; virus [label="SARS-CoV-2", shape=septagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_cell" { label="Host Cell Membrane"; bgcolor="#F1F3F4"; style="rounded"; ace2 [label="ACE2 Receptor", fillcolor="#5F6368", fontcolor="#FFFFFF"]; tmprss2 [label="TMPRSS2 Protease", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_inhibitor" { label=""; bgcolor="#F1F3F4"; style=invis; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
entry [label="Viral Entry &\nMembrane Fusion", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; infection [label="Cellular Infection", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
virus -> ace2 [label="1. Binding"]; ace2 -> tmprss2 [label="2. S-Protein Priming", style=dashed, arrowhead=none]; tmprss2 -> entry [label="3. Cleavage & Activation", color="#34A853"]; this compound -> tmprss2 [label="Inhibition", color="#EA4335", style=bold, arrowhead=tee]; entry -> infection; } caption [label="Fig 2. This compound inhibits SARS-CoV-2 entry by blocking the TMPRSS2 protease.", shape=plaintext, fontname="Roboto,Arial,sans-serif", fontsize=10]; }
dot digraph "pharmacokinetics_workflow" { graph [bgcolor="#FFFFFF", compound=true, concentrate=true, splines=ortho, nodesep=0.6, ranksep=0.5, fontname="Roboto,Arial,sans-serif", fontsize=12, fontcolor="#202124", labeljust="l", labelloc="t", rankdir=TB, size="7.6,7.6!"]; node [shape=box, style="rounded,filled", fontname="Roboto,Arial,sans-serif", fontsize=11, margin="0.1,0.1"]; edge [fontname="Roboto,Arial,sans-serif", fontsize=10];
start [label="Rodent Dosing\n(IV or PO)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; blood_collection [label="Serial Blood Sampling\n(Defined Time Points)", fillcolor="#FBBC05", fontcolor="#202124"]; processing [label="Plasma Separation\n(Centrifugation)", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Solid Phase Extraction\nof this compound from Plasma", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="LC-MS/MS Analysis\n(Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pk_calc [label="Pharmacokinetic Parameter Calculation\n(t½, Cmax, AUC, Bioavailability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="PK Profile", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
start -> blood_collection; blood_collection -> processing; processing -> extraction; extraction -> analysis; analysis -> pk_calc; pk_calc -> end; } caption [label="Fig 3. Workflow for pharmacokinetic analysis of this compound in rodents.", shape=plaintext, fontname="Roboto,Arial,sans-serif", fontsize=10]; }
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common routes of this compound administration in rodents. All procedures should be performed under an approved animal care and use protocol.
Protocol 1: Intraperitoneal (IP) Injection
This route is common for systemic delivery and is used in various models, including spinal cord injury and oncology.[1][14]
-
Materials:
-
This compound mesylate
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes (1 mL or 3 mL)
-
Needles (23-27 gauge, depending on animal size)[15]
-
70% Ethanol for disinfection
-
Appropriate animal restraint device or towel
-
-
Animal Preparation:
-
Accurately weigh the animal to calculate the precise injection volume.
-
Prepare the this compound solution. For a 10 mg/kg dose in a 250g rat using a 1 mg/mL solution, the injection volume would be 2.5 mL.[1] Ensure the final volume does not exceed recommended guidelines (e.g., <10 mL/kg for rats).[15]
-
Warm the solution to room or body temperature to minimize discomfort.[15]
-
-
Procedure:
-
Restrain the rodent securely. For rats, a two-person technique is often preferred.[15] One person restrains the animal while the other injects.
-
Position the animal in dorsal recumbency (on its back) with the head slightly lower than the body to allow abdominal organs to shift away from the injection site.
-
Identify the injection landmark: the lower right quadrant of the abdomen. This location avoids the cecum, urinary bladder, and other vital organs.[15]
-
Insert the needle, bevel up, at a 30-40° angle into the identified quadrant. The depth of insertion should be just enough for the entire bevel to penetrate the abdominal wall.
-
Aspirate gently by pulling back the plunger to ensure no blood or intestinal contents are drawn. If either is present, withdraw the needle and prepare a new sterile injection.
-
Inject the solution at a steady pace.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 15-30 minutes for any immediate adverse reactions.
-
Monitor for signs of distress, pain (e.g., hunched posture, piloerection), or injection site complications over the next 24 hours.
-
Protocol 2: Intravenous (IV) Injection (Tail Vein)
IV administration provides 100% bioavailability and is the gold standard for pharmacokinetic studies.[4][8][16]
-
Materials:
-
This compound mesylate
-
Sterile vehicle (e.g., 5% DMSO in saline)[4]
-
Sterile syringes (1 mL)
-
Needles (25-30 gauge)
-
A warming device (heat lamp or warming pad)
-
A rodent restraint device
-
-
Animal Preparation:
-
Calculate the required dose and volume based on the animal's body weight.
-
Place the animal in the restraint device.
-
Warm the animal's tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes. This causes vasodilation of the lateral tail veins, making them easier to visualize and access.
-
-
Procedure:
-
Position the tail and wipe it with 70% ethanol. The two lateral tail veins should be visible.
-
Hold the tail securely and introduce the needle, bevel up, into one of the lateral veins at a shallow angle (~15-20 degrees).
-
Advance the needle slightly within the vein. Correct placement may be confirmed by a small "flash" of blood in the needle hub.
-
Inject the solution slowly and steadily. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress.
-
Check the tail for signs of hematoma or necrosis in the hours following the injection.
-
Protocol 3: Intranasal (IN) Instillation
This route is ideal for targeting the respiratory tract, as demonstrated in studies of respiratory viruses.[5][13]
-
Materials:
-
Animal Preparation:
-
Prepare the this compound solution at the desired concentration. Total volumes are typically small (e.g., 50 µL for mice).[13]
-
Briefly anesthetize the animal until it is sedated but still breathing regularly.
-
-
Procedure:
-
Hold the animal in a supine position.
-
Using a micropipette, carefully dispense half of the total volume (e.g., 25 µL) into one nostril.
-
Allow the animal to inhale the droplet.
-
Dispense the remaining volume into the other nostril.
-
Hold the animal in the same position for a few moments to ensure the full dose is inhaled into the respiratory tract.
-
-
Post-Administration Monitoring:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Observe for any signs of respiratory distress.
-
Protocol 4: Oral Gavage (PO)
Oral gavage ensures accurate dosing when oral administration is required, though this compound has very low oral bioavailability.[4][8][9]
-
Materials:
-
This compound mesylate
-
Vehicle (e.g., 10% DMSO in water)[4]
-
Oral gavage needle (a metal tube with a ball-tip to prevent esophageal injury)
-
Syringe
-
-
Animal Preparation:
-
Calculate the dose based on body weight.
-
Select the appropriate size gavage needle for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
-
-
Procedure:
-
Restrain the animal securely, ensuring the head and body are aligned to create a straight path to the esophagus.
-
Gently insert the gavage needle into the mouth, just off-center to avoid the trachea.
-
Advance the needle along the roof of the mouth and down the esophagus until it reaches the stomach. The animal should swallow as the tube passes down the esophagus. Do not force the needle; if resistance is met, withdraw and restart.
-
Once the needle is in place, deliver the solution.
-
Smoothly withdraw the needle in a single motion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and observe for any signs of distress, particularly respiratory issues, which could indicate accidental administration into the lungs.
-
References
- 1. Delayed administration of this compound mesylate inhibits thrombin-mediated blood–spinal cord barrier breakdown during acute spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound as Chemoprophylaxis for SARS-CoV-2 Infection in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticoagulant this compound Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound mesylate augments survival in rats afflicted by exertional heat stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of the Antiviral Efficacy of Subcutaneous this compound Formulated with Glycyrrhizic Acid against SARS-CoV-2 in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound mesilate on the course of acute pancreatitis. Protective effect on peritoneal permeability and relation with supervening pulmonary distress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The TMPRSS2 Inhibitor this compound Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. youtube.com [youtube.com]
Application Notes and Protocols: Utilizing Nafamostat for Cell Cycle Synchronization in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafamostat mesylate is a synthetic serine protease inhibitor with a broad spectrum of activity.[1] It is clinically used as an anticoagulant and for the treatment of pancreatitis.[1] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating its ability to induce apoptosis and inhibit tumor growth in various cancer cell lines.[2]
Of particular interest to cell cycle researchers is the growing body of evidence suggesting that this compound can modulate cell cycle progression. Studies have shown that this compound can induce G1/S phase arrest in endocrine-resistant breast cancer cells and G2/M phase arrest in gallbladder cancer cells, the latter particularly in combination with radiotherapy.[3][4] The mechanism of action for this cell cycle modulation is linked to its influence on key regulatory pathways, including the downregulation of Cyclin-Dependent Kinases (CDK) 4 and 6, and the inhibition of the NF-κB signaling pathway.[3][5]
While this compound is not yet a standard agent for inducing cell cycle synchronization in laboratory settings, its demonstrated effects on cell cycle checkpoints present a compelling case for its exploration in this application. These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound as a tool for synchronizing cells for cell cycle studies. The following sections detail the principles of action, experimental protocols for optimization and application, and data from existing literature.
Principle of Action
The utility of this compound as a potential cell synchronization agent stems from its ability to interfere with signaling pathways that are critical for cell cycle progression. Two key mechanisms have been identified:
-
Downregulation of CDK4 and CDK6: In endocrine-resistant breast cancer cells, this compound has been shown to epigenetically repress the expression of CDK4 and CDK6.[3] These kinases are crucial for the G1 to S phase transition. By reducing their levels, this compound can effectively halt cells in the G1 phase.
-
Inhibition of the NF-κB Pathway: this compound is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] The NF-κB pathway is involved in regulating the expression of various genes that control cell proliferation and survival. In the context of gallbladder cancer cells, inhibition of radiation-induced NF-κB activity by this compound was associated with an enhanced G2/M phase arrest.[4][5]
By targeting these pathways, this compound can potentially be used to reversibly arrest cells at specific points in the cell cycle, thereby achieving a synchronized cell population for downstream applications.
Experimental Protocols
As this compound is not a conventional cell synchronization agent, the following protocols are designed as a guide for the systematic evaluation and optimization of its use in specific cell lines of interest.
Protocol for Determining Optimal this compound Concentration
Objective: To determine the minimum concentration of this compound that induces cell cycle arrest without causing significant cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound mesylate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
96-well and 6-well cell culture plates
-
Flow cytometer
-
Propidium iodide (PI) staining solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle-only control (e.g., DMSO or PBS, depending on the solvent for this compound).
-
Incubation: Incubate the cells for a period equivalent to one to two cell cycles (e.g., 24 to 48 hours).
-
Cytotoxicity Assessment: Assess cell viability using a standard method such as the MTT assay or by counting viable cells using Trypan Blue exclusion.
-
Parallel Cell Cycle Analysis: In parallel, seed cells in 6-well plates and treat with the same concentrations of this compound.
-
Cell Harvesting and Fixation: After the incubation period, harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
PI Staining and Flow Cytometry: Stain the fixed cells with a solution containing propidium iodide and RNase A. Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Determine the concentration of this compound that results in the highest percentage of cells in the desired phase (G1 or G2/M) with minimal cytotoxicity.
Protocol for Cell Synchronization using this compound
Objective: To synchronize a cell population at a specific phase of the cell cycle using the optimized concentration of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Optimized concentration of this compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well or 10 cm cell culture dishes
-
Flow cytometer
-
Propidium iodide (PI) staining solution
Procedure:
-
Cell Seeding: Seed cells at a low to moderate density in the desired culture vessel.
-
This compound Treatment: Once the cells are in the logarithmic growth phase (typically 24 hours after seeding), add the pre-determined optimal concentration of this compound to the culture medium.
-
Incubation: Incubate the cells for the optimized duration required to achieve maximum synchronization. This time will be dependent on the cell line and the targeted cell cycle phase.
-
Release from Arrest (Optional): To study the progression of cells through the cell cycle, the this compound-containing medium can be removed. Wash the cells twice with warm PBS and then add fresh, pre-warmed complete medium.
-
Harvesting and Analysis: At the time of maximum arrest and at various time points after release, harvest the cells for downstream analysis (e.g., Western blotting for cyclins, immunofluorescence, or further cell cycle analysis by flow cytometry).
Protocol for Validation of Synchronization by Flow Cytometry
Objective: To confirm the degree of cell synchronization after treatment with this compound.
Procedure:
-
Harvest Cells: Collect both the asynchronous (control) and this compound-treated cells.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 ml of cold PBS. Add 4 ml of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µl of PI staining solution (containing RNase A).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Interpretation: Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases. A successful synchronization will show a significant enrichment of cells in the target phase compared to the asynchronous control.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cell cycle distribution from published studies.
Table 1: Effect of this compound on Cell Cycle Distribution in Endocrine-Resistant Breast Cancer Cells
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| MCF7-TamR | Control (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 | [3] |
| MCF7-TamR | 30 µM this compound | 68.3 ± 2.5 | 20.1 ± 1.8 | 11.6 ± 0.9 | [3] |
| MCF7-FulR | Control (DMSO) | 48.1 ± 1.9 | 33.2 ± 1.7 | 18.7 ± 1.1 | [3] |
| MCF7-FulR | 30 µM this compound | 72.5 ± 2.8 | 16.8 ± 1.3 | 10.7 ± 0.8 | [3] |
Table 2: Effect of this compound in Combination with Radiotherapy on Cell Cycle Distribution in Gallbladder Cancer Cells
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| NOZ | Control | 55.1 ± 2.3 | 28.4 ± 1.9 | 16.5 ± 1.4 | [4] |
| NOZ | 5 Gy Radiation | 40.2 ± 1.8 | 25.1 ± 1.5 | 34.7 ± 2.0 | [4] |
| NOZ | 80 µg/mL this compound | 53.8 ± 2.1 | 29.5 ± 1.7 | 16.7 ± 1.3 | [4] |
| NOZ | 5 Gy + 80 µg/mL this compound | 25.6 ± 1.5 | 18.9 ± 1.2 | 55.5 ± 2.8 | [4] |
| OCUG-1 | Control | 58.9 ± 2.5 | 26.3 ± 1.6 | 14.8 ± 1.2 | [4] |
| OCUG-1 | 5 Gy Radiation | 42.1 ± 2.0 | 22.8 ± 1.4 | 35.1 ± 1.9 | [4] |
| OCUG-1 | 40 µg/mL this compound | 57.2 ± 2.3 | 27.1 ± 1.5 | 15.7 ± 1.1 | [4] |
| OCUG-1 | 5 Gy + 40 µg/mL this compound | 28.4 ± 1.7 | 17.5 ± 1.1 | 54.1 ± 2.6 | [4] |
Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: Figure 1: this compound's dual mechanism on cell cycle.
Experimental Workflow for this compound-Induced Cell Synchronization
Caption: Figure 2: Workflow for using this compound in cell synchronization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anti-tumor effect by inhibition of NF-kappaB activation using this compound mesilate for pancreatic cancer in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mesylate overcomes endocrine resistance of breast cancer through epigenetic regulation of CDK4 and CDK6 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mesilate, a nuclear factor kappa B inhibitor, enhances the antitumor action of radiotherapy on gallbladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound mesilate, a nuclear factor kappa B inhibitor, enhances the antitumor action of radiotherapy on gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nafamostat Treatment of Primary Human Airway Epithelial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nafamostat mesylate is a broad-spectrum serine protease inhibitor clinically used as an anticoagulant and for treating pancreatitis.[1][2] In the context of respiratory research, this compound has garnered significant attention for its potent antiviral and anti-inflammatory properties.[3] Its primary mechanism of action in the airway involves the inhibition of transmembrane protease serine 2 (TMPRSS2), a host cell surface protease essential for the entry of numerous respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV-2.[1][2][4][5] By blocking TMPRSS2-mediated cleavage of viral spike proteins, this compound effectively prevents viral fusion with the host cell membrane.[2][6] Furthermore, this compound has been shown to mitigate the inflammatory response in airway epithelial cells by reducing the production of pro-inflammatory cytokines.[1][3]
These application notes provide detailed protocols for treating primary human airway epithelial (hAE) cells with this compound to study its effects on viral infection and cellular responses.
Mechanism of Action: Dual Antiviral and Anti-inflammatory Effects
This compound exerts its effects on primary human airway epithelial cells through two primary pathways:
-
Inhibition of Viral Entry: Many respiratory viruses require their surface glycoproteins to be cleaved by host proteases to become fusion-competent. TMPRSS2, expressed on the surface of airway epithelial cells, is a key protease that facilitates this activation.[1][7] this compound directly inhibits the enzymatic activity of TMPRSS2, thereby preventing the priming of the viral spike protein and blocking viral entry into the cell.[4][6] This mechanism has been demonstrated for both SARS-CoV-2 and influenza viruses.[1][7]
-
Modulation of Inflammatory Response: Viral infection of airway epithelial cells triggers the release of pro-inflammatory cytokines, which can lead to excessive inflammation and tissue damage.[3] Studies have shown that this compound treatment can significantly reduce the secretion of key cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) from virus-infected hAE cells.[1]
Data Presentation: Quantitative Summary
Table 1: Effective Concentrations of this compound in Primary hAE Cells
| Application | Cell Type | Concentration | Observed Effect | Reference |
| Antiviral (Influenza) | Primary Human Tracheal Epithelial (HTE) | ≥ 100 ng/mL | Reduction in virus titers. | [1] |
| Primary Human Nasal Epithelial (HNE) | ≥ 10 ng/mL | Reduction in virus titers. | [1] | |
| HTE & HNE Cells | 10 µg/mL (~20 µM) | Significant reduction in viral RNA levels. | [1] | |
| Antiviral (Coronaviruses) | Primary Human Airway Epithelia | 25 µM | Potent inhibition of MERS-CoV and SARS-CoV-2. | [7] |
| 3D Human Airway Model (Nasal) | 0.2 µM | 1-log reduction in SARS-CoV-2 genome copies. | [8] | |
| 3D Human Airway Model (Nasal) | 20 µM | 6.2-log reduction in SARS-CoV-2 genome copies at 72h. | [8] | |
| Anti-inflammatory | HTE & HNE Cells | 10 µg/mL (~20 µM) | Reduced secretion of IL-6 and TNF-α post-infection. | [1] |
Table 2: Cytotoxicity Profile of this compound
| Cell Type | Concentration | Duration | Assay | Result | Reference |
| Primary hAE Cells | Not specified | Not specified | In vitro studies | No cytotoxicity reported. | [4][9] |
| 3D Human Airway Model | Up to 20 µM | 3 days (repeated dosing) | LDH Assay | No cytotoxicity observed. | [8] |
| 3D Human Airway Model | Up to 20 µM | 3 days (repeated dosing) | TEER | No impairment of barrier function. | [8] |
| Calu-3 Cells | Up to 1 µM | Not specified | MTS Assay | No toxicity observed. | [10] |
Experimental Workflow Overview
The general workflow for evaluating this compound in primary hAE cells involves culturing the cells, pre-treating with the inhibitor, challenging with a respiratory virus, and subsequently analyzing various endpoints to assess antiviral efficacy, anti-inflammatory effects, and cytotoxicity.
Experimental Protocols
Protocol 1: Culture of Primary Human Airway Epithelial Cells
Primary hAE cells (tracheal or nasal) are typically cultured on semi-porous membrane supports (e.g., Transwell®) at an air-liquid interface (ALI) to achieve a differentiated, pseudostratified epithelium that closely mimics the in vivo airway.[1][8]
-
Cell Seeding: Isolate and seed primary hAE cells onto collagen-coated Transwell® inserts in a growth medium mixture such as DMEM/F-12.
-
Submerged Culture: Maintain the cells in a submerged culture until they form a confluent monolayer.
-
Establish ALI: Once confluent, remove the apical medium to establish an ALI. The basal medium is changed regularly (e.g., every 2-3 days) to provide nutrients.
-
Differentiation: Allow cells to differentiate for 3-4 weeks. Full differentiation is characterized by the presence of ciliated and mucus-producing cells and the development of a high transepithelial electrical resistance (TEER).[8]
Protocol 2: this compound Treatment and Viral Infection
This protocol describes the treatment of differentiated hAE cells to assess the antiviral activity of this compound.
-
Preparation: Prepare stock solutions of this compound mesylate in sterile water or DMSO. Dilute to final working concentrations in an appropriate medium just before use.
-
Pre-treatment: One hour prior to infection, wash the apical surface of the differentiated hAE cultures with phosphate-buffered saline (PBS).[7] Add the medium containing the desired concentration of this compound (e.g., 0.1 µM to 25 µM) to the apical and/or basal compartments.[1][7] Include a vehicle control (DMSO or PBS).
-
Infection: Prepare the viral inoculum (e.g., SARS-CoV-2 or influenza virus) at a desired multiplicity of infection (MOI), such as 0.1.[7] Remove the pre-treatment medium and add the viral inoculum to the apical surface. Incubate for 1-2 hours at 37°C to allow for viral entry.
-
Post-Infection: After the incubation period, remove the inoculum and wash the apical surface with PBS to remove unbound virus. Add fresh medium containing this compound (at the same pre-treatment concentration) to the basal compartment and leave the apical side exposed to air.
-
Sample Collection: At various time points post-infection (e.g., 24, 48, 72, 120 hours), collect samples for analysis.[1]
-
Apical Wash: Collect released virus by washing the apical surface with a small volume of PBS or medium.
-
Basolateral Medium: Collect the medium from the basal compartment to measure secreted cytokines.
-
Cell Lysate: Lyse the cells to extract RNA or protein for analysis.
-
Protocol 3: Viral Titer Quantification (TCID50 Assay)
This assay determines the amount of infectious virus released from the treated cells.[1]
-
Cell Seeding: Seed susceptible cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) in a 96-well plate.
-
Serial Dilution: Prepare 10-fold serial dilutions of the collected apical wash samples.
-
Infection: Add the dilutions to the MDCK cell monolayers and incubate for several days.
-
Endpoint Reading: Assess the wells for cytopathic effect (CPE). The 50% tissue culture infectious dose (TCID50) is calculated using the Reed-Muench method.
Protocol 4: Cytotoxicity Assessment (LDH Assay)
This assay measures lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant, serving as an indicator of cytotoxicity.
-
Sample Collection: Collect the basolateral medium from this compound-treated and control wells at the final time point.
-
Assay Procedure: Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the specified wavelength using a plate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed completely) and a negative control (untreated, uninfected cells). This compound has been shown to have low cytotoxicity in hAE models up to 20 µM.[8]
Protocol 5: Measurement of Cytokine Production (ELISA)
This protocol quantifies the levels of pro-inflammatory cytokines like IL-6 and TNF-α.[1]
-
Sample Collection: Collect the basolateral medium at desired time points.
-
ELISA: Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-6 and TNF-α.
-
Procedure: Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding samples and standards, adding a detection antibody, and then a substrate for colorimetric detection.
-
Analysis: Measure absorbance and calculate cytokine concentrations based on the standard curve.
Protocol 6: Biochemical TMPRSS2 Inhibition Assay
This in vitro assay directly measures this compound's ability to inhibit the enzymatic activity of TMPRSS2.[6][11]
-
Reagents:
-
Procedure (384-well plate format):
-
Add the peptide substrate and this compound (at various concentrations) to the wells of a black 384-well plate.[11]
-
Initiate the reaction by adding recombinant TMPRSS2 to each well.
-
Incubate at room temperature for 1 hour.[11]
-
Measure fluorescence using a plate reader with excitation at ~340-355 nm and emission at ~440-450 nm.[11][12]
-
-
Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value, which for this compound is reported to be in the nanomolar range.[13]
References
- 1. The clinically used serine protease inhibitor this compound reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticoagulant this compound Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The TMPRSS2 Inhibitor this compound Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. In Silico Analysis and Synthesis of this compound Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
Application Notes & Protocols: Establishing a Nafamostat-Resistant Cell Line for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nafamostat mesylate is a synthetic serine protease inhibitor with a broad spectrum of activity against various proteases, including thrombin, plasmin, and trypsin.[1][2] In the context of oncology, this compound has demonstrated anti-tumor effects in several cancers, such as pancreatic, colorectal, and breast cancer.[3][4][5] Its mechanism of action is multifaceted, but a key pathway it modulates is the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for cancer cell proliferation, survival, and invasion.[3][6] The development of drug resistance is a major challenge in cancer therapy. Establishing this compound-resistant cancer cell lines in vitro is a critical step to investigate the molecular mechanisms of resistance, identify potential biomarkers, and develop novel therapeutic strategies to overcome resistance.
These application notes provide a detailed protocol for the generation and characterization of a this compound-resistant cancer cell line using a gradual dose-escalation method.
Data Presentation
Quantitative data generated during the establishment and characterization of the this compound-resistant cell line should be summarized in the following tables for clear comparison.
Table 1: Determination of IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | Treatment | IC50 (μM) | 95% Confidence Interval | Resistance Index (RI) |
| Parental (e.g., PANC-1) | This compound | 1.0 | ||
| This compound-Resistant | This compound |
Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
Table 2: Cell Viability of Parental and this compound-Resistant Cell Lines at Varying this compound Concentrations
| This compound Concentration (μM) | Parental Cell Line (% Viability ± SD) | This compound-Resistant Cell Line (% Viability ± SD) |
| 0 | 100 ± SD | 100 ± SD |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Experimental Protocols
Materials and Reagents
-
Cancer cell line (e.g., PANC-1 for pancreatic cancer)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound mesylate (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
96-well and 6-well cell culture plates
-
Cell viability assay kit (e.g., MTT, WST-1, or CCK-8)
-
Reagents for protein extraction and Western blotting
-
Antibodies for signaling pathway analysis (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα)
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
This protocol is essential for determining the initial concentration of this compound to be used for developing the resistant cell line.
-
Cell Seeding: Seed the parental cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Preparation: Prepare a stock solution of this compound mesylate in DMSO. Further dilute the stock solution in a complete culture medium to create a series of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100, 200 µM).
-
Drug Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Cell Viability Assay: Assess cell viability using a preferred method (e.g., MTT or CCK-8 assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Establishment of a this compound-Resistant Cell Line
This protocol employs a gradual dose-escalation method to select for a resistant cell population.[7][8]
-
Initial Exposure: Start by culturing the parental cells in a complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.[7]
-
Monitoring and Passaging: Monitor the cells daily. Initially, a significant number of cells may die. When the surviving cells reach 70-80% confluency, passage them as usual. Maintain the cells at this drug concentration for 2-3 passages until the cell proliferation rate is restored.[7]
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium.[8] A stepwise increase of 1.5 to 2-fold is recommended.[8]
-
Adaptation and Selection: At each new concentration, the cells will likely undergo a period of slower growth and increased cell death. Continue to culture the cells at this concentration until they adapt and resume a stable growth rate. This process can take several weeks to months.[9]
-
Cryopreservation: It is crucial to cryopreserve cell stocks at each successful concentration step to have backups.[7]
-
Maintenance of the Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), it can be considered a resistant cell line. This resistant line should be continuously cultured in a medium containing the final concentration of this compound to maintain its resistance phenotype.
Protocol 3: Confirmation of the Resistant Phenotype
-
IC50 Re-evaluation: Determine the IC50 of the newly established resistant cell line and compare it to the parental cell line using the protocol described in 2.2. A significant increase in the IC50 value confirms the resistant phenotype.
-
Cell Viability Assay: Perform a cell viability assay comparing the parental and resistant cell lines across a range of this compound concentrations. The resistant line should exhibit higher viability at higher drug concentrations.
-
Analysis of Resistance Mechanisms (Optional but Recommended):
-
Western Blotting: Investigate potential alterations in signaling pathways associated with this compound's action and drug resistance. Given that this compound is known to inhibit the NF-κB pathway, assess the expression and phosphorylation status of key proteins in this pathway, such as p65 and IκBα, in both parental and resistant cells with and without this compound treatment.[3][6]
-
Gene Expression Analysis: Perform qRT-PCR or microarray analysis to identify genes that are differentially expressed in the resistant cell line compared to the parental line.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Putative mechanism of this compound on the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for generating a this compound-resistant cell line.
References
- 1. agscientific.com [agscientific.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Molecular Aspect of Antitumor Effects of Protease Inhibitor this compound Mesylate and Its Role in Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mesylate overcomes endocrine resistance of breast cancer through epigenetic regulation of CDK4 and CDK6 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Molecular Aspect of Antitumor Effects of Protease Inhibitor this compound Mesylate and Its Role in Potential Clinical Applications [frontiersin.org]
- 6. Inhibition of the NF-κB pathway by this compound mesilate suppresses colorectal cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nafamostat Precipitation in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot the precipitation of Nafamostat in cell culture media. By following the structured FAQs, troubleshooting steps, and detailed protocols, users can identify the root cause of precipitation and ensure the successful application of this compound in their experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound, typically used as this compound mesylate, is a synthetic, broad-spectrum serine protease inhibitor.[1][2] In research, it is widely used to inhibit enzymes like trypsin, tryptase, and transmembrane protease, serine 2 (TMPRSS2), which are involved in various biological processes including inflammation, blood coagulation, and viral entry into host cells.[2][3][4] Its ability to block TMPRSS2 has made it a compound of interest in studies involving viruses like SARS-CoV-2.[3][5]
Q2: What are the primary reasons for this compound precipitating in my cell culture media?
Precipitation of this compound in cell culture media is a common issue that can arise from several factors, primarily related to its solubility and stability:
-
Exceeding Solubility Limits: While this compound mesylate is readily soluble in pure water or DMSO, its solubility is significantly lower in complex aqueous solutions like cell culture media or buffered solutions (e.g., PBS).[6][7] Adding a highly concentrated stock solution to the media can cause the local concentration to surpass its solubility limit, leading to precipitation.
-
Improper Stock Solution Preparation: The quality of the solvent is crucial. Using DMSO that has absorbed moisture can reduce the solubility of the compound.[3] Incomplete dissolution of the this compound powder when preparing the stock will result in particles that are carried over into the final culture, appearing as a precipitate.
-
Interactions with Media Components: Cell culture media is a complex mixture of salts, amino acids, vitamins, and, often, serum proteins. This compound may interact with these components, leading to the formation of insoluble complexes.[8][9]
-
pH and Temperature Instability: Changes in the pH of the culture media can affect the charge state of the this compound molecule, altering its solubility.[10] Additionally, temperature shifts, such as moving media from cold storage to a 37°C incubator, can cause salts and other components to precipitate out of the solution, which can be mistaken for or contribute to drug precipitation.[8][9]
-
Hydrolysis: this compound is susceptible to hydrolysis in aqueous environments, and the degradation products may be less soluble.[10][11] This is particularly relevant if working solutions are stored for extended periods.
Q3: How should I prepare and store this compound stock solutions to minimize precipitation?
Proper preparation and storage of stock solutions are critical. The recommended solvent for creating a high-concentration stock is high-purity, anhydrous DMSO.[3][7][12]
-
Preparation: Dissolve this compound mesylate in anhydrous DMSO to a concentration of 10-50 mM. Ensure the powder is completely dissolved by vortexing. Gentle warming (to 37°C) can be applied if necessary.
-
Storage: Aqueous solutions of this compound are not recommended for storage beyond one day due to instability.[7] DMSO stock solutions are more stable. They should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination, and stored desiccated at -80°C for long-term use (up to 6 months) or at 4°C for short-term use (up to 1 month).[12]
Part 2: Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step guide to identify and resolve the issue.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Step-by-Step Instructions
-
Verify Stock Solution: Start by examining your stock solution. Is it clear, or can you see particulates? If it's not perfectly clear, remake it using fresh, anhydrous DMSO and ensure complete dissolution.[3]
-
Optimize Dilution Method: The way you add the stock to the media matters. High local concentrations can cause the drug to crash out. Pre-warm your media to 37°C. Add the required volume of this compound stock slowly, drop-by-drop, directly into the media while gently swirling or mixing. This ensures rapid dispersal.
-
Check Final Concentration: Review the final concentration of this compound in your media. While its solubility in pure solvents is high, its solubility in a 1:1 DMSO:PBS buffer is only about 0.5 mg/mL (~0.93 mM).[7] Your final concentration in the more complex cell culture media might need to be lower than this. Consider performing a dose-response experiment starting with a much lower concentration.
-
Evaluate Media Components: If you are using media containing fetal bovine serum (FBS), consider if protein binding and precipitation is an issue. Try preparing the final solution in serum-free media first, then adding the serum. Alternatively, test a lower percentage of FBS.
-
Perform an Empirical Solubility Test: If the problem persists, determine the practical solubility limit of this compound in your specific experimental conditions. Use the protocol below (Protocol 3) to find the highest concentration that remains in solution in your complete cell culture media under standard incubation conditions.
Part 3: Data and Experimental Protocols
Quantitative Data Summary
Table 1: Solubility of this compound Mesylate
| Solvent | Reported Solubility | Source(s) |
|---|---|---|
| Water | Soluble to 100 mM; 50 mg/mL | [6][12] |
| DMSO | Soluble to 100 mM; ~1-100 mg/mL | [3][6][7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL (~0.93 mM) | [7] |
| Aqueous Buffers | Sparingly soluble |[7] |
Note: There is variability in reported DMSO solubility. Always start with the manufacturer's recommendation for your specific lot of the compound.
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Maximum Duration | Source(s) |
|---|---|---|---|
| Lyophilized Powder | Room Temperature | 24 months | [12] |
| DMSO Stock Solution | 4°C | 1 month | [12] |
| DMSO Stock Solution | -80°C | 6 months | [12] |
| Aqueous Working Solution | 4°C | Not recommended > 24 hours |[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound mesylate powder (MW: 539.6 g/mol ), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Calculation: To make a 10 mM solution, you need 5.396 mg of this compound mesylate per 1 mL of DMSO.
-
Procedure: a. Allow the vial of this compound mesylate powder to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh out the required amount of powder (e.g., 5.4 mg) and place it in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO (e.g., 1 mL). d. Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved and the solution is clear. e. (Optional) Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO. f. Aliquot the stock solution into single-use, sterile tubes. g. Store the aliquots as recommended in Table 2.
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials: Prepared this compound stock solution (from Protocol 1), pre-warmed (37°C) complete cell culture media.
-
Procedure: a. Calculate the volume of stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration remains non-toxic to your cells (typically <0.5%, ideally <0.1%). b. In a sterile tube or flask, add the required volume of pre-warmed cell culture media. c. While gently swirling the media, add the calculated volume of the this compound stock solution drop by drop. d. Continue to mix gently for another 10-15 seconds to ensure homogeneity. e. Visually inspect the solution for any signs of precipitation or cloudiness before adding it to your cells.
Protocol 3: Empirical Test for this compound Solubility in Culture Media
-
Materials: this compound DMSO stock, complete cell culture media, sterile microcentrifuge tubes or a 96-well plate.
-
Procedure: a. Prepare a series of dilutions. For example, in 8 separate tubes, add 200 µL of your complete cell culture media. b. Create a concentration gradient by adding different amounts of your 10 mM this compound stock to each tube to achieve final concentrations such as 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, etc. Include a "media + DMSO only" control. c. Cap the tubes and mix gently by inverting. d. Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for 2-4 hours. e. After incubation, inspect each tube against a dark background for any signs of cloudiness or visible precipitate. The highest concentration that remains perfectly clear is your empirical solubility limit under these conditions.
Part 4: Visual Guides
Factors Contributing to this compound Precipitation
Caption: Key factors contributing to the precipitation of this compound in vitro.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Mesylate | C21H25N5O8S2 | CID 5311180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 5. RAndomized Clinical Trial Of this compound Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound mesylate | TMPRSS2 Inhibitors: R&D Systems [rndsystems.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. mdpi.com [mdpi.com]
- 11. Stability prediction of this compound mesilate in an intravenous admixture containing sodium bisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Mesylate | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting Nafamostat Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Nafamostat inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound mesylate.
1. Reagent Preparation and Handling
-
Question: My this compound stock solution seems to lose activity over time, leading to inconsistent IC50 values. How can I ensure its stability?
-
Answer: this compound is highly susceptible to degradation, particularly in aqueous solutions at neutral or alkaline pH.[1][2] To maintain its potency:
-
Fresh is Best: Prepare this compound solutions fresh for each experiment whenever possible.[3]
-
Stock Solution Preparation: For a stock solution, dissolve lyophilized this compound mesylate in a suitable solvent like DMSO or water.[4] For example, to create a 15 mM stock, you can reconstitute 10 mg of the powder in 1.23 ml of DMSO.
-
Storage: Store lyophilized powder at room temperature, desiccated. Once in solution, aliquot and store at -80°C for up to 6 months or at 4°C for up to one month to prevent repeated freeze-thaw cycles.[3]
-
pH Considerations: The stability of this compound is significantly reduced at higher pH. Acidic conditions (pH 1.2-2.7) are essential to inhibit enzymatic hydrolysis in plasma samples.[1][2] While assay conditions will vary, be mindful of the pH of your buffers.
-
-
-
Question: What is the best way to prepare this compound for in vitro assays?
-
Answer: The preparation method depends on the specific assay. For cell-based assays, a common starting point is to prepare a high-concentration stock solution in DMSO. This stock can then be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations.[2][4] For enzymatic assays, the stock solution can be diluted in the assay buffer. Always ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells to avoid solvent effects.
-
2. Assay Performance and Variability
-
Question: I am observing high variability between replicate wells in my enzymatic assay. What could be the cause?
-
Answer: High variability can stem from several factors, especially when working with an unstable inhibitor like this compound:
-
Inhibitor Instability: As mentioned, this compound degradation is a primary suspect. Ensure you are preparing fresh solutions and minimizing the time the inhibitor spends in aqueous buffer before the reaction is initiated.
-
Pipetting Errors: Inconsistent volumes of enzyme, substrate, or inhibitor will lead to variability. Use calibrated pipettes and proper pipetting techniques.
-
Temperature Fluctuations: Enzyme activity is sensitive to temperature. Ensure all components are equilibrated to the assay temperature and that the plate is incubated at a stable temperature.
-
Mixing: Inadequate mixing of reagents in the wells can lead to non-uniform reaction rates. Gently mix the plate after adding each reagent.
-
-
-
Question: My negative control (enzyme + substrate, no inhibitor) is showing lower than expected signal. What should I check?
-
Answer: A weak signal in the negative control can be due to:
-
Enzyme Activity: The enzyme may have lost activity due to improper storage or handling. Verify the activity of your enzyme stock.
-
Substrate Quality: The substrate may have degraded. Use fresh or properly stored substrate.
-
Buffer Composition: Ensure the buffer components (pH, ionic strength) are optimal for enzyme activity.
-
Incorrect Wavelengths: For fluorescence or absorbance-based assays, confirm you are using the correct excitation and emission or absorbance wavelengths for your substrate.
-
-
-
Question: I'm seeing high background in my fluorescence-based protease assay. How can I reduce it?
-
Answer: High background can mask the true signal. Here are some troubleshooting steps:
-
Autofluorescence: Some compounds or media components can be autofluorescent. Run a control with all assay components except the enzyme to determine the background fluorescence.[5][6]
-
Non-specific Binding: If using antibodies or other labeled reagents, non-specific binding can be an issue. Ensure adequate blocking and washing steps.[7][8][9]
-
Reagent Purity: Impurities in your reagents can contribute to background noise. Use high-purity reagents.
-
Plate Choice: For fluorescence assays, use black microplates to minimize background.[5]
-
-
3. Data Interpretation
-
Question: My calculated IC50 value for this compound is different from what is reported in the literature. Why might this be?
-
Answer: Discrepancies in IC50 values can arise from several experimental differences:
-
Assay Conditions: The IC50 is highly dependent on the specific assay conditions, including enzyme and substrate concentrations, buffer composition, pH, and temperature.[10]
-
Cell Line/Enzyme Source: In cell-based assays, the cell type and its expression level of the target protease (e.g., TMPRSS2) can significantly impact the apparent potency.[11][12] For enzymatic assays, the source and purity of the enzyme can also play a role.
-
Data Analysis Method: The method used to calculate the IC50 (e.g., linear regression vs. four-parameter logistic fit) can influence the result.[13][14][15][16]
-
Inhibitor Stability: As this compound is unstable, differences in pre-incubation times and overall assay duration can lead to variations in the effective inhibitor concentration.
-
-
-
Question: How do I confirm that the inhibition I'm observing is specific to this compound?
-
Answer: To ensure the observed inhibition is due to this compound and not an artifact, consider the following controls:
-
Dose-Response Curve: A clear dose-dependent inhibition is a good indicator of a specific effect.
-
Inactive Analogs: If available, test an inactive analog of this compound. This compound should not show inhibitory activity.
-
Different Inhibitors: Use a known inhibitor of the same protease as a positive control to validate your assay system.
-
Counter-Screening: Test this compound against an unrelated enzyme to demonstrate selectivity.
-
-
Quantitative Data Summary
The inhibitory activity of this compound is highly dependent on the target protease and the specific assay conditions. The following tables summarize reported IC50 and EC50 values for this compound against various targets.
Table 1: In Vitro Enzymatic Inhibition (IC50)
| Target Protease | IC50 Value | Assay Conditions | Reference |
| Trypsin | 15 nM | Not specified | N/A |
| Tryptase | 95.3 pM | Not specified | N/A |
| Hepsin | 0.005 µM | Recombinant human Hepsin, Boc-QRR-AMC substrate | [17] |
| Factor Xa | 0.1 µM | TF-F.VIIa mediated-F.Xa generation | [17] |
| MERS-CoV S-mediated fusion | 0.1 µM | 293FT-based DSP assay | [18] |
Table 2: Cell-Based Inhibition (EC50)
| Target/Virus | Cell Line | EC50 Value | Assay Details | Reference |
| MERS-CoV infection | Calu-3 | ~1 nM | Pre-treatment with inhibitor | [18] |
| SARS-CoV-2 infection | Calu-3 | ~10 nM | Pre-treatment with inhibitor | [11] |
| SARS-CoV-2 S-mediated fusion | Calu-3 | ~10 nM | DSP assay | [11] |
| SARS-CoV-2 infection | VeroE6/TMPRSS2 | ~30 µM | Pre-treatment with inhibitor | [11] |
| SARS-CoV-2 | Calu-3 | 22.50 µM | Not specified | N/A |
Experimental Protocols
Protocol 1: General Serine Protease Inhibition Assay using a Fluorogenic Substrate
This protocol provides a general framework for determining the inhibitory activity of this compound against a serine protease using a fluorogenic substrate. This protocol should be optimized for your specific enzyme and substrate.
Materials:
-
Purified serine protease
-
Fluorogenic peptide substrate specific for the protease
-
Assay Buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme, containing 0.1% BSA)
-
This compound mesylate
-
DMSO (for preparing this compound stock solution)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound mesylate in DMSO to a high concentration (e.g., 10-50 mM).
-
Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations to be tested. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <0.5%).
-
Prepare Enzyme Solution: Dilute the serine protease in cold assay buffer to the desired working concentration. Keep the enzyme on ice.
-
Prepare Substrate Solution: Dilute the fluorogenic substrate in assay buffer to the desired working concentration. Protect from light if the substrate is light-sensitive.
-
Assay Setup:
-
Add 50 µL of the diluted this compound solutions or assay buffer (for no-inhibitor control) to the wells of the 96-well plate.
-
Add 25 µL of the diluted enzyme solution to each well.
-
Mix gently and pre-incubate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is added.
-
Include a "no enzyme" control with assay buffer instead of the enzyme solution to measure background fluorescence.
-
-
Initiate the Reaction: Add 25 µL of the diluted substrate solution to each well to start the reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes) at the optimal temperature.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the reaction rates to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Key Signaling Pathways
This compound is a broad-spectrum serine protease inhibitor.[11] Its therapeutic effects are attributed to the inhibition of various proteases involved in key signaling cascades.
1. Coagulation Cascade
This compound acts as an anticoagulant by inhibiting key serine proteases in the coagulation cascade, such as thrombin (Factor IIa) and Factor Xa.[19][20][21] This prevents the formation of a stable fibrin clot.
Caption: Inhibition of the Coagulation Cascade by this compound.
2. TMPRSS2-Mediated Viral Entry
This compound has been investigated as an antiviral agent, particularly for coronaviruses like MERS-CoV and SARS-CoV-2.[11][12][18][19] It inhibits the host cell serine protease TMPRSS2, which is crucial for priming the viral spike protein, a necessary step for viral entry into the host cell.
Caption: this compound Inhibition of TMPRSS2-Mediated Viral Entry.
3. NF-κB and ERK Signaling Pathways
Recent studies suggest that this compound may also exert anti-inflammatory and anti-cancer effects by modulating the NF-κB and ERK signaling pathways. It has been shown to abrogate constitutive NF-κB activation by inhibiting the phosphorylation of IκBα and the nuclear translocation of p65. Additionally, it can inhibit the phosphorylation of Erk.
Caption: this compound's Putative Effects on NF-κB and ERK Signaling.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 of this compound in an enzymatic assay.
Caption: Workflow for IC50 Determination of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - FI [thermofisher.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. youtube.com [youtube.com]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Anticoagulant this compound Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Identification of this compound as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RAndomized Clinical Trial Of this compound Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. radiopaedia.org [radiopaedia.org]
Technical Support Center: Nafamostat Plasma Sample Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Nafamostat in plasma samples.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in plasma samples?
This compound is highly susceptible to degradation in biological samples due to enzymatic hydrolysis.[1][2] Esterases, which are present in both erythrocytes and plasma, rapidly break down this compound into its inactive metabolites, 6-amidino-2-naphthol and p-guanidinobenzoic acid.[1][3] This inherent instability presents a significant challenge for accurate pharmacokinetic and pharmacodynamic studies.[1][4]
Q2: What are the primary factors that influence this compound stability in plasma?
The main factors affecting this compound stability are:
-
Temperature: Higher temperatures accelerate the rate of enzymatic degradation.[4]
-
Choice of Anticoagulant: The type of anticoagulant used during blood collection can impact stability.[1][4]
-
Presence of Enzyme Inhibitors: The addition of esterase inhibitors can significantly slow down degradation.[4]
-
pH of the Plasma: An acidic environment is essential to inhibit the enzymatic hydrolysis of this compound.[2][5]
-
Time Between Collection and Processing: Prompt processing of blood samples is crucial to minimize degradation.[1][4][6]
Q3: What is the recommended anticoagulant for collecting blood samples for this compound analysis?
For optimal stability, it is recommended to collect blood samples in tubes containing sodium fluoride/potassium oxalate .[1][4][6] Sodium fluoride acts as an esterase inhibitor, thereby reducing the rate of this compound hydrolysis.[4] Studies have shown improved stability with these tubes compared to those containing lithium heparin.[1]
Q4: How critical is temperature control for sample handling and storage?
Temperature control is critical. Blood samples should be chilled immediately after collection, for instance, by placing them on ice or in a refrigerated environment at 4°C.[4] This slows down enzymatic activity. Room temperature storage leads to poor this compound stability, with significant degradation occurring in as little as one hour.[4]
Q5: Can I further enhance the stability of this compound in my samples?
Yes, two key strategies can further improve stability:
-
Addition of an Esterase Inhibitor: Supplementing the collection tube with an additional esterase inhibitor, such as a higher concentration of sodium fluoride, can provide further protection against degradation.[4]
-
Acidification of Plasma: Adjusting the pH of the collected plasma to be acidic is essential for inhibiting enzymatic hydrolysis.[2][5] The addition of hydrochloric acid or formic acid to the plasma sample has been shown to maintain this compound stability.[2][5]
Q6: What is the acceptable time frame for processing blood samples after collection?
Blood samples should be centrifuged to separate the plasma as soon as possible, ideally within 3 hours of collection when collected in sodium fluoride/potassium oxalate tubes and stored at 4°C.[1][4][6]
Q7: How stable is this compound in extracted plasma?
Even after extraction, this compound continues to degrade, although at a slower rate if stored properly. In extracted plasma stored at 5°C, this compound degrades at a rate of approximately 4.7% per hour.[1][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Undetectable or very low levels of this compound in plasma samples. | Rapid degradation of this compound due to improper sample handling. | - Ensure blood is collected in sodium fluoride/potassium oxalate tubes. - Immediately chill the blood sample to 4°C after collection. - Centrifuge the blood to separate plasma within 3 hours. - Acidify the plasma sample immediately after separation. - Store plasma samples at -20°C or lower until analysis. |
| High variability in this compound concentrations between replicate samples. | Inconsistent sample processing times or temperatures. | - Standardize the time between blood collection, centrifugation, and plasma acidification for all samples. - Maintain a consistent low temperature (4°C) for all samples during processing. |
| Evidence of significant degradation (e.g., high levels of metabolites). | Inadequate inhibition of esterase activity. | - Confirm the use of sodium fluoride/potassium oxalate tubes. - Consider adding an extra esterase inhibitor. - Ensure the plasma is properly acidified to the optimal pH.[2][5] |
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions as reported in scientific literature.
Table 1: Stability of this compound in Whole Blood Under Different Collection Conditions
| Anticoagulant | Temperature | Additional Inhibitor | % this compound Remaining after 3 hours |
| Lithium Heparin | Room Temp | None | Not Reported (Poor Stability) |
| Lithium Heparin | 4°C | None | 81% |
| Sodium Fluoride/Potassium Oxalate | Room Temp | None | Not Reported (Poor Stability) |
| Sodium Fluoride/Potassium Oxalate | 4°C | None | 91% |
| Lithium Heparin | 4°C | Sodium Fluoride (2.5 mg/mL) | >91% |
| Sodium Fluoride/Potassium Oxalate | 4°C | Sodium Fluoride (2.5 mg/mL) | >91% |
Data adapted from a study on human blood.[1][4]
Table 2: Effect of pH on the Stability of this compound in Rat Plasma
| Storage Condition | 0.35% HCl (pH 1.2) | 1.0% Formic Acid (pH 2.2) | Saline (pH 5.5) |
| Immediate Analysis | 100% | 100% | 100% |
| 24 hours at Room Temp | 98.7% | 97.9% | 45.2% |
| 5 Freeze-Thaw Cycles | 99.1% | 98.5% | 90.1% |
| 10 days at -20°C | 99.3% | 98.8% | 92.3% |
Data represents the percentage of this compound remaining and is adapted from a study on rat plasma.[2][5]
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for this compound Analysis
-
Blood Collection:
-
Collect whole blood into pre-chilled vacuum tubes containing sodium fluoride/potassium oxalate as the anticoagulant.
-
-
Immediate Chilling:
-
Immediately after collection, place the blood collection tubes on wet ice or in a refrigerator at 4°C.
-
-
Centrifugation:
-
Within 3 hours of collection, centrifuge the blood samples at approximately 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
-
Plasma Collection and Acidification:
-
Storage:
-
Immediately freeze the acidified plasma samples and store them at -20°C or -70°C until analysis.
-
Protocol 2: Preparation of Calibration Standards and Quality Controls
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water).
-
-
Spiking into Plasma:
-
Prepare calibration standards and quality control (QC) samples by spiking appropriate volumes of the this compound stock solution into drug-free human plasma containing the same anticoagulant and stabilizer (acid) as the study samples.
-
-
Concentration Range:
-
The concentration range for calibration standards and QCs should encompass the expected concentrations in the study samples.
-
Visual Diagrams
Caption: Enzymatic degradation pathway of this compound in plasma.
Caption: Recommended workflow for this compound plasma sample handling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Stability of this compound in intravenous infusion solutions, human whole blood and extracted plasma: implications for clinical effectiveness studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Nafamostat concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Nafamostat concentration and avoid off-target effects in their experiments.
Troubleshooting Guide
Q1: I am observing unexpected cellular effects at a concentration of this compound that should be specific for my target protease. What could be the cause?
A1: Unforeseen cellular effects at theoretically specific concentrations of this compound can arise from several factors. As a broad-spectrum serine protease inhibitor, this compound can interact with multiple enzymes. The observed effects might be due to the inhibition of secondary, off-target proteases that are highly sensitive to the drug, or it could be a result of the specific cellular context of your experimental model.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with your primary target protease at the intended concentration. This can be done using a target engagement assay, such as a cellular thermal shift assay (CETSA) or an activity-based probe assay.
-
Conduct a Dose-Response Curve: Perform a detailed dose-response analysis to determine the EC50 (effective concentration) for your desired on-target effect and to identify the concentration at which off-target effects begin to appear. This will help establish a therapeutic window for your experiments.
-
Broad-Spectrum Protease Inhibition Profiling: To identify potential off-target proteases, consider performing an in vitro protease profiling assay. This involves testing this compound against a panel of purified serine proteases to determine its IC50 (half-maximal inhibitory concentration) for each. This data will help you anticipate which off-target effects might occur at different concentrations.
-
Analyze Downstream Signaling Pathways: Unexpected cellular phenotypes can result from the modulation of signaling pathways. Use techniques like Western blotting or multiplex immunoassays to examine the activation state of key signaling proteins that might be affected by off-target protease inhibition.
Q2: My in vitro protease inhibition assay with this compound is giving inconsistent results. What are the common pitfalls?
A2: Inconsistent results in in vitro protease inhibition assays are often due to issues with assay setup, reagent stability, or the inherent properties of the inhibitor.
Troubleshooting Steps:
-
This compound Stability: this compound has a short half-life in aqueous solutions. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Pre-incubation Time: The inhibitory activity of this compound can be time-dependent. Ensure you have a consistent pre-incubation time of this compound with the protease before adding the substrate. Optimize this pre-incubation time to achieve maximal and reproducible inhibition.
-
Substrate Concentration: The apparent IC50 value of a competitive inhibitor like this compound can be influenced by the substrate concentration. Use a substrate concentration at or below the Michaelis constant (Km) for the enzyme to obtain a more accurate IC50 value.
-
Buffer Composition: Ensure that the buffer components (pH, ionic strength, additives) are optimal for both the enzyme activity and this compound stability.
-
Control Experiments: Always include appropriate controls:
-
No-enzyme control: To measure background signal from the substrate.
-
No-inhibitor control: To measure maximal enzyme activity.
-
Vehicle control (e.g., DMSO): To account for any effects of the solvent used to dissolve this compound.
-
Logical Flow for Troubleshooting Inconsistent In Vitro Results
Caption: Troubleshooting workflow for inconsistent in vitro assay results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic serine protease inhibitor.[1] It acts as a "slow tight-binding substrate," meaning it traps the target protease in an acyl-enzyme intermediate form, leading to the inhibition of the enzyme's activity.[1]
Q2: What are the known primary targets of this compound?
A2: this compound is a broad-spectrum inhibitor of serine proteases. Its primary targets are involved in the coagulation and fibrinolytic systems, the kallikrein-kinin system, and the complement system.[2][3] Key targets include:
Q3: What are the potential off-target effects of this compound?
A3: Due to its broad inhibitory activity, this compound can have off-target effects, especially at higher concentrations.[2] These can include the inhibition of other serine proteases beyond the primary targets, which may lead to unintended biological consequences. For example, at higher concentrations, it may affect multiple serine proteases involved in various physiological processes.[2] Additionally, some studies have reported effects of this compound on cellular processes that may not be directly linked to protease inhibition, such as modulating pro-inflammatory gene expression and influencing natural killer (NK) cell function.
Q4: What is a typical concentration range for using this compound in cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell type, the target protease, and the specific experimental goals. Based on published studies, a wide range of concentrations has been used:
-
For antiviral (SARS-CoV-2) studies in Calu-3 cells: The EC50 has been reported to be around 10 nM.
-
For inhibition of other serine proteases: IC50 values can range from the low nanomolar to the micromolar range.
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q5: How should I prepare and store this compound?
A5: this compound mesylate is typically dissolved in a solvent like DMSO to prepare a concentrated stock solution. Due to its short half-life in aqueous solutions, it is recommended to:
-
Prepare fresh dilutions of the stock solution in your cell culture medium or assay buffer for each experiment.
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protect the stock solution from light.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the known inhibitory concentrations of this compound against various serine proteases. This data can help researchers select an appropriate starting concentration for their experiments and anticipate potential off-target effects.
| Target Protease | IC50 / Ki | Experimental System |
| TF-F.VIIa complex | IC50: 0.1 µM; Ki: 0.2 µM | In vitro coagulation assay |
| Trypsin (bovine) | Ki: 11.5 µM; Ki*: 0.4 nM | In vitro enzyme kinetics |
| Hepsin | IC50: 0.005 µM | Automated fluorescence assay |
| HGFA | Ki: 0.025 µM | Fluorescence assay |
| Matriptase & Tryptase | Stoichiometric inactivation | In vitro enzyme assay |
| Prostasin & HAT | Weak inhibition | In vitro enzyme assay |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature).
Experimental Protocols
Protocol 1: In Vitro Fluorogenic Protease Inhibition Assay
This protocol provides a general method for determining the IC50 of this compound against a purified serine protease using a fluorogenic substrate.
Materials:
-
Purified serine protease of interest
-
Fluorogenic substrate for the protease
-
This compound mesylate
-
Assay buffer (optimized for the specific protease)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).
-
Prepare the protease and fluorogenic substrate in assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 10 µL of the serially diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add 20 µL of the protease solution to all wells except the no-enzyme control wells.
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a predetermined pre-incubation time (e.g., 15-30 minutes).
-
-
Initiate Reaction:
-
Add 20 µL of the fluorogenic substrate solution to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Workflow for In Vitro Protease Inhibition Assay
Caption: Experimental workflow for determining the IC50 of this compound.
Protocol 2: Cell-Based Assay for Downstream Signaling Pathway Analysis
This protocol describes a general method to assess the effect of this compound on a cellular signaling pathway downstream of a target protease using Western blotting.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound mesylate
-
Stimulant (if required to activate the pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the phosphorylated and total forms of the signaling protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specific duration. Include a vehicle control.
-
If necessary, stimulate the cells with an appropriate agonist to activate the signaling pathway of interest.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated signaling protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against the total form of the signaling protein to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.
-
Analyze the effect of this compound on the signaling pathway.
-
Signaling Pathway Analysis Workflow
Caption: Workflow for analyzing downstream signaling pathways.
References
Technical Support Center: Managing Nafamostat-Induced Hyperkalemia in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperkalemia as a side effect in animal studies involving Nafamostat.
Troubleshooting Guide
This guide provides a systematic approach to identifying and managing hyperkalemia during your this compound animal studies.
Issue 1: Elevated Serum Potassium Levels Detected
-
Immediate Steps:
-
Confirm the finding: Repeat the serum potassium measurement to rule out sample hemolysis or analytical error.
-
Assess the animal's clinical condition: Look for signs of hyperkalemia such as muscle weakness, lethargy, and cardiac arrhythmias (if ECG monitoring is in place).
-
Review experimental records:
-
-
Management Strategies (in order of urgency):
-
Cardiac Stabilization (if ECG abnormalities are present):
-
Shifting Potassium Intracellularly:
-
Dextrose/Insulin Therapy: Administer regular insulin (0.25-0.5 U/kg IV) followed by a dextrose bolus (1-2 g per unit of insulin).[3][7] This can be followed by a constant rate infusion of 2.5% or 5% dextrose.[7] Monitor blood glucose levels closely to prevent hypoglycemia.[3]
-
Beta-2 Adrenergic Agonists: Terbutaline (0.01 mg/kg IM or slow IV) can be considered to promote the intracellular shift of potassium.[4]
-
-
Enhancing Potassium Excretion:
-
Fluid Therapy: Administer intravenous fluids (e.g., 0.9% NaCl or a balanced crystalloid solution) to improve renal perfusion and promote potassium excretion.[3][4]
-
Diuretics: Furosemide (1-4 mg/kg IV or IM) can be administered to increase urinary potassium excretion, provided the animal has adequate renal function.[8][9]
-
-
Issue 2: Difficulty in Establishing a this compound Dose Without Inducing Hyperkalemia
-
Recommendations:
-
Dose-titration study: Begin with a lower dose of this compound and gradually increase it while closely monitoring serum potassium levels.
-
Increased monitoring frequency: During the initial dose-finding phase, increase the frequency of blood sampling for potassium measurement.
-
Prophylactic measures: In animals pre-disposed to renal impairment, consider prophylactic administration of intravenous fluids to maintain good hydration and renal function.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced hyperkalemia?
A1: this compound itself is rapidly metabolized into p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN).[10] These metabolites, particularly PGBA, inhibit the amiloride-sensitive sodium channels in the apical membrane of the cortical collecting duct in the kidneys.[11][12][13] This inhibition reduces sodium reabsorption, which in turn decreases the electrical gradient that drives potassium secretion into the urine, leading to an accumulation of potassium in the blood.[11][12][13] There is also evidence suggesting an extrarenal mechanism involving the inhibition of Na-K ATPase in erythrocytes by this compound and its metabolite 6-amidino-2-naphthol.[1]
Q2: At what dose of this compound should I be concerned about hyperkalemia in my animal studies?
A2: The dose of this compound that induces hyperkalemia can vary depending on the animal species, renal function, and hydration status. In a study with rats, a continuous intravenous infusion of 1.2 mg/kg/h was used to investigate this compound-induced hyperkalemia.[14] It is recommended to conduct a dose-escalation study and closely monitor serum potassium when using this compound, especially at higher doses.
Q3: How often should I monitor serum potassium in my this compound-treated animals?
A3: For initial studies or when using higher doses, it is advisable to monitor serum potassium at baseline, and then at regular intervals (e.g., 1, 2, 4, and 6 hours) after this compound administration.[14] Once a stable dose with a predictable effect on potassium is established, the monitoring frequency can be adjusted.
Q4: Are there any animal species that are more susceptible to this compound-induced hyperkalemia?
A4: While the direct comparative susceptibility between species is not well-documented in the provided search results, any animal with pre-existing renal impairment or those receiving concurrent medications that affect potassium balance will be at a higher risk. The primary mechanism of action is on the renal tubules, so species-specific differences in renal physiology could play a role.
Q5: Can I co-administer other drugs with this compound?
A5: Caution should be exercised when co-administering drugs that can also increase serum potassium, such as potassium-sparing diuretics (e.g., spironolactone, amiloride), ACE inhibitors, angiotensin II receptor blockers, and NSAIDs.[1][2] If such combinations are necessary, more intensive monitoring of serum potassium is crucial.
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the effects of this compound metabolites on the electrical properties of rabbit cortical collecting ducts, which is indicative of their potential to cause hyperkalemia.
| Metabolite | Concentration (M) | Effect on Transepithelial Resistance (RT) | Effect on Fractional Apical Membrane Resistance (fRA) | Inhibition by Amiloride (50 µM) |
| PGBA | 10⁻⁶ | No effect | No effect | - |
| 10⁻⁵ | Increase | Increase | Complete | |
| 10⁻⁴ | Dose-dependent increase | Dose-dependent increase | Complete | |
| AN | 10⁻⁵ | No effect | No effect | - |
| 10⁻⁴ | Increase | Increase | Complete |
Data from Muto et al. (1994).[11]
Experimental Protocols
Key Experiment: Monitoring and Management of this compound-Induced Hyperkalemia in Rats
This protocol is a general guideline and should be adapted to specific experimental needs and institutional guidelines.
-
Animal Model: Male Wistar rats (250-300g).
-
Catheterization (for serial blood sampling and infusion):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant catheters into the jugular vein (for blood sampling) and the femoral vein (for this compound infusion).
-
Allow for a recovery period as per IACUC protocol.
-
-
This compound Administration:
-
Dissolve this compound mesylate in a suitable vehicle (e.g., 5% dextrose or saline).
-
Administer a continuous intravenous infusion at the desired dose (e.g., starting at a lower dose and escalating, or a fixed dose such as 1.2 mg/kg/h).[14]
-
-
Blood Sampling and Analysis:
-
Collect baseline blood samples before this compound administration.
-
Collect subsequent blood samples at predetermined time points (e.g., 30, 60, 90, 120 minutes) after the start of the infusion.
-
Analyze serum or plasma for potassium concentration using a validated method (e.g., ion-selective electrode).
-
-
Management of Hyperkalemia (if serum K⁺ > 6.0 mEq/L or ECG changes are observed):
-
Cardioprotection: Administer 10% calcium gluconate (0.5 mL/kg) IV over 10 minutes.
-
Potassium Redistribution: Administer regular insulin (0.25 U/kg IV) with a 50% dextrose solution (2 mL/kg, diluted 1:4).
-
Potassium Excretion: Administer furosemide (2 mg/kg IV).
-
Continue to monitor serum potassium and blood glucose levels every 30-60 minutes until they normalize.
-
Visualizations
Caption: Signaling pathway of this compound-induced hyperkalemia.
Caption: Experimental workflow for managing this compound-induced hyperkalemia.
References
- 1. Additional mechanisms of this compound mesilate-associated hyperkalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-induced hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vettimes.com [vettimes.com]
- 4. Life-Threatening Hyper- and Hypokalemia - WSAVA 2017 Congress - VIN [vin.com]
- 5. The effect of calcium gluconate in the treatment of hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. vetemcrit.com [vetemcrit.com]
- 8. Furosemide Injection 50 mg/mL [dailymed.nlm.nih.gov]
- 9. Diuretics for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Mechanisms of the hyperkalaemia caused by this compound mesilate: effects of its two metabolites on Na+ and K+ transport properties in the rabbit cortical collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of the hyperkalaemia caused by this compound mesilate: effects of its two metabolites on Na+ and K+ transport properties in the rabbit cortical collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of hyperkalemia caused by this compound mesilate [pubmed.ncbi.nlm.nih.gov]
- 14. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
Nafamostat stability issues in long-term cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with nafamostat in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, broad-spectrum serine protease inhibitor.[1][2] Its primary mechanism of action involves the inhibition of various serine proteases, which are enzymes crucial for processes like blood coagulation, inflammation, and viral entry into host cells.[3][4] A key target of this compound is the Transmembrane Protease, Serine 2 (TMPRSS2), which is involved in the activation of viral spike proteins, such as that of SARS-CoV-2, thereby preventing viral fusion with the host cell membrane.[5][6] It also inhibits other proteases like thrombin, plasmin, trypsin, and kallikrein.[3][4]
Q2: I am observing inconsistent results in my long-term cell culture experiments with this compound. What could be the cause?
A2: The most likely cause of inconsistent results is the inherent instability of this compound in aqueous solutions, including cell culture media.[7] this compound is prone to rapid hydrolysis, especially at the physiological pH (around 7.4) and temperature (37°C) typical of cell culture conditions.[8][9] This degradation leads to a decrease in the effective concentration of the active compound over time, resulting in variable experimental outcomes.
Q3: How quickly does this compound degrade in solution?
Q4: What are the degradation products of this compound?
A4: this compound is primarily hydrolyzed into two main metabolites: p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN).[3][4] These degradation products are considered to be inactive as protease inhibitors.[3]
Q5: How should I prepare and store this compound stock solutions?
A5: this compound mesylate is soluble in water and DMSO.[7] For a stock solution, it is recommended to dissolve the lyophilized powder in DMSO.[7] Store the DMSO stock solution at -80°C for long-term stability (up to 6 months) or at 4°C for short-term use (up to 1 month).[7] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[7] Aqueous solutions of this compound are not recommended for storage for more than one day.
Q6: What are the best practices for using this compound in long-term cell culture experiments?
A6: Due to its instability, the following practices are recommended:
-
Frequent Media Changes: For multi-day experiments, it is crucial to replace the cell culture medium containing this compound every 24 hours or even more frequently (e.g., every 12 hours) to maintain a relatively constant concentration of the active compound.
-
Fresh Preparation: Always prepare fresh working solutions of this compound from a frozen stock immediately before adding it to the cell culture.
-
Pre-treatment Considerations: Some studies employ a pre-treatment of cells with this compound for a short period (e.g., 1 hour) before the experiment, followed by its continuous presence in the culture medium.[10][11] This ensures the initial presence of the active compound at the target concentration.
-
Concentration Verification: If precise concentration is critical, it is advisable to experimentally determine the stability of this compound in your specific cell culture medium under your experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or loss of inhibitory effect over time | This compound degradation in the cell culture medium. | 1. Increase the frequency of media changes (e.g., from every 48h to every 24h or 12h). 2. Prepare fresh this compound working solutions for each media change. 3. Consider a higher initial concentration to compensate for degradation, but be mindful of potential cytotoxicity. 4. Perform a time-course experiment to assess the duration of this compound's inhibitory activity under your specific conditions. |
| High variability between replicate wells or experiments | Inconsistent this compound concentration due to degradation. | 1. Ensure precise and consistent timing of media changes and this compound addition. 2. Prepare a single large batch of this compound-containing medium for all replicates in an experiment to minimize pipetting variations. 3. Verify the stability of your this compound stock solution. |
| Unexpected cytotoxicity | High concentration of this compound or its degradation products. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. 2. Ensure that the DMSO concentration in the final culture medium is below cytotoxic levels (typically <0.5%). |
| No observed effect of this compound | Complete degradation of this compound before it can exert its effect. | 1. For short-term assays, pre-incubate the cells with this compound for 1-2 hours before adding other reagents. 2. Confirm the activity of your this compound stock by testing it in a functional assay with a known sensitive target. 3. Analyze the concentration of this compound in your culture supernatant over time using HPLC (see Experimental Protocols). |
Quantitative Data Summary
The stability of this compound is highly dependent on the pH and temperature of the solution. While specific data for cell culture media is limited, the following tables summarize findings from studies in aqueous solutions and plasma, which can serve as a guide.
Table 1: this compound Stability in Plasma at Various pH and Storage Conditions
| Storage Condition | pH 1.2 (0.35% HCl) | pH 2.2 (1.0% Formic Acid) | pH 5.5 (Saline) | pH 10.5 (0.1% NH4OH) |
| Immediate | ~100% | ~100% | ~100% | ~100% |
| 24h at Room Temp. | ~100% | ~100% | Significantly Reduced | Significantly Reduced |
| 5 Freeze-Thaw Cycles | ~100% | ~100% | - | - |
| 10 days at -20°C | ~100% | ~100% | - | - |
| (Data extrapolated from Cho, Y., et al. (2022). Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis. Molecules, 27(6), 1881.)[8] |
Table 2: this compound Degradation in Extracted Plasma
| Storage Temperature | Degradation Rate |
| 5°C | ~4.7% per hour |
| (Data from Roberts, J. A., et al. (2023). Stability of this compound in intravenous infusion solutions, human whole blood and extracted plasma: implications for clinical effectiveness studies. Bioanalysis, 15(12), 673-681.)[9] |
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Culture Supernatant by HPLC-UV (Generalized Method)
This protocol is a generalized procedure based on published HPLC methods for this compound and may require optimization for specific equipment and cell culture media.
-
Sample Preparation:
-
Collect cell culture supernatant at desired time points.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris.
-
To 500 µL of supernatant, add 500 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water. A potential starting point is a linear gradient from 23% to 55% methanol over 20 minutes.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 40°C.[12]
-
Injection Volume: 20 µL.
-
UV Detection: 243 nm.
-
-
Quantification:
-
Prepare a standard curve of this compound in fresh, cell-free culture medium that has undergone the same extraction procedure.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: this compound's mechanism of inhibiting viral entry.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. The clinically used serine protease inhibitor this compound reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Identification of impurities in this compound mesylate using HPLC-IT-TOF/MS: A series of double-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. nacalai.com [nacalai.com]
- 6. This compound Mesylate | C21H25N5O8S2 | CID 5311180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Mesylate | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Anticoagulant this compound Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner [mdpi.com]
- 11. The TMPRSS2 Inhibitor this compound Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of Nafamostat
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Nafamostat's poor oral bioavailability in experimental models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: this compound exhibits very poor oral bioavailability, which has been measured at less than 2% in rat models.[1][2][3][4] This is attributed to two primary factors:
-
Extensive First-Pass Metabolism: The drug is heavily metabolized in the gastrointestinal tract and the liver before it can reach systemic circulation.[1]
-
Enzymatic Degradation: this compound is rapidly hydrolyzed by esterase enzymes that are abundant throughout the body, further reducing the amount of active drug absorbed.[1]
Q2: What is the baseline oral bioavailability of this compound observed in preclinical models?
A2: In studies with rats, the oral bioavailability of a this compound solution (in 10% DMSO) was 0.95%. This increased slightly to 1.59% when 10% Tween 80 was added to the vehicle, suggesting that formulation excipients can have a modest impact on absorption.[1][2][3][4]
Q3: Have any oral formulations shown improved bioavailability compared to a simple solution?
A3: Yes. An immediate-release tablet formulation of this compound mesylate was developed and tested in monkeys. This tablet formulation demonstrated a bioavailability approximately 25% higher than that of an oral solution.[5][6]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a broad-spectrum serine protease inhibitor. It targets a range of enzymes, including thrombin, plasmin, trypsin, kallikrein, and Transmembrane Protease, Serine 2 (TMPRSS2).[1][5] Its ability to inhibit TMPRSS2 is of particular interest for preventing the entry of certain viruses, such as SARS-CoV-2, into host cells.[5]
Troubleshooting Guide for Oral Administration Experiments
Issue: High variability in plasma concentrations of this compound after oral dosing.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Dosing Vehicle | Ensure the dosing vehicle is homogenous and that this compound is fully solubilized. The use of surfactants like Tween 80 may slightly improve consistency and absorption.[1] |
| Rapid Degradation in Samples | This compound is highly unstable in plasma. To prevent ex vivo degradation, blood samples should be processed immediately and acidified (e.g., with HCl) before freezing and analysis.[4] |
| Variable Gastric Emptying | Standardize the fasting time of experimental animals before dosing to minimize variability in gastric emptying and intestinal transit time. |
| Low Assay Sensitivity | The low plasma concentrations resulting from poor bioavailability require a highly sensitive analytical method. A validated LC-MS/MS method with a low limit of quantification (e.g., 0.5 ng/mL) is essential for accurate pharmacokinetic analysis.[1][2][3] |
Issue: Measured bioavailability is near zero or undetectable.
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Dose | Due to its very low bioavailability, a sufficiently high oral dose is required to achieve detectable plasma concentrations. For example, rat studies have used 20 mg/kg for oral administration versus 2 mg/kg for intravenous injection.[1][2][3] |
| Inadequate Formulation | A simple aqueous solution may result in minimal absorption. Consider formulating this compound in a vehicle containing solubilizing agents or surfactants, or developing a solid dosage form like an immediate-release tablet.[1][5][6] |
| Analytical Method Limitations | Confirm that your analytical method (e.g., LC-MS/MS) is optimized for this compound and has the required sensitivity to detect the low concentrations expected after oral administration.[1][3] |
Quantitative Data Summary
The following tables summarize key pharmacokinetic data from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Injection (2 mg/kg) | Oral Administration (20 mg/kg) in 10% DMSO | Oral Administration (20 mg/kg) in 10% DMSO + 10% Tween 80 |
| t½ (h) | 1.34 ± 0.51 | 2.21 ± 1.30 | 2.30 ± 1.11 |
| Cmax (ng/mL) | 5291.16 ± 808.04 | 27.76 ± 8.17 | 33.24 ± 18.76 |
| Tmax (h) | - | 0.45 ± 0.21 | 1.00 ± 0.53 |
| AUCinf (ng·h/mL) | 447.35 ± 35.93 | 42.43 ± 12.50 | 71.17 ± 29.91 |
| Bioavailability (%) | - | 0.95 ± 0.25 | 1.59 ± 0.60 |
| (Data sourced from a study in Sprague-Dawley rats, n=5 for each group).[1] |
Table 2: Relative Bioavailability in Monkeys
| Formulation Comparison | Relative Bioavailability Improvement |
| Immediate-Release Tablet vs. Oral Solution | ~25% higher in the tablet group |
| (Data based on a pharmacokinetic study in monkeys).[5][6] |
Experimental Protocols
Protocol 1: Rat Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats.
-
Groups:
-
Intravenous (IV): 2 mg/kg this compound dissolved in 5% DMSO.
-
Oral Vehicle 1: 20 mg/kg this compound dissolved in 10% DMSO.
-
Oral Vehicle 2: 20 mg/kg this compound dissolved in 10% DMSO with 10% Tween 80.
-
-
Administration: IV injection via the penile vein; oral administration via gavage.
-
Blood Sampling: Blood samples (approx. 0.3 mL) collected from the jugular vein at predefined time points (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).
-
Sample Processing: Plasma is obtained by centrifugation. To ensure stability, plasma samples are immediately acidified with HCl and stored at -20°C until analysis.[4]
-
Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis. Oral bioavailability (F) is calculated as: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.[1]
Protocol 2: Development of an Immediate-Release Tablet
-
Formulation Strategy: An immediate-release tablet was developed using a wet granulation process.
-
Excipients: Common pharmaceutical excipients such as binders (e.g., hydroxypropyl cellulose), diluents (e.g., Microcelac), disintegrants (e.g., crospovidone), and lubricants (e.g., sodium stearyl fumarate) were used.[7]
-
Manufacturing Process:
-
Mixing: The active pharmaceutical ingredient (this compound mesylate) is mixed with excipients.
-
Granulation: The mixture is granulated using a high-speed mixer.
-
Drying: The granules are dried to an appropriate moisture content.
-
Milling: The dried granules are milled to a uniform size.
-
Blending: The milled granules are blended with a lubricant.
-
Compression: The final blend is compressed into tablets.
-
-
In Vitro Testing: Dissolution testing is performed in various media (e.g., pH 1.2, 4.0, 6.8, and water) to ensure rapid drug release (>90% in 30 minutes).[5][6]
-
In Vivo Evaluation: The pharmacokinetic profile of the tablet is compared to an oral solution and an IV injection in an appropriate animal model (e.g., monkeys) to determine bioavailability.[5]
Visualizations
Caption: Mechanism of Action of this compound as a Serine Protease Inhibitor.
Caption: Experimental Workflow for a Preclinical Oral Bioavailability Study.
Future Directions and Advanced Strategies
For researchers aiming to significantly improve upon the ~1-2% oral bioavailability of this compound, advanced formulation strategies that are established for other poorly absorbed drugs could be investigated.
1. Lipid-Based Nanoformulations: These systems can protect this compound from enzymatic degradation in the GI tract and enhance its absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, potentially improving stability and facilitating lymphatic uptake, which bypasses first-pass metabolism.[6][7][8][9]
-
Nanoemulsions: Oil-in-water nanoemulsions can solubilize this compound and present it to the intestinal mucosa in small droplets, which can enhance absorption.[10][11][12]
2. Prodrug Approach: A prodrug is a chemically modified, inactive version of a drug that converts to the active form in the body.
-
Design Strategy: A prodrug of this compound could be designed to be more lipophilic to improve passive diffusion across the intestinal wall or to be a substrate for specific intestinal transporters (e.g., amino acid transporters).[13][14] Upon absorption, the modifying group would be cleaved by enzymes in the blood or tissues to release active this compound. This approach could mask the ester bonds susceptible to hydrolysis in the gut.[15]
Caption: Advanced Strategies to Address Poor Oral Bioavailability.
References
- 1. Development of this compound Mesylate Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Development of this compound Mesylate Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ensysce.com [ensysce.com]
- 6. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sci-hub.se [sci-hub.se]
- 8. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 10. Nanoemulsion Technology in Oral Drug Delivery: A Path to Enhanced Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 12. Nanoemulsion as Oral Drug Delivery - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Lot-to-Lot Variability of Nafamostat Powder
Welcome to the technical support center for Nafamostat powder. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage potential lot-to-lot variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound mesylate is a synthetic, broad-spectrum serine protease inhibitor.[1][2] Its primary mechanism of action involves the inhibition of various serine proteases that play crucial roles in coagulation, fibrinolysis, and inflammatory pathways.[2][3] It acts as a fast-acting proteolytic inhibitor, preventing the breakdown of proteins by these enzymes.[1] this compound has been shown to inhibit proteases such as thrombin, plasmin, trypsin, and transmembrane protease, serine 2 (TMPRSS2).[2][4] This inhibitory activity is the basis for its use as an anticoagulant and its investigation in various diseases, including pancreatitis and viral infections like COVID-19.[1][2]
Q2: Why is lot-to-lot variability a concern for this compound powder?
Lot-to-lot variability in this compound powder can lead to inconsistent experimental results, affecting the reproducibility and reliability of research findings. This variability can stem from several factors, including:
-
Purity: The percentage of the active pharmaceutical ingredient (API) versus impurities can differ between batches.[5]
-
Impurities: The profile and concentration of impurities, which can arise during synthesis or degradation, may vary.[5][6]
-
Crystal Polymorphism: this compound mesylate can exist in different crystalline forms (polymorphs), which can affect its solubility, stability, and bioavailability.[7][8]
-
Hygroscopicity and Solvation: The water or solvent content can differ between lots, affecting the actual concentration when preparing solutions by weight.
Q3: How should I store and handle this compound powder and its solutions to minimize variability?
Proper storage and handling are critical to maintaining the integrity of this compound.
-
Powder: Store lyophilized this compound powder at room temperature in a desiccated environment to protect it from moisture.[4] Under these conditions, the powder is generally stable for up to 24 months.[4]
-
Stock Solutions: Once dissolved, it is recommended to store stock solutions at 4°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).[4] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles, which can lead to degradation.[4] For preparing stock solutions, solvents like DMSO and water are commonly used.[9]
Q4: What are the common degradation products of this compound, and are they active?
This compound is susceptible to hydrolysis, especially in aqueous solutions with a higher pH.[10] The primary degradation products are p-guanidinobenzoic acid and 6-amidino-2-naphthol.[11] These metabolites are considered inactive as protease inhibitors.[12] The breakdown of this compound can be accelerated by the presence of substances like sodium bisulfite.[10]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating issues arising from lot-to-lot variability of this compound powder.
Issue 1: Inconsistent or lower-than-expected bioactivity in experiments.
This is one of the most common problems encountered due to lot-to-lot variability.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Lower Purity of the New Lot | 1. Review the Certificate of Analysis (CoA): Compare the purity specifications of the new and old lots. Look for the percentage of this compound mesylate.[13] 2. Perform Purity Analysis: If a CoA is unavailable or lacks detail, consider performing a purity analysis using High-Performance Liquid Chromatography (HPLC). A simplified protocol is provided in the "Experimental Protocols" section.[5][14] |
| Presence of Inhibitory or Inactive Impurities | 1. Analyze Impurity Profile: Compare the impurity profiles on the CoAs of different lots. Note any new or significantly different impurity peaks. 2. Advanced Characterization: For in-depth analysis, HPLC coupled with mass spectrometry (HPLC-MS) can be used to identify and characterize unknown impurities.[5][14] |
| Different Crystal Polymorphs | 1. Solubility Test: Perform a simple solubility test to compare the dissolution of different lots in your experimental buffer. Differences in solubility may indicate different polymorphic forms.[7] 2. Solid-State Characterization: For a more definitive analysis, techniques like Powder X-Ray Diffraction (PXRD) can identify the specific crystal form. |
| Incorrect Stock Solution Concentration | 1. Accurate Weighing: Ensure the powder is weighed accurately using a calibrated balance. 2. Consider Water/Solvent Content: Check the CoA for information on water or residual solvent content. Adjust the amount of powder weighed to account for this and achieve the desired final concentration of the active compound. |
Issue 2: Poor solubility or precipitation of this compound in experimental buffers.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| pH of the Buffer | This compound's solubility can be pH-dependent.[7][8] It is generally more stable in acidic conditions.[10] If you observe precipitation, check the pH of your buffer and consider adjusting it to a more acidic range if your experimental conditions allow. |
| Buffer Composition | Certain buffer components may interact with this compound. If possible, try dissolving this compound in a simpler buffer system to identify any incompatible components. |
| Different Crystal Polymorph | As mentioned previously, different crystal forms can have different solubilities.[7] If you suspect this is the issue, refer to the "Inconsistent Bioactivity" section for troubleshooting steps. |
Experimental Protocols
Protocol 1: Comparative Bioactivity Assay of this compound Lots using a TMPRSS2 Inhibition Assay
This protocol provides a method to compare the inhibitory activity of different lots of this compound on the serine protease TMPRSS2.
Materials:
-
Recombinant human TMPRSS2 enzyme
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20)[15]
-
Different lots of this compound mesylate powder
-
DMSO for preparing stock solutions
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Stock Solutions:
-
Accurately weigh out equivalent molar amounts of each this compound lot.
-
Dissolve each lot in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of each this compound lot in the assay buffer to create a range of concentrations for testing.
-
-
Enzyme Inhibition Assay:
-
In a 1536-well black plate, add the Boc-Gln-Ala-Arg-AMC substrate and the test compound in DMSO.[16]
-
Dispense the TMPRSS2 enzyme, diluted in the assay buffer, into each well to start the reaction.[15] The total assay volume should be 5 μL.[15]
-
Incubate the plate at room temperature for 1 hour.[16]
-
Measure the fluorescence using a plate reader with excitation at 340 nm and emission at 440 nm.[16]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to a no-inhibitor control.
-
Plot the percentage of inhibition against the log of the this compound concentration for each lot.
-
Determine the IC50 (half-maximal inhibitory concentration) value for each lot by fitting the data to a dose-response curve.
-
Compare the IC50 values between the different lots. A significant difference in IC50 values indicates variability in bioactivity.
-
Protocol 2: Simplified HPLC Method for Purity Assessment of this compound Powder
This protocol provides a basic HPLC method to assess the purity of different this compound lots.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., ACE-3 C18, 200 mm × 4.6 mm, 3 μm)[5]
-
Mobile Phase A: 0.1% Formic acid in purified water[5]
-
Mobile Phase B: Methanol[5]
-
Different lots of this compound mesylate powder
-
Methanol for sample preparation
Procedure:
-
Prepare this compound Samples:
-
Accurately weigh and dissolve a small amount of each this compound lot in methanol to a known concentration (e.g., 1 mg/mL).
-
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.[5]
-
Use a gradient elution program (you may need to optimize this based on your column and system):
-
Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it to a high percentage (e.g., 90%) over a set period (e.g., 20 minutes).
-
-
Set the UV detector to a wavelength of 260 nm.[17]
-
Inject equal volumes of each prepared this compound sample.
-
-
Data Analysis:
-
Analyze the resulting chromatograms.
-
The main peak corresponds to this compound. Calculate the area of this peak.
-
Identify and calculate the area of any impurity peaks.
-
Calculate the purity of each lot as: (Area of this compound Peak / Total Area of all Peaks) * 100%.
-
Compare the purity values and the number and size of impurity peaks between the different lots.
-
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Lot-to-Lot Variability
A troubleshooting workflow for addressing lot-to-lot variability of this compound.
Diagram 2: Signaling Pathway of this compound as a Serine Protease Inhibitor
Inhibitory action of this compound on various serine proteases and their downstream effects.
References
- 1. CN105412060A - this compound mesilate composition and preparation method thereof - Google Patents [patents.google.com]
- 2. This compound Mesylate | C21H25N5O8S2 | CID 5311180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 4. This compound Mesylate | Cell Signaling Technology [cellsignal.com]
- 5. Identification of impurities in this compound mesylate using HPLC-IT-TOF/MS: A series of double-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of this compound Mesylate Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. carlroth.com [carlroth.com]
- 10. Stability prediction of this compound mesilate in an intravenous admixture containing sodium bisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Randomised controlled trial of intravenous this compound mesylate in COVID pneumonitis: Phase 1b/2a experimental study to investigate safety, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound = 98 HPLC 82956-11-4 [sigmaaldrich.com]
- 14. Identification of impurities in this compound mesylate using HPLC-IT-TOF/MS: A series of double-charged ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity with Nafamostat
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting unexpected cytotoxicity observed at low concentrations of Nafamostat.
Frequently Asked Questions (FAQs)
Q1: I'm observing cytotoxicity with this compound at what I believe are low concentrations. Is this expected?
A1: Observing cytotoxicity with this compound, even at low concentrations, can be highly dependent on the experimental system. While some studies report low cytotoxicity in specific cell lines like human airway epithelial cells or Calu-3 lung cancer cells[1][2][3], others demonstrate that this compound can induce apoptosis and reduce cell viability in various cancer cell lines, such as endocrine-resistant breast cancer cells, at concentrations ranging from 30-90 μM[4]. Therefore, the term "low concentration" is relative, and the cytotoxic effect is strongly influenced by the specific cell type and its underlying biology.
Q2: What are the known mechanisms of this compound-induced cytotoxicity?
A2: this compound is a broad-spectrum synthetic serine protease inhibitor[4][5]. Its cytotoxic effects are often linked to this primary mechanism and its downstream consequences. In cancer cells, this compound has been shown to induce apoptosis by inhibiting nuclear factor kappa-B (NF-κB) signaling and through the epigenetic downregulation of cyclin-dependent kinases 4 and 6 (CDK4/6)[4]. It can also suppress the proliferation, migration, and invasion of certain cancer cells[6].
Q3: Could the observed cytotoxicity be an off-target effect?
A3: Yes, this is a distinct possibility. This compound is known to have pleiotropic effects, meaning it can influence multiple signaling pathways beyond its primary targets[7]. It can modulate the activity of various intracellular signal transduction pathways, including those involved in cell survival and proliferation like BDNF/TrkB/ERK1/2, and downregulate KRAS, BRAF, and PIK3CA signaling[7]. It may also affect ion channel activity[7]. Such off-target effects could contribute to cytotoxicity in a cell-type-specific manner.
Q4: How stable is this compound in my experimental setup?
A4: this compound has a very short half-life of approximately 8 minutes in vivo and is known for its poor stability in aqueous solutions, which can be a critical factor in cell culture experiments[8][9]. The compound's stability is pH-dependent, with acidic conditions known to inhibit its enzymatic hydrolysis[10]. If the compound degrades in your culture medium, the degradation products could be the source of the observed cytotoxicity, or the loss of active compound could lead to inconsistent results. It is highly recommended to prepare this compound solutions fresh for each experiment.
Troubleshooting Guide for Unexpected Cytotoxicity
If you are encountering unexpected or inconsistent cytotoxicity, follow this step-by-step guide to identify the potential cause.
// Nodes Observation [label="Unexpected Cytotoxicity\nObserved with this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Compound [label="Step 1: Verify Compound\nIntegrity & Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Assay [label="Step 2: Evaluate\nCytotoxicity Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Cells [label="Step 3: Assess Cell\nCulture Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Mechanism [label="Step 4: Investigate\nCell-Specific Mechanisms", fillcolor="#FBBC05", fontcolor="#202124"];
Purity [label="Purity & Source", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Stability [label="Fresh Preparation &\nStability in Media", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Vehicle/Solvent Control", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Interference [label="Assay Interference", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Orthogonal [label="Use Orthogonal Method\n(e.g., Live/Dead Stain)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Controls [label="Proper Controls\n(Positive & Negative)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Health [label="Cell Health & Passage #", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Contamination [label="Mycoplasma/Bacterial\nContamination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Density [label="Optimize Seeding Density", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
OffTarget [label="Review Off-Target\nEffects", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CellType [label="Benchmark vs. Other\nCell Types", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Resolution [label="Identify Root Cause", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Observation -> Check_Compound; Observation -> Check_Assay; Observation -> Check_Cells;
Check_Compound -> {Purity, Stability, Solvent} [dir=none]; Check_Assay -> {Interference, Orthogonal, Controls} [dir=none]; Check_Cells -> {Health, Contamination, Density} [dir=none];
{Check_Compound, Check_Assay, Check_Cells} -> Check_Mechanism; Check_Mechanism -> {OffTarget, CellType} [dir=none]; Check_Mechanism -> Resolution; } ` Caption: A workflow for troubleshooting unexpected this compound cytotoxicity.
Data Presentation: Reported Effects of this compound
The following table summarizes the reported cytotoxic and effective concentrations of this compound across various cell lines to help benchmark your results. Note the significant variability depending on the cell type.
| Cell Line | Cell Type | Observed Effect | Concentration Range | Citation |
| MCF7-TamR / FulR | Endocrine-Resistant Breast Cancer | Induced apoptosis and cytotoxicity | 30 - 90 µM | [4] |
| Colon 26 | Mouse Colon Carcinoma | Not cytotoxic | ≤ 10 µM | [6] |
| Calu-3 | Human Lung Cancer | No cytotoxicity observed | up to 10 µM | [2] |
| 3D Human Airway Epithelia | Normal Human Bronchial/Tracheal | No cytotoxicity observed | up to 20 µM | [3] |
| HTE / HNE | Human Tracheal/Nasal Epithelial | No significant cytotoxicity | 10 µg/mL | [1] |
| HK-2 | Human Kidney Epithelial | Protective against oxidative stress | 6.25 - 100 µM | [11] |
Potential Signaling Pathways Leading to Cytotoxicity
This compound's broad activity can trigger cytotoxicity through several mechanisms. The diagram below illustrates potential pathways.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse];
// Primary Targets Proteases [label="Serine Proteases\n(e.g., Thrombin, TMPRSS2)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Downstream of Primary Targets NFkB [label="NF-κB Signaling", fillcolor="#F1F3F4", fontcolor="#202124"]; Epigenetics [label="Epigenetic Regulation\n(H3K27Ac)", fillcolor="#F1F3F4", fontcolor="#202124"]; CDKs [label="CDK4/6 Expression", fillcolor="#F1F3F4", fontcolor="#202124"];
// Off-Target Effects OffTarget [label="Off-Target Effects", style=dashed, shape=box, color="#5F6368"]; IonChannels [label="Ion Channels\n(e.g., TRPM7)", fillcolor="#F1F3F4", fontcolor="#202124"]; Kinases [label="Kinase Pathways\n(KRAS, BRAF, PIK3CA)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Outcome Apoptosis [label="Apoptosis / Cytotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];
// Edges this compound -> Proteases [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; Proteases -> NFkB [label="Modulates"]; NFkB -> Apoptosis [label="Leads to"];
This compound -> Epigenetics [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; Epigenetics -> CDKs [label="Reduces"]; CDKs -> Apoptosis [label="Leads to"];
This compound -> OffTarget [style=dashed]; OffTarget -> {IonChannels, Kinases} [style=dashed, dir=none]; {IonChannels, Kinases} -> Apoptosis [label="Can Lead to"]; } ` Caption: Signaling pathways potentially modulated by this compound.
Experimental Protocols
Adherence to proper experimental protocol is critical for reproducible results.
Protocol 1: this compound Stock Solution Preparation and Handling
Given this compound's limited stability, this protocol is crucial.
-
Reagent: Use high-purity this compound mesylate powder (e.g., Tocris Bioscience, ≥98% purity[12]).
-
Solvent Selection: Dissolve this compound in an appropriate sterile solvent. While it has been used with water[1] or DMSO, always check the manufacturer's recommendation. If using DMSO, ensure the final concentration in your cell culture medium is non-toxic (typically <0.1%).
-
Preparation:
-
Rule of Thumb: Prepare Fresh. Due to the short half-life[9], weigh out the powder and prepare the stock solution immediately before each experiment. Do not use previously frozen aliquots unless stability has been validated for your specific storage conditions.
-
Calculate the required volume to create a high-concentration stock (e.g., 10-50 mM).
-
Add the solvent to the powder and vortex thoroughly until fully dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
-
Application:
-
Dilute the stock solution directly into pre-warmed cell culture medium to achieve the final desired concentrations.
-
Mix gently by swirling the plate or pipetting up and down carefully to avoid cell stress[13].
-
-
Controls: Always include a "vehicle control" group in your experiment. These cells should be treated with the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used.
Protocol 2: General MTT Cytotoxicity Assay
This protocol provides a framework for assessing cytotoxicity, emphasizing the necessary controls.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a pre-determined optimal density. Cell density can significantly impact results[13].
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Include Controls[14]:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest volume of solvent used.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% Triton X-100[3]) to establish a 100% cell death benchmark.
-
Medium-Only Control: Wells with medium but no cells, to measure background absorbance.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well (including controls) and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Measurement and Analysis:
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Subtract the background absorbance (medium-only control) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
-
If results indicate cytotoxicity, consider confirming them with an orthogonal assay, such as a Lactate Dehydrogenase (LDH) release assay or live/dead fluorescent staining, to rule out assay-specific artifacts[14][15].
-
References
- 1. The clinically used serine protease inhibitor this compound reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Analysis and Synthesis of this compound Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound mesylate overcomes endocrine resistance of breast cancer through epigenetic regulation of CDK4 and CDK6 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound mesylate attenuates the pathophysiologic sequelae of neurovascular ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound mesylate | Other Proteases | Tocris Bioscience [tocris.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
Technical Support Center: Enhancing the In Vivo Half-Life of Nafamostat
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the half-life of Nafamostat in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound in vivo?
A1: The half-life of this compound is very short, which presents a significant challenge for in vivo studies. In humans, the plasma half-life is approximately 8 minutes.[1][2] In animal models, the half-life varies, with reports of around 1.34 to 1.39 hours in rats following intravenous injection.[3][4]
Q2: What is the primary mechanism of this compound degradation in vivo?
A2: this compound is rapidly hydrolyzed in vivo. Its ester bond is susceptible to cleavage by esterases, such as arylesterase in the plasma and hepatic carboxyesterase, as well as by erythrocytes.[1][5] This rapid degradation into inactive metabolites, p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN), is the main reason for its short half-life.[1]
Q3: What are the main strategies to extend the in vivo half-life of this compound?
A3: The primary strategies to prolong the therapeutic window of this compound in vivo involve the use of advanced drug delivery systems and alternative routes of administration. These include:
-
Liposomal Formulations: Encapsulating this compound in liposomes can protect it from rapid degradation and allow for a more sustained release.
-
Polymeric Nanoparticles: Formulations using biodegradable polymers like PLGA can encapsulate this compound, providing a controlled-release profile.
-
PEGylation: Covalently attaching polyethylene glycol (PEG) to this compound can increase its hydrodynamic size, shielding it from enzymatic degradation and reducing renal clearance.
-
Extended-Release Oral Formulations: Development of immediate and extended-release tablets has shown promise in prolonging the half-life compared to intravenous administration.[2]
-
Alternative Routes of Administration: Intranasal or localized delivery can achieve high concentrations at the target site, potentially bypassing rapid systemic clearance.
Q4: How does the route of administration impact the half-life and efficacy of this compound?
A4: The route of administration significantly influences this compound's pharmacokinetics. Intravenous administration leads to rapid systemic distribution and clearance.[6] Intranasal administration has been shown to be effective in preclinical models, suggesting it can achieve high local concentrations in the respiratory tract with potentially lower systemic exposure and degradation.[7] Oral formulations, particularly extended-release tablets, have demonstrated a significantly longer half-life in monkeys compared to intravenous injection.[2][8]
Troubleshooting Guides
Issue 1: Rapid clearance of this compound in my in vivo model.
Possible Cause: Inherent instability of this compound in biological fluids.
Troubleshooting Steps:
-
Consider a different formulation:
-
Liposomal Encapsulation: Protects this compound from plasma esterases.
-
PLGA Nanoparticles: Provides a sustained-release profile.
-
PEGylation: Increases the molecule's size to reduce renal filtration and mask it from enzymes.
-
-
Change the route of administration:
-
Continuous Infusion: For intravenous studies, a continuous infusion pump can maintain steady-state plasma concentrations, counteracting the short half-life.
-
Localized Delivery: If the target organ is accessible (e.g., lungs), consider intranasal or intratracheal administration to achieve high local concentrations.
-
Oral Gavage with Extended-Release Formulation: If systemic exposure is desired over a longer period, an oral formulation could be a viable alternative to frequent injections.
-
Issue 2: Low bioavailability with oral administration of this compound.
Possible Cause: Poor absorption from the gastrointestinal tract and/or degradation in the GI environment.
Troubleshooting Steps:
-
Optimize the formulation:
-
Use of permeation enhancers: Including agents like Tween 80 in the oral formulation has been shown to increase bioavailability.[3][4]
-
Enteric coating: Protect the formulation from the acidic environment of the stomach to ensure it reaches the small intestine for absorption.
-
Mucoadhesive polymers: Incorporating mucoadhesive polymers can increase the residence time of the formulation in the intestine, allowing for greater absorption.
-
-
Evaluate drug efflux pump inhibitors: Co-administration with inhibitors of efflux pumps like P-glycoprotein in the gut could potentially increase absorption, though this would require further investigation for this compound.
Issue 3: Difficulty in preparing a stable, long-acting formulation of this compound.
Possible Cause: this compound's hydrophilicity and instability can make encapsulation challenging.
Troubleshooting Steps:
-
Optimize the encapsulation process for liposomes:
-
Lipid Composition: Experiment with different lipid compositions (e.g., DSPC, cholesterol, PEG-DSPE) to improve encapsulation efficiency and stability.
-
Preparation Method: Methods like thin-film hydration followed by extrusion or sonication are common. The choice of method can impact vesicle size and drug loading.
-
-
Optimize the formulation of PLGA nanoparticles:
-
Solvent Emulsion Technique: For hydrophilic drugs like this compound, a double emulsion (water-in-oil-in-water) solvent evaporation method is often more effective for encapsulation than a single emulsion method.
-
Polymer Properties: The lactide-to-glycolide ratio in the PLGA polymer will influence the degradation rate and, consequently, the drug release profile.
-
Quantitative Data Summary
| Animal Model | Route of Administration | Formulation | Dose | Half-life (t½) | Bioavailability (F%) | Reference |
| Rat | Intravenous | 5% DMSO | 2 mg/kg | ~1.39 h | N/A | [3][4] |
| Rat | Oral | 10% DMSO | 20 mg/kg | - | 0.95% | [3][4] |
| Rat | Oral | 10% DMSO + 10% Tween 80 | 20 mg/kg | - | 1.59% | [3][4] |
| Monkey | Intravenous | Injection | - | ~8 min (reported) | N/A | [2][8] |
| Monkey | Oral | Immediate-Release Tablet | - | Significantly > 8 min | ~25% higher than oral solution | [2][8] |
| Dog | Intravenous | Bolus + Continuous Infusion | 10 mg/kg + 10 mg/kg/h | ~1 min (reported) | N/A | [7] |
| Rabbit | Intravenous | - | - | ~8 min (reported) | N/A | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Double Emulsion Method)
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
This compound mesylate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized water
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare the internal aqueous phase (W1): Dissolve a known amount of this compound in a small volume of deionized water.
-
Prepare the oil phase (O): Dissolve PLGA in an organic solvent (e.g., DCM or ethyl acetate).
-
Form the primary emulsion (W1/O): Add the internal aqueous phase (W1) to the oil phase (O) and emulsify using a high-speed homogenizer or sonicator. This should be done on an ice bath to minimize drug degradation.
-
Form the double emulsion (W1/O/W2): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer, such as PVA (e.g., 5% w/v). Homogenize or sonicate again to form the double emulsion.
-
Solvent evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle collection and washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization and storage: Lyophilize the washed nanoparticles for long-term storage. They can be reconstituted in a suitable vehicle (e.g., sterile saline) for in vivo administration.
Protocol 2: Intranasal Administration of this compound in Mice
This protocol provides a general procedure for intranasal delivery. Ensure all procedures are approved by your institution's animal care and use committee.
Materials:
-
This compound solution (dissolved in a vehicle like sterile saline or PBS)
-
Micropipette (P20 or P200) and tips
-
Light anesthesia (e.g., isoflurane) and induction chamber
Procedure:
-
Prepare the this compound solution: Ensure the concentration is appropriate to deliver the desired dose in a small volume (typically up to 50 µL for mice).
-
Anesthetize the mouse: Lightly anesthetize the mouse using isoflurane in an induction chamber until it is sedated but still breathing regularly.
-
Position the mouse: Remove the mouse from the chamber and hold it in a supine position with the head tilted back slightly.
-
Administer the dose: Using a micropipette, slowly dispense small droplets of the this compound solution onto the nares, allowing the mouse to inhale the liquid with each breath. Alternate between nostrils.
-
Recovery: Place the mouse back in its cage in a prone or lateral position and monitor until it has fully recovered from anesthesia.
Visualizations
Caption: In vivo degradation pathway of this compound.
Caption: Workflow for evaluating this compound half-life extension.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Development of this compound Mesylate Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomised controlled trial of intravenous this compound mesylate in COVID pneumonitis: Phase 1b/2a experimental study to investigate safety, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TMPRSS2 Inhibitor this compound Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of this compound Mesylate Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nafamostat Handling and Hydrolysis Prevention
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling of Nafamostat to prevent its hydrolysis during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a synthetic, broad-spectrum serine protease inhibitor.[1] Its utility in research and clinical settings is significant, with applications ranging from anticoagulation to potential antiviral and anti-cancer therapies.[1][2] However, this compound is highly susceptible to hydrolysis, particularly in biological fluids, which can lead to its rapid degradation and loss of activity.[3] This instability presents a challenge for obtaining reliable and reproducible experimental results.[4]
Q2: What are the main factors that contribute to this compound hydrolysis?
A2: The primary factors contributing to this compound hydrolysis are:
-
pH: this compound is significantly less stable at neutral or higher pH levels. Acidic conditions are essential to inhibit its enzymatic hydrolysis.[3]
-
Temperature: Room temperature storage of this compound in biological samples leads to poor stability.[4] Lower temperatures (e.g., 4°C or -20°C) are crucial for preserving its integrity.[3][4]
-
Enzymatic Activity: this compound is rapidly hydrolyzed by enzymes present in biological matrices, such as erythrocytes in the blood and arylesterase in plasma.[3]
Q3: How can I minimize this compound hydrolysis in my experiments involving biological samples?
A3: To minimize hydrolysis, it is critical to implement the following precautions:
-
Rapid Processing: Process biological samples (e.g., blood) as quickly as possible to minimize exposure to hydrolytic enzymes.[3] For blood samples, shortening the centrifugation time is recommended.[3]
-
Temperature Control: Keep samples chilled at 4°C during processing and store them at -20°C or lower for longer-term storage.[3][4]
-
pH Adjustment: Acidifying plasma samples is a key strategy to inhibit enzymatic hydrolysis.[3]
-
Use of Inhibitors: For blood collection, using tubes containing an esterase inhibitor like sodium fluoride can improve this compound stability.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound in my assay. | This compound has likely hydrolyzed due to improper handling or storage. | Review your experimental protocol against the recommended handling procedures. Ensure solutions are freshly prepared and stored at the correct pH and temperature. |
| High variability in results between experimental replicates. | Inconsistent hydrolysis of this compound across different samples. | Standardize your sample handling procedure meticulously. Ensure uniform timing for processing, temperature control, and pH adjustment for all samples. |
| Complete loss of this compound activity. | Prolonged storage at inappropriate conditions (e.g., room temperature, neutral pH). | Discard the current stock and prepare a fresh solution of this compound. Strictly adhere to the storage and handling guidelines. |
Quantitative Data on this compound Stability
The following table summarizes the stability of this compound under various conditions.
| Condition | Matrix | Temperature | Duration | Remaining this compound (%) | Reference |
| 0.35% HCl (pH 1.2) | Plasma | Room Temp | 24 h | Stable | [3] |
| Saline (pH 5.5) | Plasma | Room Temp | 24 h | Significantly Reduced | [3] |
| 0.1% Ammonium Hydroxide (pH 10.5) | Plasma | Room Temp | 24 h | Significantly Reduced | [3] |
| Sodium Fluoride/Potassium Oxalate Tube | Whole Blood | Room Temp | 1 h | 89% | [4] |
| Lithium Heparin Tube | Whole Blood | Room Temp | 1 h | 90% | [4] |
| Lithium Heparin Tube | Whole Blood | 4°C | 2 h | 94% | [4] |
| Sodium Fluoride/Potassium Oxalate Tube | Whole Blood | 4°C | 3 h | 91% | [4] |
| Extracted Plasma | Autosampler | 5°C | Per hour | Degrades at 4.7 ± 0.7% | [4][5] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Reconstitution: Dissolve lyophilized this compound mesylate in an appropriate solvent such as DMSO or water to the desired concentration (e.g., 50 mg/mL).[2]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[2]
-
Storage:
Protocol 2: Handling of Biological Samples Containing this compound
-
Blood Collection: Collect blood samples in tubes containing an anticoagulant and an esterase inhibitor, such as sodium fluoride/potassium oxalate.[4][5]
-
Immediate Chilling: Place the collected blood samples on ice or at 4°C immediately.[4]
-
Prompt Centrifugation: Centrifuge the blood samples as soon as possible (ideally within 3 hours) to separate the plasma.[4][6] A shortened centrifugation time (e.g., 5 minutes) is recommended.[3]
-
Plasma Acidification: Immediately after centrifugation, acidify the plasma samples. For example, add 3 µL of 5.5 mol/L HCl to 150 µL of plasma to achieve a final concentration of approximately 0.35% HCl (pH 1.2).[3]
-
Storage of Plasma Samples: Store the acidified plasma samples at -20°C or -70°C until analysis.[3]
Visualizations
Caption: this compound's inhibitory action on key serine proteases in coagulation and inflammation.
Caption: Experimental workflow for preventing this compound hydrolysis in biological samples.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Mesylate | Cell Signaling Technology [cellsignal.com]
- 3. Pharmacokinetics of this compound, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Stability of this compound in intravenous infusion solutions, human whole blood and extracted plasma: implications for clinical effectiveness studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the inhibitory potency of Nafamostat and Camostat on TMPRSS2
This guide provides a detailed comparison of the inhibitory potency of two clinically relevant serine protease inhibitors, Nafamostat mesylate and Camostat mesylate, against the Transmembrane Serine Protease 2 (TMPRSS2). TMPRSS2 is a critical host factor for the entry of several respiratory viruses, including SARS-CoV-2, making it a key target for antiviral drug development.
Overview of TMPRSS2-Mediated Viral Entry
The entry of coronaviruses like SARS-CoV-2 into host cells is a multi-step process. The viral Spike (S) protein first binds to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the host cell surface.[1][2][3][4] Following this binding, the S protein must be proteolytically cleaved, or "primed," to facilitate the fusion of the viral and host cell membranes. TMPRSS2, a cell surface serine protease, performs this critical cleavage at the S1/S2 and S2' sites of the Spike protein.[1] This priming event allows for the release of the viral genome into the cytoplasm, initiating infection.[1] By inhibiting the enzymatic activity of TMPRSS2, compounds like this compound and Camostat can effectively block this viral entry pathway.[2][4]
Caption: TMPRSS2-mediated viral entry pathway and point of inhibition.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and Camostat against TMPRSS2 have been quantified using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are common metrics used to evaluate potency. The data consistently demonstrates that this compound is a more potent inhibitor of TMPRSS2 than Camostat.
| Inhibitor | Parameter | Value | Assay Type | Cell Line / System | Reference |
| This compound | IC50 | 0.27 nM | Biochemical | Recombinant TMPRSS2 | [5][6][7] |
| EC50 | 2.2 nM | Cell-based (SARS-CoV-2) | Calu-3 | [8] | |
| EC50 | 5.0 nM | Cell-based (SARS-CoV-2) | Calu-3 | [5] | |
| IC50 | 55 ± 7 nM | Cell-based | HEK-293T-TMPRSS2 | [9][10] | |
| EC50 | 10 nM | Cell-based (SARS-CoV-2) | Calu-3 | [5][11] | |
| Camostat | IC50 | 6.2 nM | Biochemical | Recombinant TMPRSS2 | [5][6][7][12] |
| EC50 | 14.8 nM | Cell-based (SARS-CoV-2) | Calu-3 | [8] | |
| EC50 | 87 nM | Cell-based (SARS-CoV-2) | Calu-3 | [5] | |
| IC50 | 142 ± 31 nM | Cell-based | HEK-293T-TMPRSS2 | [9][10] | |
| EC50 | 102 - 170 nM | Cell-based (SARS-CoV-2 Variants) | Calu-3 | [5] |
Experimental Protocols
The inhibitory potencies listed above were determined using established in vitro methodologies. Below are detailed protocols for typical biochemical and cell-based assays used to evaluate TMPRSS2 inhibitors.
Recombinant TMPRSS2 Biochemical Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TMPRSS2.
-
Materials:
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).[6][9][13]
-
Assay Buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20).[6][13]
-
Test inhibitors (this compound, Camostat) dissolved in DMSO.
-
Plate reader capable of fluorescence detection (e.g., Ex: 340nm, Em: 440nm for AMC substrate).[6][13]
-
Protocol:
-
A solution of the fluorogenic substrate is dispensed into the wells of the microplate.
-
Serial dilutions of the test inhibitors (this compound, Camostat) are added to the wells. Control wells receive DMSO vehicle only (0% inhibition) or a strong inhibitor/no enzyme (100% inhibition).[6][13]
-
The enzymatic reaction is initiated by adding the recombinant TMPRSS2 enzyme to all wells.[6][13]
-
The plate is incubated at room temperature for a set period (e.g., 60 minutes).[6][13]
-
The fluorescence intensity is measured using a plate reader. The signal is proportional to the amount of substrate cleaved by active TMPRSS2.
-
Raw data is normalized to the controls, and the percentage of inhibition for each inhibitor concentration is calculated.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic model.[6][13]
-
Cell-Based Viral Entry Inhibition Assay
This assay measures the ability of a compound to block viral entry into host cells that depend on TMPRSS2 for infection.
-
Materials:
-
Host cells expressing TMPRSS2 (e.g., human lung Calu-3 cells or VeroE6 cells engineered to express TMPRSS2).[5][8][11]
-
Live virus (e.g., SARS-CoV-2) or reporter pseudovirus.
-
Cell culture medium and supplements.
-
Test inhibitors (this compound, Camostat).
-
Reagents for quantifying viral infection (e.g., RNA extraction kits and RT-qPCR reagents, or a luminometer for reporter assays).[8][11]
-
-
Protocol:
-
Host cells are seeded in multi-well plates and grown to an appropriate confluency.
-
The cell culture medium is replaced with medium containing serial dilutions of the test inhibitors. The cells are pre-incubated for a short duration (e.g., 30-60 minutes).[8][14]
-
The cells are then challenged with the virus at a known multiplicity of infection (MOI).[8]
-
After a specified infection period (e.g., 20-48 hours), the level of viral infection is quantified.
-
For live virus: Total cellular RNA is extracted, and viral RNA copies are quantified using RT-qPCR.[8]
-
For reporter pseudovirus: Cell lysates are analyzed for reporter gene expression (e.g., luciferase activity).
-
-
The extent of infection is normalized to untreated, virus-infected control cells.
-
EC50 values are calculated by plotting the normalized infection levels against the inhibitor concentrations.
-
Caption: Workflow for a biochemical TMPRSS2 inhibition assay.
References
- 1. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Decreased TMPRSS2 expression by SARS-CoV-2 predicts the poor prognosis of lung cancer patients through metabolic pathways and immune infiltration | Aging [aging-us.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of TMPRSS2 Inhibitors from Virtual Screening as a Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The TMPRSS2 Inhibitor this compound Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. The Anticoagulant this compound Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. TMPRSS2 inhibition assay [bio-protocol.org]
Nafamostat's Anti-Inflammatory Efficacy: A Cross-Validation in Epithelial and Macrophage Cell Lines
A Comparative Analysis of Nafamostat's Performance in Modulating Inflammatory Responses in Human Airway Epithelial Cells and Murine Macrophages, supported by experimental data and detailed protocols.
This guide provides a comparative analysis of the anti-inflammatory effects of this compound, a synthetic serine protease inhibitor, across two distinct and vital cell types in the inflammatory cascade: human airway epithelial cells and murine macrophages. For researchers, scientists, and drug development professionals, this document summarizes key quantitative data, offers detailed experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Comparison of this compound's Anti-Inflammatory Effects
The anti-inflammatory potential of this compound was evaluated in human tracheal epithelial (HTE) cells and RAW 264.7 murine macrophage cells. In HTE cells, the focus was on the inhibition of influenza virus-induced cytokine production. In RAW 264.7 cells, the inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a key inflammatory mediator, was assessed.
| Cell Type | Inflammatory Stimulus | Key Inflammatory Marker | This compound Concentration | Observed Effect | Reference |
| Human Tracheal Epithelial (HTE) Cells | Influenza A Virus (H1N1) | Interleukin-6 (IL-6) | 100 ng/mL | Significant reduction in IL-6 secretion | [1] |
| Tumor Necrosis Factor-α (TNF-α) | 100 ng/mL | Significant reduction in TNF-α secretion | [1] | ||
| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Not specified in abstract | Suppression of NO overproduction | [2] |
| Inducible Nitric Oxide Synthase (iNOS) | Not specified in abstract | Suppression of iNOS expression | [2] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
Experiment 1: Inhibition of Influenza Virus-Induced Cytokine Production in Human Tracheal Epithelial (HTE) Cells
This protocol is based on the methodology described by Yamaya M, et al. in the Journal of Medical Virology, 2021.[1]
1. Cell Culture and Maintenance:
- Primary human tracheal epithelial (HTE) cells are cultured in a serum-free medium supplemented with growth factors.
- Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Influenza Virus Infection:
- HTE cell monolayers are washed with phosphate-buffered saline (PBS).
- Cells are infected with influenza A virus (H1N1) at a multiplicity of infection (MOI) of 0.1.
- After a 1-hour adsorption period, the viral inoculum is removed, and cells are washed with PBS.
3. This compound Treatment:
- Fresh culture medium containing various concentrations of this compound (e.g., 10, 100, 1000 ng/mL) is added to the infected cells.
- Control cells receive medium without this compound.
4. Sample Collection and Cytokine Analysis:
- Supernatants are collected at 24 hours post-infection.
- The concentrations of IL-6 and TNF-α in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
5. Viral Titer Measurement:
- Viral titers in the supernatants are determined by a plaque assay or a TCID50 assay on Madin-Darby canine kidney (MDCK) cells.
Experiment 2: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Murine Macrophages
This protocol is a standard method for assessing anti-inflammatory effects in macrophages, based on the principles outlined in the study by Noguchi S, et al. (2003) and other similar protocols.[2]
1. Cell Culture and Seeding:
- RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
2. This compound Pre-treatment:
- The culture medium is replaced with fresh medium containing various concentrations of this compound.
- Cells are pre-incubated with this compound for 1 hour.
3. LPS Stimulation:
- Lipopolysaccharide (LPS) from Escherichia coli is added to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[2]
- Control wells receive medium without LPS.
4. Nitric Oxide Measurement (Griess Assay):
- After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- Briefly, 50 µL of supernatant is mixed with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
- The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
Visualizing the Processes: Diagrams of Workflows and Pathways
To further elucidate the experimental design and the molecular mechanism of this compound, the following diagrams are provided.
Caption: Experimental workflow for cross-validation.
Caption: this compound inhibits the NF-κB signaling pathway.
References
A Comparative Guide to the In Vivo Efficacy of Nafamostat and Other Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Nafamostat, a broad-spectrum synthetic serine protease inhibitor, against other widely used anticoagulants such as Heparin and Argatroban. The following sections detail their mechanisms of action, comparative efficacy in preclinical animal models, and the experimental protocols used to derive these findings.
Mechanism of Action: Targeting the Coagulation Cascade
Anticoagulants achieve their effects by inhibiting specific factors within the coagulation cascade. This compound distinguishes itself with a broad inhibitory profile, while Heparin and Argatroban have more targeted mechanisms.
-
This compound: A synthetic serine protease inhibitor that inactivates a wide array of proteases involved in coagulation. Its targets include thrombin (Factor IIa), Factor Xa (FXa), and Factor XIIa (FXIIa), as well as enzymes in the fibrinolytic and kallikrein-kinin systems.[1]
-
Unfractionated Heparin (UFH): Works indirectly by binding to and potentiating the activity of Antithrombin III (ATIII). This enhanced ATIII then rapidly inactivates thrombin and Factor Xa.
-
Argatroban: A direct thrombin inhibitor (DTI) that binds specifically and reversibly to the active site of thrombin, blocking its ability to convert fibrinogen to fibrin.
The differing points of intervention in the coagulation cascade are visualized below.
Caption: Points of inhibition in the coagulation cascade for different anticoagulants.
Comparative Efficacy Data
Direct preclinical studies comparing all three anticoagulants in a single thrombosis model are limited. Therefore, this guide presents data from separate in vivo studies, using Heparin as a common comparator.
This compound vs. Unfractionated Heparin (UFH)
A study in a large-animal extracorporeal membrane oxygenation (ECMO) model provides a direct comparison of the anticoagulant effects and bleeding complications.
| Parameter | This compound Group | Heparin Group | p-value | Animal Model |
| aPTT Prolongation | Maintained above baseline | Maintained above baseline | No significant difference | Beagle Dog (ECMO) |
| Hemoglobin Drop | Less pronounced decrease | Significantly larger drop | p=0.049 | Beagle Dog (ECMO) |
Data sourced from a study comparing NM and heparin in a beagle dog ECMO model.[2][3]
These findings suggest that this compound provides a similar anticoagulant effect to heparin, as measured by aPTT and thromboelastography, but may be associated with fewer bleeding complications, indicated by a smaller decrease in hemoglobin levels.[3]
Argatroban vs. Unfractionated Heparin (UFH)
A comprehensive study in various rat thrombosis models evaluated the antithrombotic actions of Argatroban and Heparin, providing dose-dependent efficacy data.
| Parameter (ED₅₀) | Argatroban (i.v. infusion) | Heparin (i.v. infusion) | Animal Model |
| Venous Thrombosis | 1.5 µg/kg/min | 1.2 µg/kg/min | Rat |
| Arterio-Venous Shunt | 6 µg/kg/min | 3 µg/kg/min | Rat |
| Bleeding Time Doubling Dose | 11 µg/kg/min | 2.2 µg/kg/min | Rat |
ED₅₀: The dose required to reduce thrombus weight by 50% compared to control. Data sourced from a study in rat models of thrombosis.[4][5]
The results indicate that while Argatroban is a potent antithrombotic agent, a higher dose is required compared to Heparin to achieve a similar effect on bleeding time, suggesting a potentially wider therapeutic window.[4]
Experimental Protocols & Workflows
The data presented above were generated using established and validated animal models of thrombosis. Understanding these methodologies is crucial for interpreting the results.
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This is a widely used model to evaluate antithrombotic agents in an arterial setting. The workflow involves chemical injury to the vascular endothelium to induce thrombus formation.
Caption: Standard workflow for the rat ferric chloride-induced carotid artery thrombosis model.
Protocol Details:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[6][7]
-
Anesthesia: An appropriate anesthetic agent is administered (e.g., intraperitoneal tribromoethanol).[8]
-
Surgical Procedure: A midline incision is made in the neck to carefully expose the common carotid artery.
-
Drug Administration: The test anticoagulant (this compound, Heparin, etc.) or vehicle is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at a set time before injury.[9][10]
-
Thrombosis Induction: A filter paper saturated with a ferric chloride solution (e.g., 35-50%) is applied topically to the arterial surface for a defined period (e.g., 3-10 minutes) to induce oxidative injury.[6][9]
-
Efficacy Measurement: A primary endpoint is the "time to occlusion," measured using a Doppler flow probe placed on the artery.[11] The vessel may also be harvested after a set time to measure the physical weight of the thrombus.
Venous Stasis Thrombosis Model
This model is used to assess efficacy against venous thrombi, which are typically fibrin-rich.
Protocol Details:
-
Animal Model: Typically performed in rats.[4]
-
Procedure: Following anesthesia and drug administration, a midline laparotomy is performed to expose the inferior vena cava (IVC).
-
Thrombosis Induction: A segment of the IVC is isolated with ligatures. A thrombogenic stimulus (e.g., thromboplastin) is injected, and the ligatures are tightened to create a static segment of blood.[4][12]
-
Efficacy Measurement: After a set period (e.g., 2 hours), the ligated segment is excised, and the resulting thrombus is removed and weighed. The efficacy is reported as the dose that reduces thrombus weight by 50% (ED₅₀) compared to the vehicle control group.[5]
Summary and Conclusion
-
This compound demonstrates broad-spectrum anticoagulant activity by inhibiting multiple serine proteases in the coagulation cascade. Preclinical data suggests it offers comparable anticoagulation to Heparin with potentially fewer bleeding complications.[3]
-
Argatroban , a direct thrombin inhibitor, is a potent antithrombotic agent effective in both venous and arterial thrombosis models. When compared to Heparin, it appears to have a lower propensity for causing bleeding at therapeutically effective doses.[4]
-
Heparin remains the benchmark anticoagulant. Its indirect mechanism of action is highly effective, but its therapeutic window can be narrow, and it carries a significant risk of bleeding.
The choice of anticoagulant in a research or clinical setting depends on the specific requirements, such as the desired therapeutic window, risk of bleeding, and the specific coagulation pathway being targeted. The in vivo models described provide a robust framework for the continued evaluation and comparison of novel and existing antithrombotic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Validation of this compound Mesilate as an Anticoagulant in Extracorporeal Membrane Oxygenation: A Large-Animal Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of this compound Mesilate as an Anticoagulant in Extracorporeal Membrane Oxygenation: A Large-Animal Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antithrombotic actions of argatroban in rat models of venous, 'mixed' and arterial thrombosis, and its effects on the tail transection bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antithrombotic-actions-of-argatroban-in-rat-models-of-venous-mixed-and-arterial-thrombosis-and-its-effects-on-the-tail-transection-bleeding-time - Ask this paper | Bohrium [bohrium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cordynamics.com [cordynamics.com]
- 10. Delayed administration of this compound mesylate inhibits thrombin-mediated blood–spinal cord barrier breakdown during acute spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antithrombotic actions of argatroban in rat models of venous, 'mixed' and arterial thrombosis, and its effects on the tail transection bleeding time - PMC [pmc.ncbi.nlm.nih.gov]
Nafamostat's Synergistic Power: A Comparative Guide to Antiviral Combinations
For Immediate Release
Recent research has highlighted the potential of Nafamostat, a serine protease inhibitor, as a potent antiviral agent, particularly when used in combination with other drugs. This guide provides a comparative analysis of this compound's synergistic effects with various antiviral agents against pathogenic viruses, with a primary focus on SARS-CoV-2. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying mechanisms of action.
Executive Summary
This compound primarily inhibits viral entry into host cells by targeting the transmembrane protease, serine 2 (TMPRSS2). This mechanism, when combined with antiviral drugs that target different stages of the viral life cycle, can lead to a synergistic effect, enhancing the overall efficacy of the treatment. This guide will delve into the experimental evidence for the synergistic combinations of this compound with Interferon-alpha, Molnupiravir, and Favipiravir.
Comparative Analysis of Synergistic Effects
The synergistic antiviral activity of this compound in combination with other drugs has been predominantly studied in the context of SARS-CoV-2. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Synergistic Antiviral Activity of this compound Combinations against SARS-CoV-2 in Calu-3 Cells
| Drug Combination | Parameter | Value | Reference |
| This compound + Interferon-alpha (Pegasys) | ZIP Synergy Score (mCherry) | 4.8 | [1] |
| ZIP Synergy Score (CTG) | 27.4 | [1] | |
| Most Synergistic Area Score (mCherry) | 13.6 | [1] | |
| Most Synergistic Area Score (CTG) | 36.4 | [1] | |
| This compound + Molnupiravir (EIDD-1931) | Overall Bliss Synergy Score | 8.7 | [2] |
| Maximum Synergistic Area (MSA) | 15.0 | [2] | |
| IC50 of this compound (single agent) | 71.3 nM | [2] | |
| IC50 of Molnupiravir (single agent) | 240 nM | [2] |
Note: ZIP (Zero Interaction Potency) and Bliss synergy scores are used to quantify the degree of synergy. A higher score indicates stronger synergy. CTG refers to the CellTiter-Glo assay, which measures cell viability.
Table 2: Clinical Outcomes of this compound and Favipiravir Combination in COVID-19 Patients
| Outcome | This compound + Favipiravir Group | Favipiravir Alone Group | P-value | Reference |
| Time to improvement in body temperature | 5.0 days | 9.0 days | 0.009 | [3] |
| Change in SpO2 | +0.526% | -1.304% | 0.022 | [3] |
Note: While in vitro quantitative synergy data for the this compound and Favipiravir combination is limited in the reviewed literature, clinical studies suggest a beneficial effect.[3][4][5][6]
Mechanisms of Action and Signaling Pathways
The synergistic effects of these drug combinations stem from their complementary mechanisms of action, targeting different essential steps in the viral replication cycle.
This compound: As a TMPRSS2 inhibitor, this compound blocks the priming of the viral spike protein, a critical step for the fusion of the viral and cellular membranes, thereby preventing viral entry into the host cell.
Interferon-alpha (IFN-α): IFN-α is a cytokine that activates the JAK-STAT signaling pathway, leading to the transcription of numerous interferon-stimulated genes (ISGs).[7] These ISGs encode proteins that establish an antiviral state within the cell by inhibiting viral replication through various mechanisms, such as degrading viral RNA and inhibiting protein synthesis.[7] The combination of this compound and IFN-α thus targets both viral entry and intracellular replication.
Molnupiravir: This drug is a prodrug of a ribonucleoside analog.[8][9] Once metabolized, it is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), inducing mutations in the viral genome through a process known as "lethal mutagenesis" or "viral error catastrophe".[10][11][12] This leads to the production of non-viable viral particles.
Favipiravir: Similar to Molnupiravir, Favipiravir is a prodrug that, once activated, is recognized by the viral RdRp.[13][14] It is then incorporated into the growing viral RNA chain, where it can either cause chain termination or induce lethal mutations, thereby inhibiting viral replication.[15][16][17]
Figure 1: Intervention points of this compound and its combination partners in the viral life cycle.
Figure 2: Simplified diagram of the Interferon-alpha signaling pathway leading to an antiviral state.
Experimental Protocols
The following sections detail the methodologies used in the key experiments cited in this guide.
In Vitro Synergy Assessment: Checkerboard Assay
A common method to evaluate drug synergy is the checkerboard assay.[18][19][20][21]
Objective: To determine the in vitro synergistic, additive, or antagonistic effect of two antiviral drugs.
Materials:
-
Cell Line: Calu-3 (human lung epithelial cells) are commonly used as they are a relevant model for respiratory virus infections.[1][2]
-
Virus: SARS-CoV-2 (specific strain as per study).
-
Compounds: this compound and the combination drug (e.g., Interferon-alpha, Molnupiravir).
-
Assay Plates: 96-well plates.
-
Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, and a cell viability reagent (e.g., CellTiter-Glo).
Procedure:
-
Cell Seeding: Seed Calu-3 cells into 96-well plates at a predetermined density and incubate overnight to allow for cell adherence.
-
Drug Dilution Matrix: Prepare serial dilutions of this compound (Drug A) and the combination drug (Drug B) in the 96-well plate to create a matrix of different concentration combinations. Typically, one drug is diluted along the rows and the other along the columns.
-
Virus Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) to allow for viral replication and the drugs to exert their effects.
-
Assessment of Antiviral Activity:
-
Cytopathic Effect (CPE) Reduction: Visually inspect the cells for virus-induced CPE and quantify the reduction in CPE in the presence of the drugs.
-
Reporter Virus Expression: If a reporter virus (e.g., expressing mCherry) is used, measure the fluorescence intensity to quantify viral replication.[1]
-
Cell Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo) to measure the number of viable cells, which is inversely proportional to the extent of viral-induced cell death.[1]
-
-
Data Analysis:
Figure 3: General workflow for an in vitro checkerboard antiviral synergy assay.
Conclusion
The evidence strongly suggests that this compound exhibits synergistic antiviral effects when combined with other antiviral drugs, particularly those targeting viral replication. The combination of this compound with Interferon-alpha or Molnupiravir has shown significant synergy in preclinical models against SARS-CoV-2. While in vitro quantitative data for the combination with Favipiravir is less established, clinical findings are promising. These findings underscore the potential of combination therapies involving this compound as a strategy to enhance antiviral efficacy and combat viral infections. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of these drug combinations.
References
- 1. This compound–Interferon-α Combination Suppresses SARS-CoV-2 Infection In Vitro and In Vivo by Cooperatively Targeting Host TMPRSS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinations of Host- and Virus-Targeting Antiviral Drugs Confer Synergistic Suppression of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicenter, single-blind, randomized controlled study of the efficacy and safety of favipiravir and this compound mesilate in patients with COVID-19 pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of this compound Mesylate in combination with Favipiravir for COVID-19 pneumonia treatment review article - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical efficacy of this compound Mesylate in combination with Favipiravir for COVID-19 pneumonia treatment review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound mesylate treatment in combination with favipiravir for patients critically ill with Covid-19: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Interferon alfa? [synapse.patsnap.com]
- 8. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Molnupiravir - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 17. sterispharma.com [sterispharma.com]
- 18. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emerypharma.com [emerypharma.com]
- 21. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Validating Nafamostat's Specificity in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nafamostat, a synthetic serine protease inhibitor, has garnered significant attention for its broad-spectrum activity and therapeutic potential in various conditions, including pancreatitis, disseminated intravascular coagulation (DIC), and more recently, as a potential antiviral agent. However, its utility in complex biological systems hinges on a thorough understanding of its specificity. This guide provides a comparative analysis of this compound's performance against other serine protease inhibitors, supported by experimental data and detailed protocols to aid researchers in validating its specificity for their applications.
Comparative Inhibitory Activity of Serine Protease Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of this compound and its common alternatives against a panel of serine proteases. This data is crucial for assessing the relative potency and selectivity of these inhibitors.
| Inhibitor | Protease | IC50 (µM) | Ki (µM) | References |
| This compound | Trypsin | - | - | [1] |
| Plasmin | - | - | [1] | |
| Kallikrein | - | - | [2] | |
| Thrombin | - | - | [1] | |
| Factor Xa | 0.1 | 0.2 | [2][3] | |
| Factor VIIa | 0.1 | - | [2][3] | |
| TMPRSS2 | 0.00027 | - | [4] | |
| Hepsin | 0.005 | - | [2] | |
| HGFA | 0.15 | 0.025 | [2] | |
| Tryptase | - | 0.0000953 | [1] | |
| Camostat | Trypsin | 0.0093 | - | [5] |
| Plasma Kallikrein | 0.0104 | - | [5] | |
| Matriptase | 0.0211 | - | [5] | |
| Factor XIa | 0.0441 | - | [5] | |
| uPA | 0.0864 | - | [5] | |
| TMPRSS2 | 0.0062 | - | [4] | |
| Gabexate Mesylate | Trypsin | 9.4 | - | [6] |
| Plasmin | 30 | - | [6] | |
| Plasma Kallikrein | 41 | - | [6] | |
| Thrombin | 110 | - | [6] | |
| Phospholipase A2 | - | 130 | [7] | |
| TMPRSS2 | 0.13 | - | [4] | |
| Ulinastatin | Trypsin | - | - | [8][9] |
| Chymotrypsin | - | - | [8][9] | |
| Pancreatic Proteases | - | - | [8][9] |
Experimental Protocols for Specificity Validation
Accurate determination of an inhibitor's specificity requires robust experimental design. Below are detailed methodologies for key experiments.
In Vitro Enzymatic Inhibition Assay (Fluorogenic Substrate Method)
This assay is a fundamental method to determine the potency of an inhibitor against a purified protease.
Objective: To determine the IC50 value of an inhibitor for a specific serine protease.
Materials:
-
Purified serine protease of interest
-
Fluorogenic peptide substrate specific to the protease
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
Assay buffer (e.g., Tris-HCl or PBS at physiological pH)
-
384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare a series of dilutions of the inhibitor in assay buffer.
-
Prepare the protease and substrate solutions in assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
Add a small volume of each inhibitor dilution to the wells of the microplate. Include wells with buffer only (no inhibitor control) and a known potent inhibitor (positive control).
-
Add the protease solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The cleavage of the substrate by the protease releases a fluorescent molecule.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the "no inhibitor" control.
-
Plot the normalized velocities against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.[10]
-
Cell-Based Specificity Profiling using Activity-Based Probes (ABPs)
This method allows for the assessment of an inhibitor's engagement with its target protease within a more physiologically relevant cellular context.
Objective: To visualize and quantify the inhibition of a target serine protease in living cells or cell lysates.
Materials:
-
Cell line expressing the target protease(s)
-
Test inhibitor (this compound)
-
Activity-based probe (ABP) specific for serine proteases (e.g., a fluorophosphonate probe with a reporter tag like a fluorophore or biotin).
-
Cell lysis buffer
-
SDS-PAGE gels and Western blotting apparatus
-
Fluorescence scanner or streptavidin-HRP for detection
Procedure:
-
Cell Treatment:
-
Culture the cells to the desired confluency.
-
Treat the cells with varying concentrations of the inhibitor for a specific duration. Include a vehicle-only control.
-
-
Probe Labeling:
-
After inhibitor treatment, incubate the intact cells or cell lysates with the ABP. The ABP will covalently bind to the active site of the target proteases that are not blocked by the inhibitor.
-
-
Sample Preparation:
-
For intact cells, lyse the cells to release the proteins.
-
Determine the protein concentration of the lysates.
-
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteases using a fluorescence scanner (for fluorescently tagged ABPs) or by Western blotting followed by detection with streptavidin-HRP (for biotinylated ABPs).
-
-
Data Interpretation:
-
A decrease in the signal intensity of the band corresponding to the target protease with increasing inhibitor concentration indicates successful target engagement and inhibition. This method can also reveal off-target inhibition if other protease bands show a similar decrease in signal.[11]
-
Visualizing Key Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Figure 1: Inhibition of Viral Entry by this compound.
This diagram illustrates how this compound can block the entry of certain viruses (e.g., SARS-CoV-2) by inhibiting the host serine protease TMPRSS2, which is essential for viral spike protein priming.
Figure 2: Workflow for Specificity Validation.
This flowchart outlines the key steps in both the in vitro enzymatic assay and the cell-based activity-based profiling method for validating inhibitor specificity.
Figure 3: Rationale for Specificity Validation.
This diagram illustrates the logical connection between high potency, high specificity, low off-target effects, and the overall therapeutic utility of a protease inhibitor like this compound. Validating specificity is a critical step in ensuring a favorable risk-benefit profile.
References
- 1. rpeptide.com [rpeptide.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effect of this compound mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gabexate mesylate | Protease-Activated Receptor Inhibitors: R&D Systems [rndsystems.com]
- 7. Effects of the serine protease inhibitor gabexate mesilate on purified pancreatic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of novel small molecule inhibitors against NS2B/NS3 serine protease from Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
How does the efficacy of Nafamostat compare between in vitro and in vivo models?
For researchers, scientists, and drug development professionals, understanding the translational potential of a drug candidate is paramount. Nafamostat, a synthetic serine protease inhibitor, has demonstrated significant promise in preclinical studies for various applications, including the treatment of viral infections and pancreatitis. This guide provides an objective comparison of the efficacy of this compound in in vitro and in vivo models, supported by experimental data, to aid in the evaluation of its therapeutic potential.
This compound's primary mechanism of action involves the inhibition of serine proteases, a class of enzymes crucial for various physiological and pathological processes.[1] This inhibitory activity is central to its therapeutic effects observed in both laboratory assays and animal studies.
In Vitro Efficacy: Potent Antiviral and Anti-inflammatory Activity
In controlled laboratory settings, this compound has exhibited potent inhibitory effects, particularly against viral entry and inflammatory cascades. A significant body of research has focused on its activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.
Studies have consistently shown that this compound is a powerful inhibitor of the transmembrane protease, serine 2 (TMPRSS2), a host cell enzyme essential for the priming of the SARS-CoV-2 spike protein, which is a critical step for viral entry into lung cells.[2][3] This mechanism has been validated in various in vitro models, most notably in human lung epithelial Calu-3 cells, where this compound has demonstrated high potency.[4][5]
Quantitative In Vitro Efficacy Data
| Cell Line | Virus | Parameter | Value | Reference |
| Calu-3 | SARS-CoV-2 | EC50 | ~10 nM | [1][6] |
| Calu-3 | SARS-CoV-2 | IC50 | 2.2 nM | [7] |
| VeroE6/TMPRSS2 | SARS-CoV-2 | EC50 | ~30 µM | [8] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
The significant difference in efficacy between Calu-3 and VeroE6/TMPRSS2 cells highlights the cell-type-dependent nature of this compound's antiviral activity, which is more pronounced in cells where viral entry is predominantly TMPRSS2-dependent.[1][4]
In Vivo Efficacy: Promise and Pharmacokinetic Challenges
In living organisms, the therapeutic efficacy of this compound has been evaluated in various animal models, primarily for COVID-19 and pancreatitis. These studies have provided crucial insights into its potential clinical utility and have also underscored some of the challenges in translating its high in vitro potency to in vivo effectiveness.
In mouse models of COVID-19, this compound administration has been shown to reduce viral load in the lungs, mitigate weight loss, and improve survival rates.[7][9] The route and timing of administration have been identified as critical factors influencing its in vivo efficacy, with intranasal delivery showing particular promise.[7] Similarly, in a hamster model, intranasal this compound demonstrated prophylactic efficacy against SARS-CoV-2 transmission.
For pancreatitis, animal models have shown that this compound can effectively prevent the development of the disease when administered prior to its induction.[10] In models of severe necrotizing pancreatitis in rats, the route of administration (intravenous vs. intra-arterial) was found to significantly impact its local and systemic effects.[11]
Quantitative In Vivo Efficacy Data
| Animal Model | Disease Model | Treatment Protocol | Key Findings | Reference |
| Mouse (K18-hACE2) | COVID-19 | Prophylactic intranasal treatment | Reduced weight loss, viral burden, and mortality | [9] |
| Mouse (Ad5-hACE2) | COVID-19 | Intranasal treatment prior to or shortly after infection | Significantly reduced weight loss and lung tissue titers | [9] |
| Hamster | COVID-19 (prophylaxis) | Intranasal dosing at 5 mg/kg twice daily | Prevented airborne transmission of SARS-CoV-2 | |
| Rat | Cerulein-induced pancreatitis | Intravenous administration before induction | Prevented the development of pancreatitis | [10] |
| Pig | Post-ERCP pancreatitis | Intrapancreatic duct injection | Significantly lower mean necrosis score | [12] |
| Dog | Acute pancreatitis | Intravenous infusion of 1 mg/kg/h | Improved hemodynamic parameters and survival | [13] |
A significant challenge for the in vivo application of this compound is its rapid metabolism and short half-life in the bloodstream.[14] This pharmacokinetic profile can make it difficult to maintain therapeutic concentrations at the site of action. To address this, researchers have explored novel formulations, such as combining this compound with glycyrrhizic acid, which has been shown to improve its in vivo pharmacokinetic profile and enhance its protective efficacy in a mouse model of SARS-CoV-2 infection.[14][15]
Experimental Protocols
In Vitro SARS-CoV-2 Infection Assay (Calu-3 cells)
-
Cell Culture: Human lung adenocarcinoma Calu-3 cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.[6]
-
Drug Treatment: Cells are pre-treated with varying concentrations of this compound mesylate for 1 hour before viral infection.[1]
-
Viral Infection: SARS-CoV-2 is added to the cell cultures at a specific multiplicity of infection (MOI).[1]
-
Incubation: The virus and cells are incubated for a set period to allow for viral entry and replication. The culture medium is then replaced with fresh medium containing the same concentration of this compound.[1]
-
Efficacy Assessment: The antiviral efficacy is determined by measuring the reduction in viral-induced cytopathic effect (CPE) or by quantifying viral RNA levels using real-time quantitative polymerase chain reaction (RT-qPCR). The EC50 or IC50 is then calculated.[1][7]
In Vivo COVID-19 Mouse Model (K18-hACE2 transgenic mice)
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used as they are susceptible to SARS-CoV-2 infection.[9]
-
Treatment Administration: this compound is administered to the mice, typically via the intranasal or intraperitoneal route, either before (prophylactic) or after (therapeutic) viral challenge.[7][9]
-
Viral Challenge: Mice are intranasally inoculated with a defined dose of SARS-CoV-2.[9]
-
Monitoring: The animals are monitored daily for weight loss and clinical signs of disease.[9]
-
Outcome Measures: At specific time points post-infection, lung tissues are collected to quantify the viral load (e.g., by plaque assay or RT-qPCR). Survival rates are also recorded over the course of the experiment.[9]
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental designs, the following diagrams illustrate the key signaling pathway and workflows.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound Mesylate Blocks Activation of SARS-CoV-2: New Treatment Option for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascot-trial.edu.au [ascot-trial.edu.au]
- 4. The Anticoagulant this compound Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. The TMPRSS2 Inhibitor this compound Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound mesilate on the prevention of cerulein-induced acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anticoagulant this compound Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preventative Effect of this compound Mesilate Infusion into the Main Pancreatic Duct on Post-ERCP Pancreatitis in a Porcine Model: Initial Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beneficial effect of therapeutic infusion of this compound mesilate (FUT-175) on hemodynamics in experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the Antiviral Efficacy of Subcutaneous this compound Formulated with Glycyrrhizic Acid against SARS-CoV-2 in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
A comprehensive review of preclinical animal studies reveals distinct side effect profiles for the serine protease inhibitors Nafamostat, Camostat, and Gabexate. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes key quantitative toxicity data, details experimental methodologies, and visualizes associated signaling pathways to facilitate an objective assessment of these compounds.
Executive Summary
This compound, Camostat, and Gabexate are synthetic serine protease inhibitors with various therapeutic applications. While they share a common mechanism of inhibiting protease activity, their adverse effect profiles in animal models exhibit notable differences. Data from studies in rodents and canines indicate that the type and severity of side effects are compound-specific and dose-dependent. This guide consolidates available data to provide a clear, comparative overview.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound, Camostat mesylate, and Gabexate mesylate from animal studies. It is important to note that direct comparisons are challenging due to variations in animal models, routes of administration, and study designs.
| Compound | Animal Model | Route of Administration | Toxicity Metric | Value | Observed Side Effects |
| This compound mesylate | Rat | Intravenous | LD50 | 16.4 mg/kg[1] | |
| Rat | Oral | LD50 | 3,050 mg/kg[2] | ||
| Mouse | Oral | LD50 | 4,600 mg/kg[2] | ||
| Mouse | Subcutaneous | LD50 | 6,180 mg/kg[2] | ||
| Beagle Dog | Intravenous | High-dose infusion (10 mg/kg/hr for 24h) | Not determined | Hyponatremia, hypochloremia, hyperkalemia, gradual decrease in mean arterial pressure.[1][3] | |
| Beagle Dog | Intravenous | Bolus (10 mg/kg) + Infusion (10 mg/kg/h) | Not determined | Blood pressure changes.[4][5][6] | |
| Beagle Dog | Intravenous | CRRT (2.0-6.0 mg/kg/h) | Not determined | Vomiting.[7] | |
| Camostat mesylate | Beagle Dog | Oral (repeated-dose) | NOAEL | 100 mg/kg/day | At 300 mg/kg: decreased body weight, reduced food intake, vomiting, gastrointestinal injury, and death.[8] |
| Dog (with chronic pancreatitis) | Oral (12 or 24 mg/kg/day) | Not determined | Mild side effects.[9][10] | ||
| Gabexate mesylate | Rat | Not specified | LD50 | 6480 mg/kg[11] |
NOAEL: No-Observed-Adverse-Effect Level LD50: Lethal Dose, 50%
Key Experimental Protocols
Repeated-Dose Oral Toxicity Study of Camostat Mesylate in Beagle Dogs
This section details a representative experimental protocol for a repeated-dose toxicity study, based on available information for Camostat mesylate.
Objective: To determine the potential toxicity of Camostat mesylate when administered orally to Beagle dogs for a specified duration (e.g., 4 or 13 weeks).
Animal Model:
-
Species: Beagle dog
-
Sex: Both males and females
-
Number of Animals: Typically, a control group and at least three dose groups, with an equal number of male and female dogs in each group.
Dosing:
-
Test Article: Camostat mesylate
-
Route of Administration: Oral (e.g., in gelatin capsules)
-
Dose Levels: A control group (receiving empty capsules) and at least three dose levels, for example, a low, mid, and high dose. Dose selection is often based on results from shorter-term dose range-finding studies. For instance, a 13-week study used dose levels of 20, 50, and 100 mg/kg/day.[12]
-
Frequency: Once daily.
Observations and Examinations:
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Body Weight and Food Consumption: Recorded weekly to assess general health and identify any treatment-related effects.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals (e.g., pre-test and at the end of the study) to evaluate a comprehensive panel of hematological and biochemical parameters.
-
Organ Weights: At the end of the study, animals are euthanized, and selected organs are weighed.
-
Histopathology: A full range of tissues from all animals is examined microscopically to identify any pathological changes.[13]
Experimental Workflow for a Repeated-Dose Toxicity Study
Caption: Workflow of a typical repeated-dose toxicity study in dogs.
Mechanisms of Toxicity and Signaling Pathways
The adverse effects observed in animal studies are linked to the mechanism of action of these serine protease inhibitors and their impact on various physiological pathways.
This compound Mesylate
The hypotensive effects of this compound in dogs may be related to vasodilation.[1][3] Additionally, observed electrolyte imbalances, such as hyperkalemia, may stem from the inhibition of amiloride-sensitive sodium channels in the kidneys.[1] In the context of neuroprotection, this compound has been shown to modulate several signaling pathways, including the brain-derived neurotrophic factor (BDNF)/tyrosine kinase B (TrkB)/extracellular regulated kinase 1/2 (ERK1/2)/cyclic AMP response element binding protein (CREB) and the NF-κB pathways.[8] Its anti-inflammatory effects are mediated through the inhibition of NF-κB signaling.[8]
Signaling Pathway Potentially Involved in this compound-Mediated Effects
Caption: Potential signaling pathways modulated by this compound.
Camostat Mesylate
The toxicity of Camostat mesylate is linked to its broad inhibition of various proteases. This widespread action can affect physiological processes beyond the intended target, potentially leading to systemic side effects.[11] For instance, its inhibition of proteases involved in digestion could contribute to the observed gastrointestinal adverse effects in dogs.[8] Camostat and its active metabolite, GBPA, are known to inhibit Transmembrane Serine Protease 2 (TMPRSS2) and related proteases, a mechanism central to its antiviral activity but also a potential source of off-target effects due to the ubiquitous expression of these proteases.[11][14][15]
Gabexate Mesylate
Gabexate mesylate's mechanism of toxicity and its therapeutic effects are closely intertwined with its ability to inhibit serine proteases involved in inflammation and coagulation, such as trypsin, thrombin, and kallikrein.[16][17] Its anti-inflammatory effects are mediated through the suppression of the NF-κB and activator protein-1 (AP-1) signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α.[18][19][20]
Signaling Pathway for Gabexate's Anti-inflammatory Action
References
- 1. Safety of high-dose of this compound mesilate: toxicological study in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Utility and safety of this compound mesilate for anticoagulation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utility and safety of this compound mesilate for anticoagulation in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound mesilate is not appropriate as an anticoagulant during continuous renal replacement therapy in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound mesylate attenuates the pathophysiologic sequelae of neurovascular ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Safety and Efficacy of Camostat Mesylate for Covid-19: a systematic review and Meta-analysis of Randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral repeated-dose toxicity studies of BIA 10-2474 in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 28-day repeated dose toxicity and toxicokinetics study on new melatonergic antidepressant GW117 in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]
- 16. What is the mechanism of Gabexate Mesilate? [synapse.patsnap.com]
- 17. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gabexate mesilate, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthetic serine protease inhibitor, gabexate mesilate, prevents nuclear factor-kappaB activation and increases TNF-alpha-mediated apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gabexate mesilate ameliorates the neuropathic pain in a rat model by inhibition of proinflammatory cytokines and nitric oxide pathway via suppression of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nafamostat for Complement System Research: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nafamostat's performance as a tool for studying the complement system against other common inhibitors. Supported by experimental data, this document details the methodologies for key experiments and visualizes complex pathways to aid in experimental design and interpretation.
This compound, a synthetic serine protease inhibitor, has been utilized in various research contexts, including the study of the complement system. Its broad-spectrum inhibitory activity across multiple enzymatic cascades necessitates a thorough evaluation of its suitability and limitations for specifically investigating complement pathways. This guide offers a data-driven comparison of this compound with other established complement inhibitors, providing a framework for its validation in complement research.
Mechanism of Action and Comparative Efficacy
This compound mesilate is a potent, reversible inhibitor of several serine proteases. Within the complement system, it has been shown to inhibit key enzymes of the classical, lectin, and alternative pathways. Its primary mode of action involves forming a stable, yet reversible, covalent bond with the active site serine of the target protease.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and other widely used complement inhibitors against key complement proteases. This data allows for a direct comparison of their potency.
| Inhibitor | Target Protease | Pathway | Ki | IC50 | Citation(s) |
| This compound | C1r | Classical | 14 nM | - | [1] |
| C1s | Classical | 38 nM | - | [1] | |
| MASP-2 | Lectin | - | 0.057 µM | [2] | |
| Factor D | Alternative | Weak inhibition | - | [3] | |
| Factor B | Alternative | Inhibition noted | - | [1][4] | |
| C1 Inhibitor (C1-INH) | C1r, C1s | Classical | - | - | [2][5] |
| MASP-1, MASP-2 | Lectin | - | - | [2] | |
| Eculizumab | C5 | Terminal | - | ID50 (CH50): 10.1 µg/mL | [6] |
| ID50 (APH50): 18.5 µg/mL | [6] | ||||
| Danicopan (ACH-4471) | Factor D | Alternative | - | ~1 nM | |
| Iptacopan (LNP023) | Factor B | Alternative | - | Potent inhibition | [4] |
Note: Ki (inhibition constant) and IC50/ID50 (half-maximal inhibitory concentration/dose) are measures of inhibitor potency; lower values indicate higher potency. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Specificity Profile of this compound
A critical consideration for using this compound as a research tool is its broad specificity. It is known to inhibit proteases in the coagulation, fibrinolytic, and kallikrein-kinin systems, which can confound the interpretation of results in complex biological systems.
The following table provides a comparative overview of this compound's inhibitory activity against various serine proteases, highlighting its multi-target nature.
| System | Target Protease | Ki | IC50 | Citation(s) |
| Complement | C1r | 14 nM | - | [1] |
| C1s | 38 nM | - | [1] | |
| MASP-2 | - | 0.057 µM | [2] | |
| Coagulation | Thrombin | 84 nM | - | [1] |
| Factor Xa | - | - | [7][8] | |
| Factor XIIa | - | - | [7] | |
| Factor VIIa-Tissue Factor Complex | 200 nM | 150 nM | [9] | |
| Fibrinolysis | Plasmin | - | - | [7] |
| Kallikrein-Kinin | Kallikrein | - | - | [7] |
| Other | Trypsin | 15 nM | - | [1] |
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the classical, lectin, and alternative complement pathways, indicating the specific points of inhibition for this compound and its alternatives.
Caption: Complement activation pathways and points of inhibition.
Experimental Protocols
To facilitate the validation of this compound in your research, detailed methodologies for key functional complement assays are provided below.
Classical Pathway Hemolytic Assay (CH50) with this compound
This assay measures the ability of the classical complement pathway to lyse antibody-sensitized sheep red blood cells (SRBCs). Inhibition of this lysis by this compound indicates its activity against the classical pathway.
Materials:
-
Veronal Buffered Saline with divalent cations (VBS++)
-
Antibody-sensitized Sheep Red Blood Cells (SRBCs)
-
Normal Human Serum (NHS) as a source of complement
-
This compound mesilate stock solution
-
0.15 M NaCl
-
Spectrophotometer
Procedure:
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in VBS++. A suggested starting range is 1 µM to 100 µM.
-
Serum Incubation: In a microtiter plate, mix 50 µL of NHS with 50 µL of each this compound dilution or VBS++ (for control). Incubate for 15 minutes at 37°C.
-
Hemolysis Reaction: Add 100 µL of sensitized SRBCs (at a concentration of 1x10^8 cells/mL) to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C with gentle shaking.
-
Stop Reaction and Pellet Cells: Add 100 µL of cold 0.15 M NaCl to each well to stop the reaction. Centrifuge the plate at 500 x g for 5 minutes to pellet the intact SRBCs.
-
Measure Hemolysis: Carefully transfer 100 µL of the supernatant to a new flat-bottom microtiter plate. Measure the absorbance of the released hemoglobin at 415 nm.
-
Controls:
-
100% Lysis Control: 100 µL SRBCs + 100 µL distilled water.
-
0% Lysis Control (Blank): 100 µL SRBCs + 100 µL VBS++.
-
-
Calculation: Calculate the percentage of hemolysis for each this compound concentration relative to the 100% lysis control after subtracting the blank value. Plot the percentage of inhibition against the this compound concentration to determine the IC50.
References
- 1. The Complement Inhibitor FUT-175 Suppresses T Cell Autoreactivity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Peptide Inhibitor of Complement C1, a Novel Suppressor of Classical Pathway Activation: Mechanistic Studies and Clinical Potential [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel comparison of three methodologies for measuring functional C1-inhibitor in Hereditary angioedema patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring of complement activation biomarkers and eculizumab in complement‐mediated renal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]
- 9. Effect of this compound mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of published findings on Nafamostat's anticancer activity
For Researchers, Scientists, and Drug Development Professionals
Nafamostat, a synthetic serine protease inhibitor, has garnered significant attention for its potential anticancer properties. Numerous studies have explored its efficacy in various cancer models, primarily attributing its mechanism of action to the inhibition of the NF-κB signaling pathway. This guide provides a comparative analysis of published findings on this compound's anticancer activity, focusing on the reproducibility of these results. We present quantitative data from various studies, detail the experimental protocols used, and visualize key signaling pathways and workflows to offer a comprehensive resource for researchers in the field.
I. Comparative Analysis of In Vitro Anticancer Activity
The in vitro anticancer effects of this compound have been investigated across a range of cancer cell lines. A common metric to quantify the cytotoxic or anti-proliferative effect of a compound is the half-maximal inhibitory concentration (IC50). However, the reproducibility of these values can be influenced by various factors including the specific cell line, assay conditions, and incubation times.
Below is a summary of reported findings on the anti-proliferative and pro-apoptotic effects of this compound. It is important to note that some studies report conflicting results, particularly concerning this compound's effect on cell proliferation versus cell migration and invasion. For instance, while some studies report a direct anti-proliferative effect, others suggest that its primary role is in inhibiting metastasis-related processes.[1]
Table 1: Summary of this compound's In Vitro Anticancer Effects
| Cancer Type | Cell Line(s) | Key Findings | Reported IC50 (this compound alone) | Reference Study |
| Gallbladder Cancer | NOZ, OCUG-1 | Enhanced the antiproliferative effect of radiation (up to 70% inhibition).[2] | Not explicitly reported for this compound alone. | --INVALID-LINK-- |
| Colorectal Cancer | HCT116, HT29 | Inhibited proliferation, invasion, and migration; induced apoptosis.[3] | Not explicitly reported. | --INVALID-LINK-- |
| Pancreatic Cancer | Various | Suppresses cancer via inhibition of the NF-κB pathway.[3][4] | Not explicitly reported. | --INVALID-LINK-- |
| Neuroblastoma | Neuro-2a | Significantly inhibited migration and invasion, but had no effect on cell proliferation at 24h.[1] | Not applicable (no anti-proliferative effect observed). | --INVALID-LINK-- |
| Head and Neck Squamous Cell Carcinoma | YCU-L891, YCU-H891, A431 | Inhibited proliferation and down-regulated MMP-2 and -9. | Not explicitly reported. | --INVALID-LINK-- |
Contradictory Findings: The anticancer activity of this compound is noted as "still controversial".[1] While many studies demonstrate its ability to inhibit cancer cell proliferation and invasion, a study on neuroblastoma cells found that this compound suppressed cell adhesion and invasion but not cell viability.[1] This suggests that the anticancer effects of this compound may be cell-type specific.
II. Experimental Protocols
To facilitate the replication of key experiments, this section provides detailed methodologies for commonly used assays in the evaluation of this compound's anticancer activity.
A. Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound mesylate (e.g., 0-100 µM) and a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3.5 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7][8][9]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7][8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[9]
C. Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix components like Matrigel (invasion).
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and incubate for 1 hour at 37°C to allow solidification. For migration assays, no coating is needed.
-
Cell Seeding: Resuspend serum-starved cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant Addition: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell migration or invasion.
-
Cell Removal and Fixation: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells on the lower surface with 4% paraformaldehyde.
-
Staining: Stain the migrated/invaded cells with 0.1% crystal violet for 10-30 minutes.[10]
-
Quantification: Wash the inserts, allow them to dry, and count the stained cells in several random fields under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 90% acetic acid) and the absorbance can be measured.[10]
D. Western Blot Analysis for NF-κB Pathway Inhibition
Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in the NF-κB signaling pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
III. Visualization of Signaling Pathways and Workflows
To provide a clearer understanding of the mechanisms and processes involved, the following diagrams were generated using Graphviz.
IV. Conclusion
The available literature strongly suggests that this compound possesses anticancer properties, primarily through the inhibition of the NF-κB signaling pathway. This leads to consistent observations of reduced cancer cell invasion and migration, as well as sensitization to conventional therapies. However, the direct anti-proliferative effect of this compound appears to be cell-type dependent, with some studies reporting no significant impact on cell viability. This highlights the importance of careful experimental design and the consideration of multiple cancer models when investigating the therapeutic potential of this compound. The detailed protocols and comparative data provided in this guide aim to facilitate the reproducibility of these findings and encourage further investigation into the nuanced anticancer mechanisms of this promising agent.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. stackscientific.nd.edu [stackscientific.nd.edu]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. immunostep.com [immunostep.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
A Comparative Analysis of Nafamostat Derivatives and Their Serine Protease Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nafamostat and its derivatives, focusing on their inhibitory activity against various serine proteases. The information presented is supported by experimental data to aid in research and development efforts.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and its derivatives varies across different serine proteases. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various studies.
| Compound | Trypsin (IC50) | Plasmin (IC50) | Kallikrein (IC50) | Thrombin (IC50) | C1r (IC50) | C1s (IC50) | Complement-mediated hemolysis (IC50) |
| This compound (FUT-175) | 0.02 µM[1] | - | - | - | 0.1 µM[1] | 0.02 µM[1] | 0.03 µM[1] |
| Compound | uPA (IC50) | muPA (IC50) | FXIa (IC50) | FXIIa (IC50) | Matriptase (IC50) |
| This compound Mesylate (NM) | 2.5 nM | 3.2 nM | 1.8 nM | 1.5 nM | 4.2 nM |
| 4-guanidinobenzoic acid (GBA) | 6.8 µM | - | - | - | - |
| 6-amidino-2-naphthol (6A2N) | 5.4 µM | - | - | - | - |
| Compound | SARS-CoV-2 (EC50) |
| This compound | 11 nM[2] |
| Derivative 2 | 8.0 nM[2] |
| Derivative 3 | 9.6 nM[2] |
| Camostat | 66 nM[2] |
Experimental Protocols
Serine Protease Inhibition Assay (Chromogenic Substrate Method)
This protocol is a general guideline for determining the inhibitory activity of this compound derivatives against serine proteases like trypsin, uPA, FXIa, and FXIIa using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., trypsin, uPA)
-
This compound derivative stock solution (in an appropriate solvent like DMSO or water)
-
Assay Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Chromogenic substrate specific to the protease (e.g., S-2444 for uPA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound derivative in the assay buffer.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Add 85 µL of the assay buffer to all wells.
-
Add 5 µL of the purified serine protease solution (e.g., 5 nM final concentration) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every minute for 15-30 minutes.
-
The initial reaction velocities are determined from the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Anti-SARS-CoV-2 Cytopathic Effect (CPE) Inhibition Assay
This protocol is used to evaluate the antiviral activity of this compound derivatives against SARS-CoV-2 in a cell-based assay.
Materials:
-
Calu-3 cells (or other susceptible cell lines)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
SARS-CoV-2 viral stock
-
This compound derivative stock solution
-
96-well cell culture plates
-
Microscope
-
Cell viability assay reagent (e.g., Neutral Red or MTT)
Procedure:
-
Seed Calu-3 cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of the this compound derivative in cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds to the respective wells.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the appropriate time (e.g., 48-72 hours) until CPE is observed in the virus-infected control wells.
-
Visually assess the CPE in each well using a microscope.
-
Quantify cell viability using a suitable assay (e.g., Neutral Red uptake).
-
Calculate the percent inhibition of CPE for each compound concentration compared to the virus control.
-
The EC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of SARS-CoV-2 Entry and Inhibition by this compound
Caption: SARS-CoV-2 entry is mediated by Spike protein binding to ACE2 and priming by TMPRSS2. This compound derivatives inhibit TMPRSS2, blocking viral entry.
Experimental Workflow for Comparative Inhibitory Activity
Caption: Workflow for comparing the inhibitory activity of this compound derivatives, from preparation to data analysis.
Mechanism of this compound Inhibition
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Nafamostat
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Nafamostat mesylate, a synthetic serine protease inhibitor. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) for this compound Handling
Consistent and correct use of Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE when handling this compound powder or solutions.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Chemical-resistant gloves | Impermeable material. Nitrile gloves are a common standard. Thicker gloves generally offer better protection. Always inspect gloves for tears or punctures before use. |
| Body Protection | Protective clothing/Laboratory coat | To prevent skin contact. A lab coat should be worn at all times. For tasks with a higher risk of splashes, a long-sleeved, fluid-repellent gown may be necessary. |
| Eye/Face Protection | Safety glasses with side shields or goggles | To protect against dust particles and splashes. A face shield may be required for procedures with a high risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a ventilated enclosure to avoid inhalation of dust.[1] The specific type of respirator should be determined by a workplace risk assessment. Surgical masks offer little to no protection from chemical dusts. |
Procedural Guidance for Safe Handling and Disposal
Follow these step-by-step instructions for the safe handling and disposal of this compound to minimize exposure and prevent contamination.
1. Preparation and Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[2] The use of a chemical fume hood or other ventilated enclosure is strongly recommended, especially when working with the solid form, to minimize inhalation of dust.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[2] Do not breathe in dust, vapors, mist, or gas.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly with soap and water after handling and before breaks.[3][4][5]
-
Clothing: Wear appropriate personal protective equipment as outlined in the table above.[3] Contaminated clothing should be removed immediately and washed separately.[2]
2. Storage:
-
Container: Keep the container tightly sealed in a cool, well-ventilated, and dry place.[4]
-
Conditions: Store according to the manufacturer's instructions, which may include specific temperature requirements such as -20°C for the powder form or -80°C when in solvent.[4]
-
Incompatibilities: Keep away from sources of ignition.[2]
3. Spill Management:
-
Evacuation: Evacuate personnel from the immediate spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2] Avoid generating dust.
-
Cleaning: After the material has been collected, clean the spill area thoroughly.
4. Disposal:
-
Waste Classification: this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4]
-
Disposal Method: Dispose of the substance and its container at an approved waste disposal plant.[4] Controlled incineration with flue gas scrubbing is a potential disposal method.[2]
-
Environmental Precautions: Do not allow the substance to enter sewer systems or waterways.[2] Avoid release into the environment.[4]
-
Contaminated Packaging: Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[2]
First Aid Measures
In the event of exposure, follow these immediate first aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. Consult a doctor if irritation persists.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
After Ingestion: Rinse mouth with water.[2] Do not induce vomiting. Call a poison control center or doctor immediately.[2]
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving to disposal.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
